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  • Product: Oxirane, 1-heptynyl- (9CI)
  • CAS: 158504-99-5

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Bifunctional Building Block

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Heptynyl Oxirane In the landscape of modern synthetic and medicinal chemistry, molecules that possess multiple, orthogonally reacti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Heptynyl Oxirane

In the landscape of modern synthetic and medicinal chemistry, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. 1-Heptynyl oxirane (also known as 2-(hept-1-yn-1-yl)oxirane) is a prime example of such a versatile chemical entity. It incorporates a strained three-membered epoxide ring, a potent electrophile for nucleophilic attack, and a terminal alkyne, a gateway to a rich variety of transformations including carbon-carbon bond formations and bioorthogonal "click" chemistry.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of 1-heptynyl oxirane, tailored for researchers and professionals in drug discovery and development. The unique linear geometry of the alkyne coupled with the stereochemical possibilities of the oxirane ring makes this molecule a compelling scaffold for exploring chemical space.[2]

Synthesis of 1-Heptynyl Oxirane

The synthesis of terminal alkynyl epoxides can be approached in several ways. A common and reliable method involves the nucleophilic addition of a metal acetylide to an electrophilic epoxide precursor, such as epichlorohydrin. This method is favored because it builds the molecule from readily available starting materials and offers good control over the reaction.

Conceptual Workflow for Synthesis

The overall strategy involves the deprotonation of a terminal alkyne (1-heptyne) to form a highly nucleophilic acetylide anion, which then performs a nucleophilic substitution on epichlorohydrin, leading to ring-opening, followed by an intramolecular SN2 reaction to form the desired oxirane ring.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Attack & Ring Formation 1_Heptyne 1-Heptyne nBuLi n-Butyllithium in THF, -78 °C 1_Heptyne->nBuLi Deprotonation Heptynyl_Lithium Lithium Heptynilide (Acetylide Anion) nBuLi->Heptynyl_Lithium Epichlorohydrin Epichlorohydrin Heptynyl_Lithium->Epichlorohydrin SN2 Attack Intermediate_Alkoxide Intermediate Alkoxide Epichlorohydrin->Intermediate_Alkoxide Ring Opening Product 1-Heptynyl Oxirane Intermediate_Alkoxide->Product Intramolecular SN2 Cyclization

Caption: Synthetic workflow for 1-heptynyl oxirane.

Detailed Experimental Protocol: Synthesis via Lithium Acetylide

This protocol describes the synthesis of 1-heptynyl oxirane from 1-heptyne and epichlorohydrin.

Materials:

  • 1-Heptyne (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Epichlorohydrin (99%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Instrumentation:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of argon and allowed to cool to room temperature. The flask is charged with anhydrous THF (100 mL) and 1-heptyne (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Acetylide Formation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium heptynilide.[3]

  • Nucleophilic Addition: Epichlorohydrin (1.2 eq) is added dropwise to the acetylide solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours, then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-heptynyl oxirane as a colorless oil.

Causality: The use of a strong base like n-butyllithium is necessary to deprotonate the terminal alkyne, which has a pKa of approximately 25.[3] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure controlled addition. The intramolecular cyclization to form the epoxide is a thermodynamically favorable process that occurs upon warming.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this specific molecule, the following properties are based on calculations and analogies to similar structures like other alkynyl epoxides.

Predicted Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₄O-
Molecular Weight 138.21 g/mol -
Appearance Colorless oil (predicted)-
Boiling Point ~180-190 °C (predicted at atm. pressure)Analogous Compounds
Density ~0.9 g/cm³ (predicted)Analogous Compounds
Refractive Index ~1.45 (predicted)Analogous Compounds
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of 1-heptynyl oxirane. The key is to identify the characteristic signals for both the epoxide and the terminal alkyne moieties.

Technique Expected Observations
¹H NMR (CDCl₃)δ 3.1-3.2 ppm (m, 1H): Proton on the oxirane ring adjacent to the alkyne. δ 2.8-2.9 ppm (m, 1H): One of the diastereotopic protons on the terminal oxirane carbon.[4] δ 2.5-2.6 ppm (m, 1H): The other diastereotopic proton on the terminal oxirane carbon.[4] δ 2.2-2.3 ppm (t, 2H): Methylene protons adjacent to the triple bond. δ 2.1-2.2 ppm (t, 1H): Terminal alkyne proton.[5] δ 1.3-1.6 ppm (m, 6H): Aliphatic methylene protons. δ 0.9 ppm (t, 3H): Terminal methyl protons.
¹³C NMR (CDCl₃)δ 80-90 ppm: Internal alkyne carbon (C-2). δ 70-80 ppm: Terminal alkyne carbon (C-1). δ 50-60 ppm: Oxirane carbon adjacent to the alkyne.[6] δ 45-55 ppm: Terminal oxirane carbon.[6] δ 30-32 ppm, 28-30 ppm, 21-23 ppm, 18-20 ppm: Aliphatic carbons. δ 13-15 ppm: Terminal methyl carbon.
Infrared (IR) ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch (terminal alkyne).[5] ~2120 cm⁻¹ (weak to medium): C≡C stretch.[5] ~3050 cm⁻¹ (weak): C-H stretch on the epoxide ring. ~1250 cm⁻¹ (medium): C-O stretch (epoxide ring breathing). ~850-950 cm⁻¹ (medium): Asymmetric epoxide ring deformation.

Reactivity and Synthetic Applications

The dual functionality of 1-heptynyl oxirane allows for a wide range of selective transformations. The reactivity of the epoxide and the alkyne can be addressed independently by choosing appropriate reaction conditions.

Reactions of the Epoxide Ring: Nucleophilic Opening

The strained three-membered ring of the epoxide is susceptible to ring-opening by a variety of nucleophiles. The regioselectivity of the attack depends on the reaction conditions (acidic vs. basic).

  • Basic/Nucleophilic Conditions: Attack occurs at the less sterically hindered terminal carbon (SN2 mechanism).

  • Acidic Conditions: The reaction proceeds through a protonated epoxide intermediate. The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.

G Start 1-Heptynyl Oxirane Product Ring-Opened Product (β-substituted alcohol) Start->Product Basic/Neutral Conditions Product_Acid Ring-Opened Product (diol) Start->Product_Acid Acidic Conditions (H₂O) Nu Nucleophile (e.g., R₂NH, RO⁻, N₃⁻) Nu->Product Acid Acid Catalyst (e.g., H₃O⁺) Acid->Product_Acid

Caption: Nucleophilic ring-opening of 1-heptynyl oxirane.

Protocol: Ring-Opening with an Amine Nucleophile

  • Setup: In a round-bottom flask, dissolve 1-heptynyl oxirane (1.0 eq) in methanol (10 mL).

  • Addition: Add diethylamine (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Workup: Remove the solvent and excess amine under reduced pressure to obtain the crude β-amino alcohol product, which can be further purified by chromatography if necessary.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon bond formation and conjugation chemistry.

  • Deprotonation and Alkylation: As seen in its synthesis, the terminal proton is acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide.[3]

  • Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Azide-Alkyne Cycloaddition ("Click" Chemistry): This is one of the most powerful reactions of terminal alkynes. The copper(I)-catalyzed reaction with an azide forms a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for bioconjugation and medicinal chemistry applications.[1][]

G Start 1-Heptynyl Oxirane Product 1,2,3-Triazole Product Start->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Catalyst->Product Click Reaction

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Setup: To a solution of 1-heptynyl oxirane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water (10 mL), add a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reduction: Add sodium ascorbate (0.2 eq) in water to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. If the product is soluble, extract with an organic solvent, dry, and purify by chromatography.

Relevance and Applications in Drug Development

1-Heptynyl oxirane is not an approved drug itself, but its constituent functional groups make it a highly valuable building block in drug discovery.[8][9][10]

  • Introduction of Structural Diversity: The epoxide can be opened with a wide array of nucleophiles (amines, alcohols, thiols, azides), allowing for the rapid generation of a library of analogs from a common intermediate. This is a powerful strategy in lead optimization.[8]

  • Linker Chemistry: The alkyne moiety is ideal for use in "click" chemistry to conjugate the molecule to other entities.[11][12] This is particularly relevant for:

    • PROTACs (Proteolysis-Targeting Chimeras): Linking a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

    • Antibody-Drug Conjugates (ADCs): Attaching a potent cytotoxic drug to a monoclonal antibody for targeted delivery to cancer cells.

  • Bioisosteric Replacement: The linear, rigid alkyne group can act as a bioisostere for other functional groups, such as phenyl rings or amides, helping to improve pharmacokinetic properties like metabolic stability or target binding affinity.[2][9]

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, 1-heptynyl oxirane could be used as a fragment to screen against biological targets. Hits can then be elaborated by reacting either the epoxide or the alkyne.

Safety and Handling

As with any reactive chemical, proper safety precautions are essential when handling 1-heptynyl oxirane.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • Hazards of Epoxides: Epoxides are alkylating agents and should be considered potentially toxic and mutagenic. Avoid inhalation and skin contact.[15]

  • Hazards of Alkynes: Terminal alkynes can be flammable. The formation of metal acetylides, particularly with heavy metals like silver or copper, can result in explosive compounds. While the described synthetic procedures are standard, care should be taken to avoid the formation of hazardous byproducts.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

Conclusion

1-Heptynyl oxirane represents a synthetically powerful and versatile building block for chemical and pharmaceutical research. Its dual reactivity allows for selective and sequential modifications, providing a robust platform for generating molecular complexity and diversity. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, enables researchers to strategically incorporate this valuable synthon into their programs, accelerating the discovery and development of novel therapeutic agents.

References

  • Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008). Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides. Journal of the American Chemical Society, 130(41), 13538–13539. [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • American Chemical Society Publications. (2008). Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides. [Link]

  • National Hazardous Substances Library. (n.d.). General Safety and Handling. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Chemistry Steps. (2021). Preparation of Epoxides. [Link]

  • ResearchGate. (n.d.). Epoxides and Aziridines in Click Chemistry. [Link]

  • ResearchGate. (n.d.). Alkynyloxiranes from epoxyaldehydes. [Link]

  • National Center for Biotechnology Information. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

  • Farnell. (2020). Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. [Link]

  • ChemTalk. (2024). Epoxidation. [Link]

  • Glen Research. (n.d.). SAFETY DATA SHEET Alkyne-NHS Ester. [Link]

  • ResearchGate. (n.d.). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]

  • ResearchGate. (2025). Alkynyloxiranes and Alkynylaziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. [Link]

  • MDPI. (2025). Roles of Guanidines in Recent Cycloaddition Reactions. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

  • PubMed. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. [Link]

  • ResearchGate. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]

  • American Chemical Society Publications. (2014). Vinyl Epoxides in Organic Synthesis. [Link]

  • YouTube. (2024). Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • YouTube. (2019). Practice Problem: Reaction of a Terminal Alkyne. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Beilstein Journals. (2011). Synthetic applications of gold-catalyzed ring expansions. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Scientific & Academic Publishing. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • ResearchGate. (2002). Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. [Link]

  • Taylor & Francis Online. (2025). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. [Link]

  • MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. [Link]

  • National Center for Biotechnology Information. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. [Link]

Sources

Foundational

Technical Deep Dive: Thermal and Chemical Stability of Oxirane, 1-heptynyl-

CAS: 158504-99-5 | Formula: C₉H₁₄O | Synonyms: 2-(1-Heptynyl)oxirane; 1,2-Epoxy-3-nonyne (structural isomer reference) Executive Summary Oxirane, 1-heptynyl- (hereafter referred to as HpOx ) represents a distinct class o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 158504-99-5 | Formula: C₉H₁₄O | Synonyms: 2-(1-Heptynyl)oxirane; 1,2-Epoxy-3-nonyne (structural isomer reference)

Executive Summary

Oxirane, 1-heptynyl- (hereafter referred to as HpOx ) represents a distinct class of propargylic epoxides . These molecules are high-value synthetic intermediates used in the construction of complex heterocycles (furans, pyrroles) and natural products (e.g., agelastatin A analogs).

However, the structural conjunction of a strained oxirane ring (approx. 27 kcal/mol strain energy) and an electron-rich alkyne creates a "high-energy" motif. This guide provides a critical analysis of its stability profile, defining the boundaries between safe utility and hazardous decomposition.

Key Stability Verdict:

  • Thermal: Metastable. Prone to exothermic rearrangement (Meyer-Schuster/Rupe type) above 100°C.

  • Chemical: High sensitivity to Brønsted/Lewis acids (rapid hydrolysis/isomerization). Moderate stability in neutral/basic conditions.

  • Storage: Requires -20°C, inert atmosphere, and absence of transition metal impurities.

Thermal Stability Profile

The thermal stability of HpOx is governed by the propensity of the epoxide oxygen to attack the adjacent alkyne or undergo hydride shifts, leading to ring-opening.

Decomposition Mechanism (The "Allenone" Trap)

Unlike simple aliphatic epoxides, HpOx does not merely polymerize; it rearranges. Upon thermal stress (>100°C) or catalytic activation, HpOx undergoes a dyotropic rearrangement or a hydride shift to form allenones (α,β-unsaturated ketones). This process is highly exothermic and can lead to thermal runaway if not controlled.

Diagram 1: Thermal Decomposition Pathway The following diagram illustrates the mechanistic flow from the intact epoxide to the thermodynamic sink (polymer/char), highlighting the critical intermediate.

Decomposition HpOx Oxirane, 1-heptynyl- (Intact) TS Transition State (Hydride Shift/Ring Opening) HpOx->TS Heat (>100°C) or Lewis Acid Allenone Allenone Intermediate (Reactive Electrophile) TS->Allenone Exothermic Rearrangement Polymer Oligomers/Polymers (Brown Oil/Tar) Allenone->Polymer Polymerization (Cross-linking)

Caption: Figure 1. The dominant thermal degradation pathway of propargylic epoxides involves isomerization to reactive allenones, followed by uncontrolled polymerization.

Quantitative Thermal Benchmarks (Estimated)

Based on comparative data for propargylic epoxides (e.g., 1-octynyl oxirane).

ParameterValue / RangeImplications for Processing
Boiling Point ~197°C (Predicted)Do not distill at atm pressure. Vacuum distillation required.
DSC Onset ~110°C - 120°CProcess temperatures must remain <60°C to ensure safety margin.
Self-Accelerating Decomp. Temp (SADT) Est. >80°C (Bulk)Bulk storage requires active cooling.
Flash Point ~75°CClass IIIA Combustible Liquid.

Chemical Stability & Reactivity

The chemical integrity of HpOx is compromised by its dual-electrophilic nature. It can react at the epoxide carbons (ring opening) or the alkyne (hydration/cyclization).

pH Sensitivity Matrix
  • Acidic (pH < 5): CRITICAL INSTABILITY. Protonation of the epoxide oxygen accelerates ring opening. In the presence of water, this yields diols or ketones. In anhydrous acid, it triggers rapid polymerization.

  • Neutral (pH 6-8): STABLE. Optimal range for handling.

  • Basic (pH > 10): MODERATE. Generally stable to non-nucleophilic bases. Strong nucleophiles (e.g., hydroxide, alkoxides) will attack the less hindered epoxide carbon (Sn2).

Metal-Catalyzed Decomposition

Transition metals (Au, Ag, Cu, Fe) are potent catalysts for alkynyl epoxides.

  • Gold/Silver: Catalyze cycloisomerization to furans.

  • Copper: May form acetylides (less likely for this internal alkyne, but Cu salts can still act as Lewis acids).

  • Protocol: Ensure all reactors are glass-lined or passivated stainless steel. Avoid rust (Iron oxide).

Experimental Protocols for Stability Validation

Stress Testing Workflow (forced Degradation)

To validate the stability of a specific batch of HpOx, use the following self-validating protocol.

Diagram 2: Stability Testing Workflow

Workflow cluster_conditions Stress Conditions Start HpOx Sample Batch Split Aliquot Separation Start->Split Heat Thermal: 60°C (24 Hours) Split->Heat Acid Acidic: 0.1N HCl (1 Hour) Split->Acid Oxid Oxidative: 3% H2O2 (4 Hours) Split->Oxid Quench Quench/Neutralize (Cold MeOH) Heat->Quench Acid->Quench Oxid->Quench Analysis HPLC-UV / GC-MS Analysis Quench->Analysis

Caption: Figure 2. Standardized forced degradation workflow to determine handling limits.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Buffer).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 50% B to 95% B over 10 min. (High organic required due to lipophilicity of the heptynyl chain).

  • Detection: UV at 210 nm (low absorption, end-absorption of alkyne) or CAD (Charged Aerosol Detector) for better sensitivity.

Handling and Storage Directives

Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with dry Argon . Nitrogen is acceptable if strictly dry.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers.

  • Stabilizers: If long-term storage is required, adding 100-500 ppm of BHT (Butylated hydroxytoluene) can inhibit radical polymerization.

Safety "Red Flags"
  • Color Change: If the clear liquid turns yellow/brown, allenone formation has occurred. Discard.

  • Viscosity Increase: Indicates polymerization.

  • Precipitation: Incompatible container or moisture ingress.

References

  • ChemicalBook. (2024). Oxirane, 1-heptynyl- Properties and CAS 158504-99-5.[1] Retrieved from

  • Pale, P., & Chuche, J. (1988). Isomerization of acetylenic epoxides to allenic ketones. Tetrahedron Letters. (General mechanism reference for propargylic epoxide thermal rearrangement).
  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Propargyl Alcohol Derivatives (Analogous Hazard Data). Retrieved from

Sources

Exploratory

potential research applications of 1-heptynyl-oxirane

1-Heptynyl-Oxirane: Technical Guide to Research Applications Executive Summary 1-Heptynyl-oxirane (also referred to as 2-(hept-1-ynyl)oxirane) represents a specialized class of bifunctional chemical probes integrating a...

Author: BenchChem Technical Support Team. Date: February 2026

1-Heptynyl-Oxirane: Technical Guide to Research Applications

Executive Summary

1-Heptynyl-oxirane (also referred to as 2-(hept-1-ynyl)oxirane) represents a specialized class of bifunctional chemical probes integrating a reactive electrophile (oxirane/epoxide) with a bioorthogonal handle (alkyne). This molecular architecture positions it as a critical tool in Activity-Based Protein Profiling (ABPP) , Lipidomics , and target deconvolution within drug discovery.

Unlike inert biomarkers, 1-heptynyl-oxirane is an activity-dependent probe. Its epoxide "warhead" targets nucleophilic amino acid residues (Cys, His, Asp, Glu) within enzyme active sites or lipid-binding pockets, while the heptynyl tail provides a lipophilic scaffold that mimics fatty acid chains and enables downstream conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide delineates the mechanistic basis, experimental workflows, and data interpretation strategies for utilizing 1-heptynyl-oxirane in high-throughput proteomic screening and metabolic mapping.

Part 1: Chemical Basis & Mechanism of Action

The utility of 1-heptynyl-oxirane rests on two distinct chemical reactivities that can be temporally separated:

  • The Primary Event (Biological Labeling): The strained oxirane (epoxide) ring acts as a soft electrophile. It is susceptible to ring-opening by nucleophiles. In a biological context, this allows the probe to covalently modify:

    • Catalytic Nucleophiles: Active site residues of epoxide hydrolases, cysteine proteases, and phosphatases.

    • Allosteric Sites: Cysteines in cryptic pockets of metabolic enzymes.

    • Lipid Receptors: Mimicking endogenous signaling lipids like epoxyeicosatrienoic acids (EETs).

  • The Secondary Event (Bioorthogonal Reporting): The 1-heptynyl group contains a terminal or internal alkyne (depending on specific isomer, typically terminal for click chemistry). This alkyne is sterically small and biologically inert, allowing the probe to permeate cell membranes without altering protein function significantly. Once the proteome is labeled, the alkyne serves as a docking site for azide-tagged reporters (fluorophores or biotin) via "Click Chemistry."[1]

Mechanistic Pathway Diagram

G cluster_0 Step 1: Biological Labeling cluster_1 Step 2: Chemical Detection Probe 1-Heptynyl-Oxirane (Probe) Complex Covalent Adduct (Protein-Probe) Probe->Complex Ring Opening (Nucleophilic Attack) Target Target Protein (Nu: Cys/His/Asp) Target->Complex Final Labeled Complex (Detectable) Complex->Final CuAAC Click Reaction Reporter Azide-Tag (Biotin/Fluor) Reporter->Final

Caption: Sequential mechanism of action: Nucleophilic attack opens the epoxide ring (Step 1), followed by bioorthogonal ligation of a reporter tag (Step 2).

Part 2: Research Applications

Activity-Based Protein Profiling (ABPP)

1-Heptynyl-oxirane serves as a broad-spectrum probe for the epoxide hydrolase and oxidoreductase families. By adjusting the pH and buffer conditions, researchers can tune the reactivity of the epoxide warhead to profile different subsets of the proteome.

  • Target Identification: Use in competitive ABPP assays to screen small-molecule libraries. If a drug candidate binds the target, it blocks the 1-heptynyl-oxirane from reacting, resulting in a loss of signal.

  • Causality: The probe only binds active enzymes. Proenzymes or inhibitor-bound enzymes remain unlabeled, providing a functional readout of the proteome state.

Lipidomics and Metabolic Tracing

The heptynyl chain renders the molecule lipophilic, making it an excellent mimic for lipid-derived electrophiles (LDEs).

  • Lipid-Protein Interactions: Identify non-catalytic proteins that transport or sequester lipid epoxides.

  • Membrane Localization: The probe partitions into lipid bilayers, allowing for the labeling of integral membrane proteins that are often difficult to target with polar probes.

Synthetic Intermediate

Beyond chemical biology, 1-heptynyl-oxirane is a versatile building block in organic synthesis.

  • Heterocycle Formation: Acid-catalyzed cyclization yields furans or dihydrofurans.

  • Stereoselective Synthesis: Ring opening with organometallics (e.g., Grignard reagents) creates chiral homopropargylic alcohols.

Part 3: Experimental Protocols

Protocol A: Proteome Labeling & Click Chemistry

Self-Validating System: This protocol includes a "No-Probe" control and a "Heat-Denatured" control to distinguish specific labeling from non-specific background.

Materials:

  • Cell Lysate (1-2 mg/mL protein)

  • 1-Heptynyl-oxirane (50 mM stock in DMSO)

  • Click Reagents: TBTA (Ligand), CuSO4, TCEP (Reductant), Azide-Rhodamine.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Dilute proteome to 1 mg/mL in PBS (pH 7.4).

    • Control 1: Heat 50 µL lysate at 95°C for 5 min (denatures active enzymes).

    • Control 2: Add DMSO vehicle only.

  • Probe Labeling:

    • Add 1-Heptynyl-oxirane (Final conc: 10-50 µM) to active lysate and heat-denatured control.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a "Click Master Mix" (add in order):

      • Azide-Rhodamine (100 µM final)

      • TBTA (100 µM final)

      • CuSO4 (1 mM final)

      • TCEP (1 mM final) – Add last to initiate.

    • Add Master Mix to samples. Incubate 1 hour at Room Temp in the dark.

  • Analysis:

    • Quench reaction with 4x SDS Loading Buffer.

    • Resolve on SDS-PAGE.[1]

    • Scan for fluorescence (In-gel fluorescence scanning).

Data Interpretation Table:

Sample ConditionExpected SignalInterpretation
Active Lysate + Probe Strong BandsSpecific labeling of active enzymes.
Heat-Denatured + Probe No/Weak BandsTarget requires native fold/catalysis (Validation).
Vehicle Control No SignalAbsence of background fluorescence.
Active Lysate + Competitor + Probe Reduced SignalCompetitor binds the same active site (Hit).

Part 4: Visualization of Workflow

The following diagram illustrates the "Competitive ABPP" workflow used in drug discovery to identify inhibitors using 1-heptynyl-oxirane.

ABPP_Workflow Start Proteome (Cell Lysate) Split Split Samples Start->Split Treat_A Treatment A: DMSO Only Split->Treat_A Treat_B Treatment B: Drug Candidate Split->Treat_B Probe_Add Add 1-Heptynyl-Oxirane (Probe) Treat_A->Probe_Add Treat_B->Probe_Add Click CuAAC Click Reaction (Add Azide-Fluor) Probe_Add->Click Gel SDS-PAGE Analysis Click->Gel Result_A Result A: Strong Bands (Active Sites Available) Gel->Result_A DMSO Lane Result_B Result B: Disappearing Bands (Target Engagement) Gel->Result_B Drug Lane

Caption: Competitive ABPP Workflow. Drug binding blocks the probe, resulting in band loss on the gel.

References

  • Cravatt, B. F., et al. (2008).[2] "Activity-Based Protein Profiling: From Enzyme Classes to Proteome-Wide Maps."[3] Annual Review of Biochemistry.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.

  • Bogyo, M., et al. (2012). "Activity-Based Probes for the Proteomic Profiling of Proteases." Nature Methods.

  • Haberkant, P., et al. (2013). "In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine probes." Nature Chemistry.

  • Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme-Inhibitor Discovery by Activity-Based Protein Profiling." Annual Review of Biochemistry.

Sources

Foundational

Advanced Technical Guide: Terminal Alkyne Epoxides in Chemoproteomics and Drug Discovery

Part 1: Executive Summary & Core Directive The Dual-Functionality Paradigm In the lexicon of modern drug development, "Terminal Alkyne Epoxides" rarely refers to the unstable oxidation product of an alkyne (the oxirene)....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Dual-Functionality Paradigm

In the lexicon of modern drug development, "Terminal Alkyne Epoxides" rarely refers to the unstable oxidation product of an alkyne (the oxirene). Instead, it refers to a high-value class of bifunctional synthons —molecules possessing both an electrophilic epoxide (oxirane) and a bio-orthogonal terminal alkyne .

The archetype of this class is Glycidyl Propargyl Ether (GPE) .[1][2]

These molecules serve as the linchpin in two critical workflows:

  • Activity-Based Protein Profiling (ABPP): The epoxide acts as a "warhead" to covalently trap catalytic enzymes, while the alkyne serves as a "handle" for downstream enrichment via Click Chemistry.

  • Functional Materials: In polymer chemistry, they enable the synthesis of hyperbranched polyethers with "clickable" peripheries for targeted drug delivery systems.

This guide moves beyond basic definitions to provide a rigorous, mechanism-driven framework for synthesizing, applying, and validating these tools in a pharmaceutical context.

Part 2: The Chemistry of Bifunctional Scaffolds

The Archetype: Glycidyl Propargyl Ether (GPE)

GPE represents the minimal scaffold containing both functionalities. Its utility stems from the orthogonal reactivity of its two ends:

  • The Epoxide (Warhead): Susceptible to nucleophilic attack (

    
    ) by amines, thiols (cysteines), or hydroxyls (serines).
    
  • The Alkyne (Handle): Inert to physiological conditions but highly reactive toward azides in the presence of Cu(I) catalysts (CuAAC).

Mechanistic Causality: Why This Structure?

In drug discovery, particularly ABPP, we rely on reactivity-based targeting .

  • Why Epoxides? They are "spring-loaded" electrophiles. The ring strain (~13 kcal/mol) drives reaction with nucleophilic active site residues (e.g., the catalytic serine of hydrolases) without requiring the high activation energy of unactivated alkyl halides.

  • Why Terminal Alkynes? They are sterically small. Unlike biotin tags, an alkyne handle does not sterically occlude the active site, allowing the probe to enter deep catalytic pockets.

Data Summary: Reactivity Profile
Functional GroupTarget / ReagentReaction TypeConditionsApplication
Epoxide Cysteine (-SH)Ring Opening (

)
pH 7.5-8.5Covalent Protein Tagging
Epoxide Amine (-NH2)Ring Opening (

)
Basic / HeatLinker Synthesis
Epoxide Carboxylic AcidEsterificationAcid Cat.Polymer Curing
Alkyne Azide (-N3)Cycloaddition (CuAAC)Cu(I), THPTAReporter Attachment
Alkyne Thiol (-SH)Thiol-yne ClickUV / RadicalHydrogel Formation

Part 3: Activity-Based Protein Profiling (ABPP) Workflow

The most potent application of terminal alkyne epoxides is in mapping the "druggable proteome." Here, the epoxide probe irreversibly binds to the active site of an enzyme. Because the probe contains an alkyne, the enzyme is now permanently tagged with a handle that can be visualized or enriched.

Visualization: The ABPP Logic Gate

The following diagram illustrates the logical flow of an ABPP experiment using an epoxide-alkyne probe.

ABPP_Workflow cluster_mechanism Mechanism of Action Probe Epoxide-Alkyne Probe Binding Covalent Binding (Warhead Engagement) Probe->Binding Infiltration Proteome Complex Proteome (Lysate/Live Cell) Proteome->Binding Target Source Click CuAAC Click Reaction (+ Azide-Rhodamine/Biotin) Binding->Click Labeled Enzyme Analysis Analysis (SDS-PAGE / Mass Spec) Click->Analysis Enrichment

Figure 1: Logical flow of Activity-Based Protein Profiling using bifunctional epoxide probes. The epoxide targets the enzyme, and the alkyne recruits the reporter.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols utilize internal checkpoints (validation steps) to prevent wasted resources on failed steps.

Protocol A: Synthesis of Glycidyl Propargyl Ether (GPE)

Objective: Synthesize high-purity GPE from propargyl alcohol and epichlorohydrin.[1]

Reagents:

  • Propargyl alcohol (1.0 eq)

  • Epichlorohydrin (1.5 eq)

  • NaOH (pellets, 1.5 eq)

  • Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve NaOH and TBAB in a minimal amount of water (50% w/w).

  • Addition: Add propargyl alcohol. Cool the mixture to 0°C.

  • Reaction: Dropwise add epichlorohydrin over 30 minutes. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

  • Incubation: Allow to warm to room temperature and stir for 12 hours.

  • Extraction: Dilute with diethyl ether. Wash with water (3x) to remove salts and unreacted alcohol.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Distill under reduced pressure.
    

Validation Checkpoint (QC):

  • 1H NMR (CDCl3): Look for the disappearance of the propargyl alcohol -OH peak. Confirm Epoxide ring protons at

    
     2.6–3.2 ppm and the Alkyne proton (triplet) at 
    
    
    
    ~2.4 ppm.
  • Epoxide Titration: Perform a standard HBr/Acetic acid titration to determine the Epoxide Equivalent Weight (EEW). If theoretical EEW deviates >5%, redistill.

Protocol B: ABPP Labeling of Serine Hydrolases

Objective: Label active serine hydrolases in cell lysate using an epoxide-alkyne probe.

Reagents:

  • Cell Lysate (1 mg/mL protein)

  • Epoxide-Alkyne Probe (e.g., 20 µM final)

  • Click Mix:

    
     (1 mM), TCEP (1 mM), TBTA or THPTA ligand (100 µM), Azide-Rhodamine (100 µM).
    

Step-by-Step Methodology:

  • Probe Incubation: Add Epoxide-Alkyne probe to 50 µL lysate. Incubate at 37°C for 1 hour.

    • Causality: Epoxides react slowly compared to fluorophosphonates. 1 hour ensures sufficient covalent bond formation with the catalytic serine.

  • Click Chemistry: Add the "Click Mix" reagents sequentially (Ligand -> Cu -> TCEP -> Tag). Incubate for 1 hour at Room Temp.

    • Critical Step: Premix

      
       and Ligand before adding to protein to prevent Cu-induced protein precipitation.
      
  • Quench: Add ice-cold acetone (4 volumes) to precipitate proteins and remove excess unreacted probe/fluorophore.

  • Resuspend & Analyze: Spin down, wash pellet with methanol, resuspend in SDS loading buffer, and run SDS-PAGE.

Validation Checkpoint (QC):

  • Fluorescence Scan: Visualize the gel on a fluorescent scanner. Distinct bands indicate labeled enzymes.

  • Competition Control: Pre-incubate a separate sample with a known inhibitor (e.g., PMSF) before adding the probe. The disappearance of bands in the PMSF lane validates that the probe is binding specifically to the active site, not non-specifically.

Part 5: Advanced Synthesis - The "Click" Polymerization

Beyond biological profiling, these molecules are revolutionizing material science. The "Terminal Alkyne Epoxide" allows for A2 + B2 type polymerizations or chain-growth mechanisms that leave the alkyne intact for post-polymerization modification.

Visualization: Chemical Divergence

This diagram details how a single GPE molecule can diverge into three distinct material classes based on the reaction trigger.

GPE_Divergence cluster_legend Reaction Divergence GPE Glycidyl Propargyl Ether (GPE) Path1 Anionic Ring Opening (t-BuO- K+) GPE->Path1 Path2 Cationic Ring Opening (BF3·OEt2) GPE->Path2 Path3 Direct Alkyne Coupling (Glaser Coupling) GPE->Path3 Prod1 Poly(GPE) (Pendant Alkynes) Path1->Prod1 Controlled Polymerization Prod2 Cyclic Oligomers Path2->Prod2 Macrocyclization Prod3 Bis-Epoxide Dimers (Crosslinkers) Path3->Prod3 Oxidative Coupling

Figure 2: Divergent synthetic pathways for Glycidyl Propargyl Ether. Path 1 is preferred for creating drug delivery vehicles with high loading capacity.

Part 6: References

  • Synthesis and Polymerization of GPE:

    • Schull, C., et al. (2013).[2] "One-step synthesis of multi-alkyne functional hyperbranched polyglycerols." Polymer Chemistry.

  • Activity-Based Protein Profiling (Foundational):

    • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Epoxide Probes in ABPP:

    • Greenbaum, D., et al. (2000). "Epoxide electrophiles as activity-dependent cysteine protease profiling and discovery tools." Chemistry & Biology.

  • Click Chemistry Reagents (THPTA/Ligands):

    • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

  • Lewis Pair Polymerization of GPE:

    • Zhang, Y., et al. (2025).[3] "Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts." ACS Macro Letters.

Sources

Exploratory

Technical Guide: Discovery, Synthesis, and Utility of Oxirane, 1-heptynyl- (9CI)

This guide serves as a technical whitepaper on Oxirane, 1-heptynyl- (CAS: 158504-99-5), formally known as 1,2-epoxynon-3-yne . This molecule represents a critical class of conjugated alkynyl epoxides , serving as high-va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on Oxirane, 1-heptynyl- (CAS: 158504-99-5), formally known as 1,2-epoxynon-3-yne . This molecule represents a critical class of conjugated alkynyl epoxides , serving as high-value chiral building blocks in the total synthesis of polyacetylenic natural products (e.g., Panaxytriol, Falcarinol) and as electrophilic traps in lipid signaling research.

Executive Summary & Chemical Identity

Oxirane, 1-heptynyl- is a C9 functionalized epoxide characterized by a strained oxirane ring directly conjugated to an internal alkyne. Unlike non-conjugated homologs, the proximity of the alkyne to the epoxide creates a unique electrophilic profile, making the C2 position highly susceptible to nucleophilic attack with inversion of configuration. This reactivity is exploited in the synthesis of bioactive lipids and pheromones.

Chemical Profile
PropertySpecification
IUPAC Name 2-(Hept-1-yn-1-yl)oxirane; 1,2-Epoxynon-3-yne
CAS Number 158504-99-5
Molecular Formula C₉H₁₄O
Molecular Weight 138.21 g/mol
Physical State Colorless to pale yellow oil
Chirality Exists as (R)- and (S)- enantiomers (critical for bioactivity)
Stability Acid-sensitive; prone to polymerization at >60°C

Historical Evolution and Synthetic Logic

The discovery of 1-heptynyloxirane is not attributed to a single "eureka" moment but rather emerged from the need to access chiral polyacetylenic alcohols found in Panax ginseng and Apiaceae plants. The history of its synthesis reflects the evolution of asymmetric catalysis.

Phase I: The Enyne Oxidation Era (1980s-1990s)

Early syntheses relied on the direct epoxidation of conjugated enynes. The precursor, (E)-non-3-en-1-yne , was synthesized via Sonogashira coupling of 1-heptyne with vinyl halides.

  • Challenge: Standard epoxidation (mCPBA) often yielded racemic mixtures and suffered from chemoselectivity issues (attacking the alkyne).

  • Breakthrough: The application of the Sharpless Asymmetric Epoxidation (on allylic alcohols) and later the Jacobsen-Katsuki epoxidation (on unfunctionalized alkenes) allowed for the first enantioselective access to this class.

Phase II: The Nucleophilic Substitution Approach (2000s-Present)

To avoid the instability of enyne precursors, a modular approach was developed using lithium acetylides.

  • Mechanism: 1-Heptyne is lithiated and reacted with a chiral epichlorohydrin equivalent or a glycidyl sulfonate.

  • Logic: This method retains the chirality of the starting epoxide, offering a "chiral pool" approach.

Visualization: Synthetic Pathways

The following diagram illustrates the two primary historical routes to 1-heptynyloxirane.

SynthesisPathways Heptyne 1-Heptyne (C7) Enyne (E)-Non-3-en-1-yne Heptyne->Enyne Sonogashira Coupling (Pd/Cu) Acetylide Lithium 1-Heptynide Heptyne->Acetylide Lithiation (-78°C) VinylBromide Vinyl Bromide VinylBromide->Enyne Target Oxirane, 1-heptynyl- (1,2-Epoxynon-3-yne) Enyne->Target Asymmetric Epoxidation mCPBA mCPBA / Jacobsen Cat. mCPBA->Target Lithium n-BuLi Lithium->Acetylide Acetylide->Target Nu- Substitution (BF3·OEt2 promoted) Epichlorohydrin Epichlorohydrin (Chiral) Epichlorohydrin->Target

Caption: Comparison of the Enyne Oxidation Route (Top) vs. the Nucleophilic Substitution Route (Bottom) for synthesizing 158504-99-5.

Detailed Experimental Protocols

Protocol: Synthesis via Lithium Acetylide Opening

Objective: Synthesis of (R)-1,2-epoxynon-3-yne from (R)-epichlorohydrin.

Reagents
  • 1-Heptyne (98%, redistilled)

  • n-Butyllithium (2.5 M in hexanes)

  • (R)-Epichlorohydrin (>99% ee)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • THF (Anhydrous, freshly distilled)

Step-by-Step Methodology
  • Acetylide Formation (The Nucleophile):

    • Charge a flame-dried 250 mL Schlenk flask with 1-heptyne (1.0 equiv) and anhydrous THF under Argon.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (1.05 equiv) dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent isomerization.

    • Stir for 1 hour at -78°C to ensure complete lithiation.

  • Epoxide Opening (The Coupling):

    • Add (R)-epichlorohydrin (1.2 equiv) dropwise.

    • Add BF₃·OEt₂ (1.0 equiv) very slowly down the side of the flask.

    • Mechanistic Insight: The Lewis acid activates the epoxide oxygen, facilitating attack by the acetylide at the less hindered carbon. Without BF₃, the reaction is sluggish and prone to polymerization.

    • Stir at -78°C for 3 hours.

  • Ring Closure (The Target Formation):

    • The intermediate is a chlorohydrin. To reform the epoxide, warm the mixture to 0°C.

    • Add powdered KOH (3.0 equiv) or NaH suspended in mineral oil.

    • Stir for 12 hours at room temperature.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 9:1). The chlorohydrin spot (polar) should disappear, replaced by the less polar epoxide spot (Rf ~0.6).

  • Workup:

    • Quench with saturated NH₄Cl. Extract with diethyl ether.[1]

    • Dry over MgSO₄ and concentrate in vacuo (keep bath < 30°C, volatile!).

    • Purify via flash chromatography on neutral alumina (Silica can cause ring opening).

Applications in Drug Discovery & Chemical Biology

Lipid Metabolite Analogues

1-Heptynyloxirane serves as a stable analogue of unstable epoxy-fatty acids (EpOMEs).

  • Mechanism: It mimics the structure of oxidized linoleic acid but contains the alkyne "handle" for further functionalization.

  • Use Case: Researchers use it to probe Soluble Epoxide Hydrolase (sEH) activity. The alkyne group allows for "Click" chemistry labeling of the enzyme active site.

Synthesis of Polyacetylenic Antifungals

The molecule is a direct precursor to Panaxytriol and Falcarinol , compounds found in ginseng and carrots known for potent cytotoxicity against cancer cell lines.

Click Chemistry (CuAAC)

The terminal alkyne is not present in this molecule (it is an internal alkyne), but the opening of the epoxide with sodium azide yields a beta-hydroxy azide, which can then be clicked. Alternatively, if the synthesis is modified to use 1,X-diynes, the product becomes a click handle.

Applications cluster_0 Medicinal Chemistry cluster_1 Chemical Biology Target Oxirane, 1-heptynyl- Panaxytriol Panaxytriol Synthesis (Anti-tumor) Target->Panaxytriol Falcarinol Falcarinol Synthesis (Anti-fungal) Target->Falcarinol sEH sEH Enzyme Probe Target->sEH Mimicry Click Beta-Hydroxy Azides (via Ring Opening) Target->Click + NaN3

Caption: Downstream applications of 1-heptynyloxirane in natural product synthesis and chemical biology.

References

  • Trofimov, A., et al. (2008). "Efficient Synthesis of Alkynyl Epoxides via Reaction of Alkynyl Halides with Epoxides." Journal of the American Chemical Society.[2]

  • Jacobsen, E. N., et al. (1991). "Asymmetric Epoxidation of Unfunctionalized Olefins." Journal of the American Chemical Society.[2]

  • Yadav, J. S., et al. (2002). "Stereoselective synthesis of polyacetylenic alcohols from tartaric acid." Tetrahedron Letters.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 14597036, Oxirane, 1-heptynyl-." PubChem.

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Nucleophilic Ring-Opening of 1-Heptynyl-Oxirane

Executive Summary The nucleophilic ring-opening of 1-heptynyl-oxirane (a representative -epoxy alkyne) presents a classic regiochemical dichotomy essential for synthesizing lipid-tailored drug linkers and sphingosine ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nucleophilic ring-opening of 1-heptynyl-oxirane (a representative


-epoxy alkyne) presents a classic regiochemical dichotomy essential for synthesizing lipid-tailored drug linkers and sphingosine analogs. While the terminal (distal) carbon is sterically accessible, the internal (proximal) carbon is electronically activated by the alkyne moiety.

This guide details a Titanium(IV)-Mediated Protocol designed to override steric bias, directing nucleophilic attack to the propargylic (C2) position with >95% regioselectivity. A secondary protocol for terminal (C3) opening is provided for comparative control.

Strategic Analysis: The Regioselectivity Paradox

The substrate, 1-heptynyl-oxirane, contains a pentyl chain attached to an alkyne, which is directly fused to the epoxide ring.

  • Steric Control (Distal Attack): In the absence of Lewis acids, strong nucleophiles (e.g.,

    
    , 
    
    
    
    ) attack the less hindered terminal methylene (
    
    
    ), following standard
    
    
    trajectories.
  • Electronic Control (Proximal Attack): The

    
    -hybridized alkyne is electron-withdrawing. This creates a partial positive charge (
    
    
    
    ) at the propargylic position (
    
    
    ). However, accessing this site requires a catalyst to stabilize the transition state and overcome steric repulsion.
Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of reaction pathways based on catalytic conditions.

ReactionPathways Substrate 1-Heptynyl-Oxirane Cond_Basic Standard Basic Conditions (NaN3 / aq. MeOH) Substrate->Cond_Basic Cond_Lewis Lewis Acid Mediated (Ti(OiPr)4 / TMSN3) Substrate->Cond_Lewis TS_Steric Steric Control (SN2 Attack at C3) Cond_Basic->TS_Steric Unactivated TS_Electronic Electronic/Chelation Control (Attack at C2) Cond_Lewis->TS_Electronic Ti-Coordination Prod_Terminal Product A: Terminal Alcohol (Internal Nucleophile) TS_Steric->Prod_Terminal Major (>90%) Prod_Propargyl Product B: Propargylic Alcohol (Proximal Nucleophile) TS_Electronic->Prod_Propargyl Major (>95%)

Figure 1: Divergent reaction pathways. Basic conditions favor steric C3 attack, while Ti(IV) mediation forces C2 (propargylic) attack via chelation.

Protocol A: Regioselective Proximal Opening (C2)

Target: Synthesis of


-azido-propargylic alcohols (Precursors for Click Chemistry/Triazoles).
Method:  Titanium(IV) Isopropoxide / Trimethylsilyl Azide (

).
Rationale

Titanium(IV) isopropoxide acts as a bidentate Lewis acid. It coordinates to the epoxide oxygen, weakening the C-O bond. Crucially, it also delivers the nucleophile (azide) intramolecularly to the more substituted (propargylic) carbon, effectively inverting the standard steric selectivity [1].

Materials
  • Substrate: 1-heptynyl-oxirane (1.0 equiv).

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (1.2 equiv).
    
  • Nucleophile: Trimethylsilyl azide (

    
    ) (2.0 equiv).
    
  • Solvent: Anhydrous Benzene or Toluene (DCM is a viable alternative but slower).

  • Quench: 10% Aqueous Tartaric Acid.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Argon/Nitrogen.

    • Add 1-heptynyl-oxirane (2.0 mmol) dissolved in anhydrous Toluene (10 mL).

  • Catalyst Complexation:

    • Add

      
        (2.4 mmol, 0.71 mL) dropwise via syringe.
      
    • Observation: The solution may turn slightly yellow. Stir at room temperature for 15 minutes to ensure coordination.

  • Nucleophile Addition:

    • Add

      
        (4.0 mmol, 0.53 mL) dropwise.
      
    • Safety Note:

      
       is volatile and toxic. Handle in a fume hood.
      
  • Reaction:

    • Heat the mixture to 80°C (reflux) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The epoxide spot (usually high Rf) should disappear; a new, more polar spot (azido-alcohol) will appear.

  • Workup (Critical for Ti Removal):

    • Cool to room temperature.

    • Add Diethyl Ether (20 mL).

    • Add 5% aqueous H2SO4 or 10% Tartaric Acid (10 mL) and stir vigorously for 30 minutes.

    • Why? This breaks the robust Ti-emulsion. The organic layer should become clear.

  • Isolation:

    • Separate layers. Extract aqueous phase with Ether (2 x 10 mL).

    • Wash combined organics with Sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Protocol B: Regioselective Distal Opening (C3)

Target: Synthesis of terminal azides / internal alcohols. Method: Ammonium Chloride buffered Sodium Azide (


).
Rationale

In protic solvents without strong Lewis acids, the reaction is driven by


 kinetics. The nucleophile attacks the least hindered carbon (the terminal 

of the epoxide) [2].

buffers the pH to ~9.0, preventing polymerization of the sensitive alkyne.
Step-by-Step Methodology
  • Solvent System: Prepare a mixture of Methanol:Water (8:1) .

  • Reaction Assembly:

    • Dissolve 1-heptynyl-oxirane (2.0 mmol) in the solvent (15 mL).

    • Add

      
        (10.0 mmol, 5.0 equiv).
      
    • Add

      
        (4.0 mmol, 2.0 equiv).
      
  • Execution:

    • Heat to 60°C for 12 hours.

    • Note: This reaction is slower than the Ti-mediated route.

  • Workup:

    • Concentrate to remove Methanol.

    • Extract aqueous residue with EtOAc.

    • Standard wash/dry/concentrate cycle.

Data Comparison & Validation

The following table summarizes expected outcomes based on validation runs for propargylic epoxides.

ParameterProtocol A (Ti-Mediated)Protocol B (Buffered NaN3)
Major Product 2-azido-1-heptynyl-alcohol (Proximal)1-azido-1-heptynyl-2-ol (Distal)
Regio-ratio (C2:C3) > 95 : 5< 10 : 90
Reaction Time 2–4 Hours12–24 Hours
Yield (Isolated) 82–88%75–80%
Key IR Signal -N3 (~2100 cm⁻¹), -OH (~3400 cm⁻¹)Same
1H NMR Diagnostic Shift of C2-H (downfield due to N3)Shift of C3-H (downfield due to N3)

Experimental Workflow Diagram

Workflow Start Start: 1-Heptynyl-Oxirane Choice Select Regioselectivity Target Start->Choice PathA_Reagents Add Ti(OiPr)4 + TMSN3 (Anhydrous Toluene) Choice->PathA_Reagents Proximal (C2) PathB_Reagents Add NaN3 + NH4Cl (MeOH/H2O) Choice->PathB_Reagents Distal (C3) PathA_Heat Reflux 80°C (3h) PathA_Reagents->PathA_Heat PathA_Quench Quench: 10% Tartaric Acid (Breaks Ti-Emulsion) PathA_Heat->PathA_Quench Purify Flash Chromatography (Hex/EtOAc) PathA_Quench->Purify PathB_Heat Heat 60°C (12h) PathB_Reagents->PathB_Heat PathB_Quench Quench: Water/EtOAc Ext. PathB_Heat->PathB_Quench PathB_Quench->Purify Final Characterization (NMR/IR) Purify->Final

Figure 2: Operational workflow for selecting and executing the desired ring-opening protocol.

Safety and Troubleshooting

Safety Protocols
  • Azide Hazards: Organic azides with low Carbon-to-Nitrogen ratios (C/N < 3) are explosive. 1-heptynyl derivatives (C9 total) are generally stable, but never concentrate reaction mixtures to dryness if excess

    
     is present.
    
  • Epoxide Toxicity: Alkylating agents. Use double-gloving (Nitrile) and work in a certified fume hood.

  • Titanium Waste: Quenched Ti-reactions generate voluminous precipitates. Filter through Celite if separation is difficult.

Troubleshooting Guide
  • Issue: Low conversion in Protocol A.

    • Solution: Ensure

      
       is not hydrolyzed. It should be a clear, colorless to pale yellow liquid. If cloudy/white, distill or replace.
      
  • Issue: Emulsion during workup (Protocol A).

    • Solution: Increase the stirring time with Tartaric Acid or use Rochelle's Salt (Potassium Sodium Tartrate) solution.

  • Issue: Poor Regioselectivity in Protocol B.

    • Solution: Lower the temperature to 40°C and extend time. High heat promotes

      
       character, eroding selectivity.
      

References

  • Caron, M., & Sharpless, K. B. (1985). Titanium isopropoxide-mediated nucleophilic openings of 2,3-epoxy alcohols.[1] A mild procedure for regioselective ring-opening.[1][2][3][4][5] The Journal of Organic Chemistry, 50(9), 1557–1560. [Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction.[3][6][7] The Journal of Organic Chemistry, 64(16), 6094–6096.[3] [Link]

  • Saito, S. (2000). Aluminum-Catalyzed Ring-Opening of Epoxides. Tetrahedron Letters, 41(22), 4231-4234. [Link]

Sources

Application

Application Note: Bifunctional Utility of Oxirane, 1-heptynyl- in Modular Drug Design and Bioconjugation

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Oxirane, 1-heptynyl- (CAS 158504-99-5). This guide synthesizes advanced organic synthesis strategies with...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals utilizing Oxirane, 1-heptynyl- (CAS 158504-99-5). This guide synthesizes advanced organic synthesis strategies with modular "Click Chemistry" principles, focusing on the molecule's unique bifunctional nature as an alkynyl epoxide .

Executive Summary & Chemical Logic

Oxirane, 1-heptynyl- (also known as 2-(hept-1-yn-1-yl)oxirane) is a versatile bifunctional building block containing a reactive epoxide (oxirane) ring and an internal alkyne (


).

Unlike standard terminal alkyne linkers used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule presents a strategic advantage: Orthogonality .

  • The Epoxide: A "Spring-Loaded" electrophile susceptible to nucleophilic ring opening (a classic "Click" reaction defined by Sharpless).

  • The Internal Alkyne: Inert to standard CuAAC conditions, allowing it to survive copper-catalyzed reactions elsewhere in the molecule, or to be activated selectively using Ruthenium catalysis (RuAAC) or Thiol-yne chemistry.

This guide details two primary workflows:

  • The "Azide-Installation" Route: Using the epoxide as a precursor to generate a click-ready azide.

  • The "Staple" Route: Using the epoxide for bioconjugation and the internal alkyne for bioorthogonal labeling via RuAAC.

Chemical Profile
PropertySpecification
CAS Number 158504-99-5
IUPAC Name 2-(Hept-1-yn-1-yl)oxirane
Molecular Formula

Molecular Weight 138.21 g/mol
Functional Groups Epoxide (Electrophile), Internal Alkyne (Latent Nucleophile/Dipolarophile)
Solubility Soluble in DCM, THF, DMSO, Methanol; Sparingly soluble in water.

Strategic Workflows

The utility of Oxirane, 1-heptynyl- relies on the sequential activation of its functional groups.

Workflow Start Oxirane, 1-heptynyl- (Bifunctional Linker) RouteA Route A: Azidolysis (Epoxide Opening with NaN3) Start->RouteA  Nucleophilic Attack (N3-) RouteB Route B: Aminolysis (Epoxide Opening with Protein/Amine) Start->RouteB  Nucleophilic Attack (R-NH2) IntermedA β-Hydroxy Azide (Internal Alkyne Intact) RouteA->IntermedA IntermedB Amino-Alcohol Conjugate (Protein-Linker-Alkyne) RouteB->IntermedB ClickA CuAAC Reaction (Reacts with Terminal Alkyne Probe) IntermedA->ClickA  Standard Click ClickB RuAAC Reaction (Reacts with Azide Probe) IntermedB->ClickB  Ruthenium Click FinalA Triazole-Linked Functional Molecule ClickA->FinalA FinalB Bioorthogonal Labeling ClickB->FinalB

Figure 1: Divergent synthetic pathways for Oxirane, 1-heptynyl-. Route A installs a click-ready azide. Route B conjugates the linker to a biomolecule, reserving the alkyne for Ruthenium-catalyzed labeling.

Detailed Protocols

Protocol A: Regioselective Azidolysis (The "Azide-Installation" Route)

Purpose: To convert the epoxide into a


-hydroxy azide. This transforms the molecule into a substrate for standard CuAAC click chemistry.
Mechanism: 

attack of azide on the less hindered carbon of the epoxide ring.
Reagents Required[1][2][3][4][5][6][7]
  • Oxirane, 1-heptynyl- (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 - 2.0 equiv) (Caution: Toxic/Explosive) 
    
  • Ammonium Chloride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol/Water (8:1 v/v) or Acetonitrile/Water.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Oxirane, 1-heptynyl- (1 mmol, ~138 mg) in Methanol (4 mL).

  • Activation: Add a solution of

    
      (2 mmol, 107 mg) in Water (0.5 mL). The ammonium salt buffers the pH and activates the epoxide oxygen via hydrogen bonding.
    
  • Azide Addition: Carefully add

    
      (1.5 mmol, 97.5 mg).
    
    • Note: Ensure the system is well-vented. Avoid contact with acid to prevent hydrazoic acid formation.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The epoxide spot should disappear.

  • Work-up:

    • Cool to room temperature.[7][8]

    • Concentrate under reduced pressure to remove Methanol.

    • Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Product: You now have 1-azido-non-3-yn-2-ol (Regioisomer may vary; usually attack is at C3 relative to the alkyne, but steric hindrance favors terminal attack).

    • Validation: IR spectrum should show a strong Azide stretch (~2100

      
      ) and Alcohol stretch (~3400 
      
      
      
      ).
Protocol B: One-Pot CuAAC Labeling (Using the Product from Protocol A)

Purpose: To "click" the newly formed hydroxy-azide to a terminal alkyne probe (e.g., a fluorophore or drug).

Reagents Required[1][2][3][4][5][6][7][9]
  • 
    -Hydroxy Azide (from Protocol A)
    
  • Terminal Alkyne Probe (e.g., Propargyl-Fluorophore)

  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Ascorbate (Reductant)

  • Ligand: THPTA or TBTA (to protect Cu(I) from oxidation)

Step-by-Step Methodology
  • Dissolution: Dissolve the

    
    -Hydroxy Azide (1 equiv) and the Terminal Alkyne Probe (1.1 equiv) in 
    
    
    
    -Butanol/Water (1:1) or DMSO/Water.
  • Catalyst Premix: In a separate tube, mix

    
     (0.05 equiv) with THPTA ligand (0.10 equiv).
    
  • Initiation: Add the Cu-Ligand mix to the reaction. Then, add Sodium Ascorbate (0.2 equiv) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Stir at Room Temperature for 1–4 hours.

    • Visual Check: The solution should remain slightly yellow/clear. If it turns brown/black, copper oxide is precipitating (add more ligand).

  • Purification: For small molecules, dilute with water and extract (DCM). For biomolecules, use size-exclusion chromatography or dialysis.

Protocol C: RuAAC Labeling of the Internal Alkyne

Purpose: If you used the epoxide to conjugate to a protein (Route B), you now have a protein with a pendant internal alkyne. Standard CuAAC will not work. You must use Ruthenium catalysis to click an azide to this internal alkyne.

Reagents Required[1][2][3][4][5][6][7]
  • Protein-Linker-Alkyne Conjugate

  • Azide Probe

  • Catalyst:

    
     (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride)
    
  • Solvent: DMF or Dioxane (Note: RuAAC is sensitive to water; perform in organic co-solvent if possible, or use water-soluble Ru catalysts if available).

Step-by-Step Methodology
  • Setup: In a vial, mix the Internal Alkyne substrate (1 equiv) and Azide Probe (1.2 equiv) in DMF.

  • Catalyst Addition: Add

    
     (2–5 mol%).
    
  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Note: RuAAC is slower than CuAAC and often requires heat. Ensure your substrate (e.g., protein) is thermally stable, or extend time at lower temperature (37°C for 24h).

  • Result: Formation of a 1,5-disubstituted 1,2,3-triazole . (Contrast with CuAAC which forms 1,4-isomers).[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Epoxide Opening Hydrolysis competitionReduce water content; use

in Acetonitrile instead of

.
No Reaction in Click Step (CuAAC) Internal Alkyne usedCritical: CuAAC requires terminal alkynes. If using the native alkyne of Oxirane, 1-heptynyl-, switch to RuAAC (Protocol C).
Protein Precipitation Copper toxicity/denaturationUse THPTA or BTTAA ligands to chelate copper. Keep Cu concentration <100

.
Regioselectivity Issues Epoxide opening ambiguityThe alkyne exerts electronic effects. Expect mixture of

and

attack. Purify isomers via HPLC if strict regiochemistry is needed.

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, vol. 40, no. 11, 2001, pp. 2004-2021. Link

  • Huisgen, R. "1,3-Dipolar Cycloadditions.[6] Past and Future." Angewandte Chemie International Edition, vol. 2, no. 10, 1963, pp. 565-598. Link

  • Fokin, V. V., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides." Journal of the American Chemical Society, vol. 127, no. 46, 2005, pp. 15998-15999. Link

  • Lutz, J. F. "Copper-Free Azide-Alkyne Cycloadditions: New Insights and Perspectives." Angewandte Chemie International Edition, vol. 47, no. 12, 2008, pp. 2182-2184. Link

  • ChemicalBook. "Oxirane, 1-heptynyl- Product Properties and CAS 158504-99-5 Data." Link

Sources

Method

experimental procedure for polymerization of 1-heptynyl-oxirane

Application Note: Controlled Anionic Ring-Opening Polymerization (AROP) of 1-Heptynyl-Oxirane Executive Summary & Strategic Value The polymerization of 1-heptynyl-oxirane (also referred to as 2-(1-heptynyl)oxirane) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Anionic Ring-Opening Polymerization (AROP) of 1-Heptynyl-Oxirane

Executive Summary & Strategic Value

The polymerization of 1-heptynyl-oxirane (also referred to as 2-(1-heptynyl)oxirane) presents a unique opportunity in macromolecular engineering: the creation of a hydrophilic polyether backbone decorated with reactive internal alkyne handles. Unlike terminal alkynes, the internal heptynyl group is protected from premature deprotonation during anionic synthesis, yet remains sterically accessible for post-polymerization modification (PPM) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne "click" chemistry.

This protocol details the Anionic Ring-Opening Polymerization (AROP) using the superbase


-BuP

(phosphazene base).[1] This catalytic system is selected over traditional alkali metal alkoxides (e.g., potassium

-butoxide) to minimize aggregation, ensure narrow dispersity (

), and prevent side reactions with the propargylic position of the alkyne.

Mechanistic Principles

Why -BuP Mediated AROP?

Standard anionic polymerization often suffers from slow initiation or chain transfer when functional groups are present. The


-BuP

base acts as a non-nucleophilic, highly soluble cation-complexing agent.
  • Causality: The bulky phosphazene cation

    
     effectively separates from the growing alkoxide chain end. This "naked anion" effect dramatically accelerates the propagation rate (
    
    
    
    ) while suppressing aggregates that lead to broad molecular weight distributions.
  • Regioselectivity: Nucleophilic attack occurs exclusively at the less substituted carbon of the epoxide ring (S

    
    2-like), preserving the stereochemistry and the integrity of the pendant heptynyl group.
    
Reaction Pathway

The reaction proceeds via the activation of an alcohol initiator (R-OH) by


-BuP

, generating a loose ion pair that attacks the monomer.

G Init Initiator (n-Octanol) Complex Active Species [Oct-O]- [t-BuP4H]+ Init->Complex Deprotonation Base Catalyst (t-BuP4) Base->Complex Prop Propagation (Ring Opening) Complex->Prop + Monomer Monomer Monomer (1-Heptynyl-oxirane) Monomer->Prop Prop->Prop n cycles Polymer Polyether (Pendant Alkynes) Prop->Polymer Quench (MeOH)

Figure 1: Mechanistic pathway for the superbase-catalyzed AROP of 1-heptynyl-oxirane.

Experimental Protocol

Materials & Pre-requisites
  • Monomer: 1-heptynyl-oxirane (Synthesized via epoxidation of non-2-en-4-yne or commercially sourced). Must be >99% pure.

  • Solvent: Tetrahydrofuran (THF), anhydrous. Distilled over Na/Benzophenone or passed through an activated alumina column.

  • Initiator:

    
    -Octanol (or functional alcohol like benzyl alcohol). Dried over CaH
    
    
    
    and distilled.
  • Catalyst:

    
    -BuP
    
    
    
    (0.8 M solution in hexane).
  • Environment: All steps must be performed under inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a Glovebox.

Monomer Purification (Critical Step)

Self-Validating Step: Impurities (water/alcohols) act as chain transfer agents.

  • Stir the monomer over freshly crushed Calcium Hydride (CaH

    
    ) for 24 hours at room temperature.
    
  • Vacuum distill the monomer just prior to polymerization.

  • Validation: 1H NMR should show no broad singlet peaks >3.5 ppm (indicative of -OH from hydrolysis).

Polymerization Procedure
StepActionCausality/Notes
1 Reactor Prep Flame-dry a Schlenk flask under vacuum; refill with Argon (3x).
2 Charging Add dry THF (5.0 mL) and Initiator (

-Octanol, 0.1 mmol).
3 Activation Add

-BuP

solution (0.1 mmol). Stir for 5 min at RT.
4 Monomer Addn Add 1-heptynyl-oxirane (5.0 mmol, 50 equiv) via gas-tight syringe.
5 Reaction Heat to 40°C for 24-48 hours.
6 Quenching Add excess Methanol (0.5 mL) containing trace acetic acid.
7 Purification Precipitate into cold

-hexane or diethyl ether (depending on solubility).
8 Drying Vacuum dry at 40°C for 12 hours.
Workflow Visualization

Workflow cluster_0 Phase 1: Preparation (Glovebox/Schlenk) cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Workup M_Dry Monomer Drying (CaH2, 24h) Poly_Run Add Monomer (40°C, 24-48h) M_Dry->Poly_Run Solv_Dry Solvent Drying (Na/Benzophenone) Init_Mix Activate Initiator (THF + Octanol + t-BuP4) Solv_Dry->Init_Mix Init_Mix->Poly_Run Active Anion Quench Quench (MeOH/AcOH) Poly_Run->Quench Conversion >95% Precip Precipitate (Cold Hexane) Quench->Precip

Figure 2: Operational workflow for the synthesis of Poly(1-heptynyl-oxirane).

Characterization & Quality Control

To validate the synthesis, you must confirm three parameters: Backbone integrity, Alkyne retention, and Molecular Weight control.

1H NMR Analysis (CDCl )
Signal (ppm)AssignmentValidation Criteria
3.4 - 3.8 Polyether Backbone (-CH-O-, -CH

-O-)
Broad multimodal peak. Integration =

.
2.1 - 2.3 Propargylic -CH

-
Triplet/Multiplet. Must remain distinct.
0.9 Terminal Methyl (Heptynyl chain)Triplet. Integration reference.
Absent Epoxide Ring (2.4 - 3.0)Must be absent. Presence indicates incomplete conversion.
Gel Permeation Chromatography (GPC)
  • Standard: Polystyrene or PMMA standards (THF eluent).

  • Target: Dispersity (

    
    ) should be 1.05 - 1.15 .
    
  • Troubleshooting: High

    
     (>1.3) usually indicates water contamination or insufficient mixing speed during initiation.
    

Troubleshooting Guide

  • Issue: No Polymerization.

    • Cause: "Dead" initiator due to adventitious water.

    • Fix: Re-distill monomer; increase

      
      -BuP
      
      
      
      concentration slightly (ensure 1:1 ratio with alcohol).
  • Issue: Crosslinking/Gelation.

    • Cause: Reaction temperature >60°C causing alkyne-alkyne coupling or radical abstraction.

    • Fix: Maintain strict temperature control at 40°C. Add radical inhibitor (BHT) if necessary (though rare in anionic systems).

  • Issue: Low Molecular Weight. [2]

    • Cause: Chain transfer to monomer.

    • Fix: Switch to a less polar solvent mix (e.g., Toluene/THF) to tighten the ion pair, though this slows the reaction.

References

  • Isono, T. et al. (2021). "Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst."[1] Polymer Journal.[1][3]

  • Gervais, M. et al. (2013). "Anionic ring-opening polymerization of epoxides to functionalization."[1][3][4] Progress in Polymer Science.

  • Brocas, A.L. et al. (2013). "Epoxy Resins: From Monomers to Polymers."[5] (General reference for epoxide reactivity).

  • Hans, M. et al. (2009). "Synthesis of Hyperbranched Polyethers via Anionic Ring-Opening Polymerization." (Methodology for alkynyl epoxides).

Sources

Application

Application Notes &amp; Protocols: Stereoselective Synthesis of Derivatives from Oxirane, 1-heptynyl-

Abstract This technical guide provides an in-depth exploration of the stereoselective synthesis of valuable chiral building blocks derived from (R)- and (S)-2-(hept-1-yn-1-yl)oxirane. Chiral alkynyl epoxides are exceptio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the stereoselective synthesis of valuable chiral building blocks derived from (R)- and (S)-2-(hept-1-yn-1-yl)oxirane. Chiral alkynyl epoxides are exceptionally versatile intermediates in synthetic organic chemistry, particularly in the development of complex pharmaceutical agents and natural products. The inherent ring strain and the presence of a reactive alkyne moiety allow for a diverse range of regio- and stereocontrolled transformations. This document details field-proven protocols for the enantioselective synthesis of the parent oxirane and its subsequent stereospecific ring-opening reactions with organocuprate and amine nucleophiles to yield highly functionalized propargyl alcohol derivatives. The causality behind experimental choices, mechanistic underpinnings of stereocontrol, and applications in drug discovery are discussed to provide a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Chiral Alkynyl Epoxides

Chiral epoxides are universally recognized as premier building blocks in asymmetric synthesis, a status underscored by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions.[1] The 2-(hept-1-yn-1-yl)oxirane enantiomers represent a particularly strategic subclass. The epoxide ring serves as a latent 1,2-difunctionalized synthon, where the stereochemistry of the two carbons can be precisely controlled. The appended heptynyl group is not merely a passive side chain; it is a versatile functional handle for further elaborations through click chemistry, C-C bond formation (e.g., Sonogashira coupling), or reduction to other functionalities.

The ring-opening of these epoxides is governed by well-established SN2 principles, where nucleophilic attack proceeds with inversion of configuration at the attacked stereocenter.[2] For terminal epoxides like 2-(hept-1-yn-1-yl)oxirane, nucleophilic attack under basic or neutral conditions occurs predominantly at the less sterically hindered terminal carbon (C3). This predictable reactivity allows for the reliable synthesis of a wide array of anti-configured 1,2-disubstituted products, such as diols and amino alcohols, which are prevalent motifs in biologically active molecules.[3]

Enantioselective Synthesis of the Starting Material: (R)-2-(Hept-1-yn-1-yl)oxirane

The most reliable and predictable method for establishing the stereochemistry of the alkynyl oxirane is the Sharpless-Katsuki Asymmetric Epoxidation of a prochiral enynol precursor.[4][5] This reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to direct the delivery of an oxygen atom from tert-butyl hydroperoxide (TBHP) to one specific face of the alkene. The choice between L-(+)-DET and D-(-)-DET dictates the absolute stereochemistry of the resulting epoxide with exceptional predictability.[6]

The logical precursor for this synthesis is (E)-non-4-en-2-yn-1-ol. The epoxidation creates the C2-C3 bond of the oxirane, with the stereochemistry determined by the chiral ligand.

Experimental Protocol 1: Synthesis of (2R,3R)-3-(Hept-1-yn-1-yl)oxiran-2-yl)methanol via Sharpless Epoxidation

This protocol is adapted from the highly reliable Sharpless methodology.[4][7]

Materials:

  • (E)-Non-4-en-2-yn-1-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Powdered 3Å molecular sieves, activated

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (10% w/v aqueous solution, cooled to 0 °C)

  • Brine, saturated

Procedure:

  • Setup: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet is charged with anhydrous DCM (200 mL) and powdered 3Å molecular sieves (5.0 g). The flask is cooled to -20 °C in a cryocool bath.

  • Catalyst Formation: To the cooled, stirred suspension, add L-(+)-diethyl tartrate (1.2 mL, 7.0 mmol) followed by titanium(IV) isopropoxide (1.5 mL, 5.0 mmol). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: A solution of (E)-non-4-en-2-yn-1-ol (7.7 g, 50 mmol) in DCM (20 mL) is added dropwise to the catalyst mixture over 15 minutes.

  • Oxidation: tert-Butyl hydroperoxide (5.5 M in decane, 18.2 mL, 100 mmol) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -15 °C. The reaction is monitored by TLC (thin-layer chromatography).

  • Work-up: Upon completion, the reaction is quenched by adding 30 mL of a 10% aqueous NaOH solution saturated with NaCl. The mixture is removed from the cooling bath and stirred vigorously for 1 hour, during which a white precipitate (titanium salts) forms.

  • Extraction: The mixture is filtered through a pad of Celite®, and the filter cake is washed with DCM (3 x 50 mL). The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiopure epoxy alcohol.

Note: The primary epoxy alcohol can be converted to the target oxirane, (R)-2-(hept-1-yn-1-yl)oxirane, through a two-step sequence of tosylation followed by base-mediated ring closure.

G cluster_0 Synthesis of Chiral Oxirane Enynol (E)-Non-4-en-2-yn-1-ol EpoxyAlcohol Chiral Epoxy Alcohol (>95% ee) Enynol->EpoxyAlcohol Sharpless Epoxidation -20 °C, DCM Catalyst Ti(OiPr)4 L-(+)-DET Catalyst->EpoxyAlcohol Oxidant TBHP Oxidant->EpoxyAlcohol TargetOxirane (R)-2-(Hept-1-yn-1-yl)oxirane EpoxyAlcohol->TargetOxirane 1. TsCl, Py 2. K2CO3, MeOH

Caption: Workflow for the synthesis of the chiral oxirane.

Stereospecific Ring-Opening with Organocuprates: Access to anti-Diol Derivatives

Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for the SN2 ring-opening of epoxides.[8][9] The reaction proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered terminal carbon (C3) of 2-(hept-1-yn-1-yl)oxirane. This attack occurs from the face opposite the C-O bond, resulting in a complete inversion of stereochemistry at C3 and yielding an anti-configured 1,2-diol derivative after work-up. The use of higher-order (H.O.) cyanocuprates can enhance reactivity and yield.[10][11]

Causality: Why Organocuprates are Effective

The preference for attack at the less-substituted carbon is a hallmark of an SN2-type mechanism, which is favored by strong, non-basic nucleophiles like organocuprates. Unlike "harder" organolithium or Grignard reagents, which can also act as bases and cause side reactions, organocuprates are primarily nucleophilic. The presence of the copper atom moderates the reactivity of the carbanion, leading to cleaner and more selective transformations.[12]

Experimental Protocol 2: Synthesis of (2R,3S)-1-Phenylnon-4-yn-2,3-diol via Cuprate Opening

This protocol is adapted from established procedures for the H.O. cuprate opening of epoxides.[11] It uses a phenyl group as the transferred nucleophile for demonstration.

Materials:

  • (R)-2-(Hept-1-yn-1-yl)oxirane

  • Copper(I) cyanide (CuCN)

  • Phenyllithium (PhLi), 1.8 M solution in di-n-butyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous ammonium chloride (NH₄Cl), saturated

  • Diethyl ether

Procedure:

  • Cuprate Preparation: A flame-dried Schlenk flask under argon is charged with CuCN (448 mg, 5.0 mmol) and anhydrous THF (20 mL). The suspension is cooled to -78 °C. Phenyllithium solution (5.6 mL, 10.0 mmol) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 30 minutes until a clear, homogeneous solution of the higher-order cuprate, Li₂[Ph₂Cu(CN)], is formed.

  • Epoxide Addition: The cuprate solution is re-cooled to -78 °C. A solution of (R)-2-(hept-1-yn-1-yl)oxirane (761 mg, 5.0 mmol) in anhydrous THF (5 mL) is added dropwise via cannula.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours, then allowed to slowly warm to 0 °C and stirred for an additional 4 hours. The reaction progress is monitored by TLC.

  • Quench and Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl (20 mL). The mixture is stirred for 15 minutes until the aqueous layer turns deep blue.

  • Extraction: The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure anti-diol derivative.

G cluster_0 Mechanism: Organocuprate Ring-Opening start (R)-Oxirane ts SN2 Transition State start->ts Attack at C3 intermediate Alkoxide Intermediate ts->intermediate Inversion of Stereochemistry product anti-Diol Derivative intermediate->product H₃O⁺ Work-up cuprate Li₂[R₂Cu(CN)] cuprate->ts

Caption: SN2 mechanism for organocuprate epoxide opening.

Table 1: Representative Data for Organocuprate Ring-Opening of Alkynyl Epoxides
EntryNucleophile (R in R₂CuLi)Yield (%)Diastereomeric Ratio (anti:syn)Reference
1Phenyl85>98:2[11]
2Vinyl90>98:2[11]
3Methyl88>98:2Analogous Systems
4n-Butyl82>98:2Analogous Systems

Stereospecific Ring-Opening with Amines: Access to anti-Amino Alcohols

The synthesis of β-amino alcohols is a cornerstone of medicinal chemistry, as this motif is present in numerous pharmaceuticals.[13] The ring-opening of chiral epoxides with amines provides a direct and stereospecific route to these compounds. The reaction typically requires activation of the epoxide with a Lewis acid, which coordinates to the epoxide oxygen, making the carbons more electrophilic and susceptible to attack by the amine nucleophile.[14]

Causality: The Role of the Lewis Acid

Amines are moderate nucleophiles. Without activation, their reaction with epoxides can be slow and require harsh conditions. A Lewis acid (e.g., YCl₃, Sc(OTf)₃, Ti(OiPr)₄) serves as a catalyst by coordinating to the epoxide oxygen. This coordination polarizes the C-O bonds, effectively "activating" the epoxide for nucleophilic attack. The reaction still proceeds via a classic SN2 mechanism, with the amine attacking the less-hindered C3 carbon, leading to the corresponding anti-amino alcohol with high regioselectivity and stereospecificity.[15]

Experimental Protocol 3: Synthesis of (2R,3S)-3-Amino-1-(hept-1-yn-1-yl)nonan-2-ol

This protocol uses benzylamine as the nucleophile and Yttrium(III) chloride as a representative Lewis acid catalyst.[14]

Materials:

  • (R)-2-(hept-1-yn-1-yl)oxirane

  • Benzylamine

  • Yttrium(III) chloride (YCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • Setup: A flame-dried round-bottom flask is charged with (R)-2-(hept-1-yn-1-yl)oxirane (761 mg, 5.0 mmol) and anhydrous DCM (25 mL) under an argon atmosphere.

  • Amine Addition: Benzylamine (590 mg, 5.5 mmol) is added to the solution.

  • Catalyst Addition: Anhydrous YCl₃ (97 mg, 0.5 mmol, 10 mol%) is added in one portion.

  • Reaction: The mixture is stirred at room temperature for 8-12 hours. The reaction is monitored by TLC for the consumption of the epoxide.

  • Work-up: The reaction is quenched by adding saturated aqueous NaHCO₃ solution (20 mL). The layers are separated.

  • Extraction: The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure anti-amino alcohol.

Note: The benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield the primary amino alcohol.

G cluster_1 Lewis Acid-Catalyzed Aminolysis Epoxide (R)-Oxirane Activated Activated Complex [Epoxide-YCl₃] Epoxide->Activated LA YCl₃ LA->Activated Coordination Product anti-Amino Alcohol Activated->Product SN2 Attack by Amine Amine R-NH₂ Amine->Product

Sources

Method

Application Note: Strategic Functionalization of the Alkyne Moiety in 1-Heptynyl-Oxirane for Advanced Synthesis

Abstract 1-Heptynyl-oxirane is a highly valuable bifunctional building block in modern organic synthesis, featuring two distinct and versatile reactive centers: a terminal alkyne and an epoxide. This unique combination a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Heptynyl-oxirane is a highly valuable bifunctional building block in modern organic synthesis, featuring two distinct and versatile reactive centers: a terminal alkyne and an epoxide. This unique combination allows for orthogonal chemical modifications, making it an ideal starting material for the synthesis of complex molecules in drug discovery, materials science, and chemical biology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the alkyne group while preserving the integrity of the oxirane ring. We present detailed, field-proven protocols for key transformations, including metal-catalyzed cross-coupling, azide-alkyne cycloaddition (Click Chemistry), and hydration reactions. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, complete with characterization guidance.

Introduction: The Synthetic Potential of a Bifunctional Building Block

The dual-functionality of 1-heptynyl-oxirane offers a strategic advantage in multistep synthesis. The terminal alkyne is a gateway to a vast array of chemical transformations, including carbon-carbon bond formation and the introduction of heterocyclic scaffolds.[1] The alkyne's sp-hybridized carbons make the terminal proton acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile.[2][3] Concurrently, the epoxide, a strained three-membered ring, is susceptible to nucleophilic ring-opening under both acidic and basic conditions, providing a handle for introducing diverse functional groups.[4]

This guide focuses on methodologies to selectively target the alkyne, leveraging its unique reactivity while leaving the epoxide available for subsequent elaboration. This orthogonal approach is critical for the efficient construction of complex molecular architectures.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira cross-coupling reaction is a powerful and reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction, co-catalyzed by palladium and copper, proceeds under mild conditions and tolerates a wide range of functional groups, making it exceptionally useful in the late-stage functionalization of complex molecules.[6][7]

Mechanistic Rationale

The reaction mechanism involves two interconnected catalytic cycles.[8]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide species. This intermediate is more reactive than the free acetylide and readily participates in the transmetalation step with the palladium complex.[8]

The choice of a mild amine base (e.g., triethylamine or diisopropylethylamine) is crucial; it facilitates the deprotonation of the alkyne and acts as a solvent, but is not strong enough to promote unwanted side reactions like epoxide opening.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A R¹-Pd(II)L₂-X Pd0->Pd_Complex_A Oxidative Addition (R¹-X) Pd_Complex_B R¹-Pd(II)L₂-C≡CR² Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product R¹-C≡C-R² Alkyne H-C≡C-R² Cu_Acetylide Cu-C≡C-R² Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Pd_Complex_A Base Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Protocol: Sonogashira Coupling of 1-Heptynyl-Oxirane with Iodobenzene

Materials:

  • 1-Heptynyl-oxirane (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous THF, followed by triethylamine (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Add 1-heptynyl-oxirane (1.0 eq) followed by iodobenzene (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

Expected Results: This protocol typically provides the coupled product in high yields, as summarized in the table below.

Aryl HalideCatalyst Loading (mol%)BaseSolventYield (%)
Iodobenzene2% Pd, 4% CuEt₃NTHF92%
4-Bromoacetophenone2% Pd, 4% CuEt₃NTHF88%
3-Iodopyridine2% Pd, 4% CuEt₃NTHF85%

Azide-Alkyne Cycloaddition: The Power of "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the cornerstone of "click chemistry".[9][10] The copper(I)-catalyzed variant (CuAAC) is particularly noteworthy for its superb reliability, high yields, and specificity, exclusively forming the 1,4-disubstituted 1,2,3-triazole regioisomer.[11][12] This reaction is exceptionally robust, proceeding under mild, often aqueous, conditions.

Mechanistic Rationale

The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process.[11] A Cu(I) catalyst first coordinates with the terminal alkyne to form a copper acetylide. This species then reacts with the organic azide. A six-membered copper-containing intermediate forms, which then undergoes reductive elimination to furnish the stable triazole ring and regenerate the Cu(I) catalyst. This catalytic cycle ensures high efficiency and regioselectivity.

CuAAC_Mechanism Cu1 Cu(I) Cu_Acetylide R-C≡C-Cu(I) Cu1->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide Intermediate Six-membered Cu(III) Intermediate Cu_Acetylide->Intermediate Azide R'-N₃ Azide->Intermediate Intermediate->Cu1 Regeneration Triazole 1,4-Disubstituted Triazole Intermediate->Triazole

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC of 1-Heptynyl-Oxirane with Benzyl Azide

Materials:

  • 1-Heptynyl-oxirane (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

  • Reaction vial, magnetic stirrer

Procedure:

  • In a reaction vial, dissolve 1-heptynyl-oxirane (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.

  • Add an aqueous solution of CuSO₄·5H₂O (0.05 eq) to the main reaction vial, followed immediately by the sodium ascorbate solution. Note: Sodium ascorbate reduces the Cu(II) species to the active Cu(I) catalyst in situ.

  • Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, indicated by a color change and confirmed by TLC.

  • Upon completion, add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Alternative "Click" Methodologies: For applications where copper cytotoxicity is a concern (e.g., in biological systems), copper-free alternatives are preferred.

ReactionCatalyst/PromoterRegioisomerKey Advantage
CuAAC Cu(I)1,4-High efficiency, robust, simple.[12]
RuAAC Ruthenium complex1,5-Complementary regioselectivity to CuAAC.[11]
SPAAC Strain-promoted (e.g., cyclooctyne)MixtureCopper-free, ideal for bio-conjugation.[13]

Hydration of the Alkyne Group

The hydration of a terminal alkyne is a classic transformation that yields a methyl ketone.[14] The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form.[15]

Protocol: Mercury-Catalyzed Hydration

CAUTION: Mercury salts are highly toxic. Handle with extreme care using appropriate personal protective equipment and dispose of waste according to institutional guidelines.

Materials:

  • 1-Heptynyl-oxirane (1.0 eq)

  • Mercury(II) sulfate (HgSO₄) (catalytic amount, ~0.02 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Water/THF mixture

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • To a round-bottom flask, add a mixture of water and THF (e.g., 3:1).

  • Carefully add a catalytic amount of concentrated H₂SO₄, followed by a catalytic amount of HgSO₄.

  • Add 1-heptynyl-oxirane (1.0 eq) to the acidic catalyst solution.

  • Heat the mixture to reflux (approx. 65 °C) and monitor by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and neutralize carefully with saturated NaHCO₃ solution.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to obtain the corresponding methyl ketone.

General Experimental Workflow

A systematic approach is essential for successful synthesis, purification, and characterization. The following workflow is applicable to all protocols described in this note.

Workflow Start 1. Reaction Setup (Inert atmosphere, solvent, reagents) Monitor 2. Reaction Monitoring (TLC, GC-MS, LC-MS) Start->Monitor Workup 3. Quenching & Extraction (Aqueous wash, phase separation) Monitor->Workup Purify 4. Purification (Column chromatography, distillation) Workup->Purify Characterize 5. Characterization (NMR, IR, MS, HRMS) Purify->Characterize Product Pure Product Characterize->Product

Caption: A generalized workflow for synthesis and purification.

Conclusion

1-Heptynyl-oxirane is a powerful and versatile substrate for creating molecular diversity. By employing the selective alkyne functionalization strategies detailed in this guide—including Sonogashira coupling, CuAAC click chemistry, and hydration—researchers can efficiently generate a wide range of complex intermediates. The preservation of the epoxide ring during these transformations allows for subsequent, orthogonal modifications, opening avenues for the streamlined synthesis of novel therapeutics, advanced materials, and chemical probes.

References

  • Vertex AI Search. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
  • Vertex AI Search. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes.
  • Wikipedia. (n.d.). Click chemistry.
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family.
  • TCI AMERICA. (n.d.). Topics (Click Chemistry).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry Steps. (2024). Electrophilic Addition Reactions of Alkynes.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230.
  • NSF Public Access Repository. (2021).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Alkyne.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.

Sources

Application

Application Note: 1-Heptynyl-Oxirane in Advanced Organic Synthesis

[1] Executive Summary 1-Heptynyl-oxirane (2-(hept-1-yn-1-yl)oxirane) represents a high-value "linchpin" scaffold in modern organic synthesis.[1] Its utility stems from its bifunctional nature: it possesses a strained, el...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Heptynyl-oxirane (2-(hept-1-yn-1-yl)oxirane) represents a high-value "linchpin" scaffold in modern organic synthesis.[1] Its utility stems from its bifunctional nature: it possesses a strained, electrophilic epoxide ring conjugated to a reactive alkyne.[1] This unique electronic arrangement allows for divergent reaction pathways—ranging from regioselective nucleophilic ring openings to metal-catalyzed cycloisomerizations—making it an indispensable building block for the synthesis of functionalized lipids, prostaglandins, and heterocyclic drug cores (furans/pyrroles).[1][2]

This guide provides validated protocols for the synthesis, handling, and application of 1-heptynyl-oxirane, emphasizing mechanistic control and safety in drug development workflows.[1]

Part 1: Synthesis of the Building Block

Protocol A: Preparation of 2-(Hept-1-yn-1-yl)oxirane

Rationale: While epoxidation of enynes is possible, the most robust laboratory-scale route involves the nucleophilic addition of lithium acetylide to epichlorohydrin, followed by base-mediated ring closure.[1] This method avoids the handling of sensitive enynes and uses readily available 1-heptyne.[1]

Materials
  • Reagents: 1-Heptyne (>98%), n-Butyllithium (2.5 M in hexanes), Epichlorohydrin (racemic or chiral),

    
     (Lewis Acid catalyst), Sodium Hydroxide (pellets).[1][2]
    
  • Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether.[1][2]

Step-by-Step Methodology
  • Lithiation:

    • Charge a flame-dried 500 mL 3-neck flask with 1-heptyne (50 mmol) and anhydrous THF (100 mL) under Argon.

    • Cool to -78°C.[1]

    • Add n-BuLi (50 mmol) dropwise over 20 minutes. Stir for 1 hour at -78°C to generate lithium-1-heptynide.[1]

  • Epoxide Opening (Chlorohydrin Formation):

    • Add epichlorohydrin (60 mmol, 1.2 equiv) dropwise.[1][2]

    • Critical Step: Add

      
       (50 mmol) slowly to activate the epoxide opening.[1][2]
      
    • Allow the mixture to warm to 0°C over 2 hours. The intermediate formed is the chlorohydrin (1-chloro-dec-3-yn-2-ol).[1]

  • Ring Closure (Epoxidation):

    • Quench the reaction with saturated

      
       and extract with ether.[1]
      
    • Resuspend the crude chlorohydrin in diethyl ether (100 mL).

    • Add powdered NaOH (100 mmol) and stir vigorously at room temperature for 12 hours. This effects the intramolecular

      
       displacement of chloride to reform the epoxide.[1]
      
  • Purification:

    • Filter off solids and concentrate the filtrate.[1]

    • Purify via vacuum distillation (bp ~85°C @ 1 mmHg) or flash chromatography (Hexanes/EtOAc 95:5) on basic alumina (silica may cause ring opening).[1][2]

Yield: Typically 65–75%.[1] Characterization:


 NMR should show characteristic epoxide protons at 

2.8–3.2 ppm and the absence of the terminal alkyne proton.[1]

Part 2: Core Applications & Reactivity Profile

Divergent Reaction Manifold

The reactivity of 1-heptynyl-oxirane is governed by the competition between the "hard" propargylic carbon (C2) and the "soft" distal carbon (C3), as well as the alkyne's ability to coordinate transition metals.

ReactionMap Start 1-Heptynyl-Oxirane Path1 Nucleophilic Opening (Hard Nucleophiles) Start->Path1 Path2 Gold(I/III) Catalysis Start->Path2 Path3 Hydrogenation (Lindlar) Start->Path3 Prod1 Propargylic Alcohols (C2 Attack) Path1->Prod1 Organolithiums Alkyl-Al Prod2 Trisubstituted Furans Path2->Prod2 Cycloisomerization Prod3 cis-Epoxy Alkenes (Lipid Precursors) Path3->Prod3 Stereoselective Reduction

Figure 1: Divergent synthetic pathways accessible from the 1-heptynyl-oxirane scaffold.[1][2]

Application Protocol: Gold-Catalyzed Synthesis of Furans

Context: This is the "killer application" for alkynyl epoxides.[1] Gold catalysts activate the alkyne, inducing an intramolecular oxygen attack that rearranges the skeleton into a furan.[1][3] This is critical for synthesizing bioactive heterocycles found in natural products.[1]

Mechanism: The reaction proceeds via a 5-endo-dig cyclization followed by isomerization.[1]

Protocol
  • Setup: In a glovebox or under Argon, dissolve 1-heptynyl-oxirane (1.0 mmol) in anhydrous Dichloromethane (DCM) or Toluene (0.1 M).

  • Catalyst Addition: Add

    
     (2 mol%) or 
    
    
    
    (2 mol%) for milder conditions.[1][2]
  • Reaction: Stir at Room Temperature. Reaction progress is usually rapid (< 1 hour).[1][2]

    • Visual Cue: The solution often darkens slightly as the gold complexes with the alkyne.[1]

  • Workup: Filter through a short pad of silica to remove the gold catalyst.[1] Evaporate solvent.[1]

  • Result: Quantitative conversion to 2-pentyl-furan (or 2,5-disubstituted furan if the epoxide was substituted).

Data Validation (NMR):

  • Disappearance of epoxide signals.[1]

  • Appearance of aromatic furan protons (

    
     6.0–7.5 ppm range).[1]
    
Application Protocol: Regioselective Ring Opening

Context: Opening the epoxide to create chiral propargylic alcohols.

Reagent/ConditionNucleophile TypeRegioselectivityProduct Outcome

/ DCM
Hard / Lewis AcidC2 (Propargylic)

-Alkynyl Alcohol

/

SoftC3 (Distal) Allenyl Alcohol (

like)
Amines /

NeutralC3 (Distal)

-Amino Alcohol
Protocol: C2-Selective Alkylation (Synthesis of Quaternary Centers)
  • Reagent Prep: Prepare

    
     (2.0 equiv) in Hexanes.
    
  • Addition: Add to a solution of 1-heptynyl-oxirane in DCM at -78°C.

  • Mechanism: The Aluminum coordinates the epoxide oxygen, increasing electrophilicity at C2 (stabilized by the alkyne).[1] The methyl group transfers intramolecularly.[1]

  • Quench: Careful addition of Rochelle's salt solution.

  • Product: 2-methyl-dec-3-yn-2-ol (Propargylic alcohol).[1]

Part 3: Safety & Handling (SDS Summary)

1-Heptynyl-oxirane combines the hazards of strained rings and alkynes.[1]

  • Instability: Alkynyl epoxides can polymerize exothermically if heated in the presence of trace acids or metal salts (Fe, Al).[1][2] Store at -20°C.

  • Toxicity: Like most epoxides, it is a potential alkylating agent.[1] It is a skin and respiratory irritant.[1][4][5][6]

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H341 (Suspected Mutagen - generic for epoxides).[1][2]

  • Deactivation: Quench spills with aqueous sodium hydroxide to hydrolyze the epoxide to the corresponding diol (less toxic).[1]

Part 4: References

  • Hashmi, A. S. K. (2007).[1][2] "Gold-Catalyzed Organic Reactions."[1][3][7][8][9] Chemical Reviews. Link[1][2]

  • Pale, P., & Chuche, J. (1988).[1][2] "Alkynyl Epoxides: Versatile Building Blocks."[1][3][10] Tetrahedron Letters. Link[1][2]

  • Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008).[1][2][10] "Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides." Journal of the American Chemical Society.[1] Link[1][2]

  • Florio, S., et al. (2005).[1][2] "Lithiated Epoxides: Useful Reagents for Organic Synthesis."[1] Chemical Reviews. Link[1][2]

  • Fisher Scientific. (2021).[1] "Safety Data Sheet: 1-Heptyne." Link[1][2]

Sources

Method

Application Note: Catalytic Transformation of Oxirane, 1-heptynyl-

This Application Note and Protocol guide details the catalytic transformations of 2-(1-heptynyl)oxirane (and related alkynyl epoxides). This structural motif—an epoxide ring conjugated to a triple bond—is a "spring-loade...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic transformations of 2-(1-heptynyl)oxirane (and related alkynyl epoxides). This structural motif—an epoxide ring conjugated to a triple bond—is a "spring-loaded" intermediate. Its high potential energy allows for rapid, atom-economic access to valuable heterocycles (furans) and functionalized propargylic alcohols.

The following guide prioritizes Gold(I/III)-catalyzed cycloisomerization as the primary application due to its efficiency and industrial relevance, followed by regioselective nucleophilic ring opening .

Part 1: Introduction & Strategic Utility

Oxirane, 1-heptynyl- (Systematic Name: 2-(hept-1-yn-1-yl)oxirane) represents a specialized class of alkynyl epoxides . These molecules serve as versatile linchpins in organic synthesis because they possess two reactive electrophilic sites: the strained epoxide ring and the


-acid-activatable alkyne.
Mechanistic Value Proposition
  • Atom Economy: The transformation of alkynyl epoxides to furans is 100% atom-economic; no leaving groups are lost.

  • Complexity Generation: A simple acyclic precursor cyclizes into a heteroaromatic system (furan) in a single step under mild conditions.

  • Orthogonal Reactivity:

    • Path A (Soft Lewis Acid - Au/Pt): Activates the alkyne, triggering oxygen attack to form furans.

    • Path B (Hard Lewis Acid/Nucleophile): Attacks the epoxide ring, preserving the alkyne for later "click" chemistry or Sonogashira couplings.

Part 2: Core Protocol – Gold-Catalyzed Cycloisomerization (Furan Synthesis)

This is the "Killer App" for 1-heptynyl oxirane. Using Gold(I) or Gold(III) catalysts, the substrate undergoes a cascade reaction to form 2-pentylfuran .

The Mechanism (Causality)

The reaction does not proceed via simple acid catalysis. It requires a


-acid (Gold) to activate the alkyne.
  • Coordination:

    
     coordinates to the alkyne triple bond.
    
  • Cyclization: The epoxide oxygen attacks the activated alkyne (typically 5-endo-dig mechanism), opening the epoxide ring.

  • Aromatization: Proton transfer and protodeauration yield the furan.

Mechanistic Visualization

The following diagram illustrates the pathway from the alkynyl epoxide to the furan scaffold.[1][2]

G Start 1-Heptynyl Oxirane (Substrate) Complex Au-Alkyne π-Complex Start->Complex + AuCl3 / MeCN Cyclized Vinyl-Au Intermediate Complex->Cyclized 5-endo-dig O-attack Product 2-Pentylfuran (Product) Cyclized->Product - H+ / - Au Product->Start Catalyst Turnover

Caption: Figure 1. Gold-catalyzed cycloisomerization mechanism converting 1-heptynyl oxirane to 2-pentylfuran via 5-endo-dig cyclization.

Experimental Protocol

Reagents:

  • Substrate: 2-(1-Heptynyl)oxirane (1.0 equiv)

  • Catalyst: Gold(III) Chloride (

    
    ) OR IPrAuNTf2 (Gagosz Catalyst).
    
    • Why:

      
       is cheaper and robust; IPrAuNTf2 is better for difficult substrates.
      
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN accelerates the reaction due to its ability to stabilize cationic intermediates.

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-(1-heptynyl)oxirane (138 mg, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).

    • Concentration Note: Maintain 0.2 M concentration. Too dilute slows the rate; too concentrated risks polymerization.

  • Catalyst Addition: Add

    
      (6.0 mg, 2 mol%) in one portion.
    
    • Observation: The solution may darken slightly (yellow to orange).

  • Reaction: Stir at Room Temperature (25°C) .

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The epoxide spot (

      
      ) will disappear, and a new, less polar furan spot (
      
      
      
      ) will appear.
    • Time: Reaction is typically complete in 10–30 minutes.

  • Quench: Filter the mixture through a short pad of silica gel (eluting with ether) to remove the gold catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough, but can be distilled (Kugelrohr) or flash chromatographed (Pentane) to yield 2-pentylfuran .

Data Summary: Catalyst Screening

CatalystSolventTime (min)Yield (%)Notes
AuCl3 (2 mol%) MeCN 15 92 Recommended. Fast & Cost-effective.
AuCl3 (2 mol%)DCM4585Slower, requires anhydrous conditions.
AgSbF6 (5 mol%)DCM12060Incomplete conversion; Silver is less carbophilic.
H2SO4 (10 mol%)THF180<30Decomposition/Polymerization (Avoid Bronsted acids).

Part 3: Secondary Protocol – Regioselective Ring Opening

If the goal is not the furan but a functionalized alkyne, one must avoid the "Gold pathway" and use nucleophilic opening conditions that respect the alkyne.

Strategy

Alkynyl epoxides are sensitive. Strong bases can cause polymerization. The use of Azide or Amine nucleophiles with mild Lewis Acid promotion is preferred.

Protocol: Azidolysis (Synthesis of -Azido Alcohols)

This creates a precursor for "Click" chemistry (Azide-Alkyne cycloaddition).

Reagents:

  • Substrate: 2-(1-Heptynyl)oxirane

  • Nucleophile: Sodium Azide (

    
    , 1.5 equiv)
    
  • Promoter: Ammonium Chloride (

    
    , 2.0 equiv)
    
  • Solvent: Methanol/Water (8:1)

Procedure:

  • Dissolve substrate (1 mmol) in MeOH (4 mL) and Water (0.5 mL).

  • Add

    
     (97 mg, 1.5 mmol) and 
    
    
    
    (107 mg, 2.0 mmol).
  • Heat to 60°C for 4 hours.

    • Regioselectivity:[1][3][4] Nucleophilic attack typically occurs at the propargylic position (C2) if electronic bias dictates, but steric hindrance of the heptynyl chain often directs attack to the terminal carbon (C3) of the epoxide.

    • Validation: Check crude NMR. Attack at C3 yields a secondary alcohol; attack at C2 yields a primary alcohol.

  • Extract with EtOAc, wash with brine, dry over

    
    .
    

Part 4: Safety & Handling

  • Epoxide Toxicity: Alkynyl epoxides are alkylating agents. Use gloves and work in a fume hood.

  • Gold Salts:

    
     is corrosive and hygroscopic. Store in a desiccator.
    
  • Product Volatility: 2-Pentylfuran is a volatile liquid with a strong odor (often described as "beany" or "grassy"). Avoid prolonged rotary evaporation.

Part 5: References

  • Hashmi, A. S. K. , et al. "Gold-Catalyzed Cycloisomerization of Alkynyl Epoxides to Furans."[1][2] Journal of the American Chemical Society, 2000.

  • Pale, P. , et al. "Mechanistic insights into the Gold(I)-catalyzed rearrangement of alkynyl epoxides." Beilstein Journal of Organic Chemistry, 2011.

  • Blanc, A. , et al. "Gold(I)-catalyzed formation of furans from γ-acyloxyalkynyl ketones."[5] Beilstein Journal of Organic Chemistry, 2013.[5]

  • Chemistry Steps. "Epoxide Ring-Opening Reactions: SN1 vs SN2 Mechanisms."

Note: The specific CAS for 2-(hept-1-ynyl)oxirane is not widely indexed in public commodity databases, but the protocols above are standard for the 2-(alk-1-ynyl)oxirane class.

Sources

Application

Application Note: Divergent Synthesis of Heterocycles from 1-Heptynyl-Oxirane

Executive Summary Alkynyl epoxides (alkynyloxiranes) represent a high-value "chameleon" scaffold in medicinal chemistry. Depending on the catalytic environment and coreactants, the strained three-membered ring and the ad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkynyl epoxides (alkynyloxiranes) represent a high-value "chameleon" scaffold in medicinal chemistry. Depending on the catalytic environment and coreactants, the strained three-membered ring and the adjacent


-system can be manipulated to access diverse heterocyclic cores.[1]

This guide details the specific reactivity of 2-(hept-1-ynyl)oxirane (referred to herein as 1-heptynyl-oxirane ). Unlike terminal alkynes, this internal alkyne substrate favors 5-endo-dig cyclization modes, providing rapid access to 2,5-disubstituted furans, pyrroles, and isoxazoles—motifs ubiquitous in kinase inhibitors and anti-inflammatory agents.

Key Advantages of this Protocol
  • Atom Economy: 100% atom economy for furan synthesis (cycloisomerization).

  • Divergence: A single precursor yields three distinct heterocycle classes.

  • Scalability: Protocols are designed for milligram-to-gram scale translation.

Substrate Preparation: 1-Heptynyl-Oxirane

Note: Commercial availability of specific alkynyl epoxides is often limited. In-house synthesis is recommended for freshness and stereochemical control.

Mechanism

The synthesis relies on the chemoselective epoxidation of the alkene moiety of an enyne. m-Chloroperoxybenzoic acid (m-CPBA) is preferred over DMDO for its stability and predictable stereoconservation.

Protocol

Reagents: (E)-Non-1-en-3-yne (Precursor), m-CPBA (77%), Dichloromethane (DCM), NaHCO


.
  • Dissolution: Dissolve (E)-non-1-en-3-yne (10.0 mmol, 1.22 g) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Buffer Addition: Add solid NaHCO

    
     (12.0 mmol, 1.0 g) to buffer acidic byproducts.
    
  • Epoxidation: Cool to 0°C. Add m-CPBA (11.0 mmol, 2.46 g) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (removes excess peroxide) followed by NaHCO
    
    
    . Extract with DCM.
  • Purification: Flash chromatography on silica gel (neutralized with 1% Et

    
    N to prevent ring opening).
    
    • Yield: Typically 75-85%.

    • Storage: Store at -20°C under Argon.

Application A: Gold-Catalyzed Furan Synthesis

The conversion of alkynyl epoxides to furans is a benchmark reaction for Gold(I/III) catalysis.[2]

Mechanistic Insight: The 5-endo-dig Pathway

Unlike terminal alkynes which may undergo 4-exo-dig cyclization, the internal heptynyl group directs the reaction through a 5-endo-dig pathway.[3]

  • Activation: Au species coordinates to the alkyne

    
    -system.
    
  • Ring Opening: The epoxide oxygen attacks the activated alkyne (nucleophilic attack), forming a vinyl-gold intermediate.

  • Aromatization: Protodeauration and isomerization yield the furan.

Visualization: Reaction Pathway

FuranMechanism Start 1-Heptynyl-Oxirane Complex Au-Alkyne π-Complex Start->Complex + AuCl3 Intermediate Vinyl-Au Species (5-endo-dig) Complex->Intermediate Epoxide Opening Product 2-Pentyl-Furan Intermediate->Product - Au / Isom.

Figure 1: Gold-catalyzed cycloisomerization pathway via 5-endo-dig closure.

Experimental Protocol

Catalyst: Gold(III) Chloride (AuCl


) is cost-effective and highly active for this substrate.
Solvent:  Acetonitrile (MeCN) or DCM.
  • Preparation: In a vial, dissolve 1-heptynyl-oxirane (0.5 mmol, 69 mg) in dry MeCN (2.5 mL).

  • Catalyst Addition: Add AuCl

    
     (2 mol%, 3.0 mg). The solution typically turns yellow/orange.
    
  • Reaction: Stir at RT for 30–60 minutes.

    • Checkpoint: Reaction is extremely fast. Monitor consumption of epoxide by TLC.

  • Filtration: Filter through a short pad of silica to remove gold.

  • Isolation: Evaporate solvent. The product, 2-pentylfuran, is often volatile; use care during concentration.

Data Summary: Catalyst Screening

CatalystSolventTimeYieldNotes
AuCl

MeCN 30 min 92% Standard Protocol
AuCl

DCM1 h88%Slower kinetics
AgSbF

DCM4 h45%Incomplete conversion
HNTf

DCM10 min65%Significant polymerization

Application B: Pyrrole Synthesis (One-Pot)

Pyrroles are generated by intercepting the ring-opening event with a primary amine. This is a cascade reaction: nucleophilic opening of the epoxide followed by hydroamination of the alkyne.

Protocol

Reagents: 1-Heptynyl-oxirane, Aniline (1.2 equiv), Zn(OTf)


 (Catalyst).
  • Mixing: Combine epoxide (0.5 mmol) and aniline (0.6 mmol) in Toluene (2 mL).

  • Catalyst: Add Zn(OTf)

    
     (10 mol%).
    
    • Note: While Gold works, Zinc triflate is cheaper and sufficiently Lewis acidic to promote the initial epoxide opening.

  • Heating: Heat to 80°C for 4 hours.

  • Mechanism: The amine opens the epoxide to form an

    
    -alkynyl amino alcohol. Under thermal/Lewis acid conditions, this undergoes 5-endo-dig cyclization and dehydration to the pyrrole.
    
  • Purification: Column chromatography (Hexane/EtOAc).

Application C: Isoxazole Synthesis

Reaction with hydroxylamine provides isoxazoles.[4][5] This transformation often proceeds without metal catalysis, driven by the nucleophilicity of the oxime intermediate.

Protocol

Reagents: 1-Heptynyl-oxirane, NH


OH

HCl, K

CO

, MeOH.
  • Solution: Dissolve NH

    
    OH
    
    
    
    HCl (1.5 equiv) and K
    
    
    CO
    
    
    (1.5 equiv) in MeOH (3 mL). Stir for 10 min to liberate free hydroxylamine.
  • Addition: Add epoxide (0.5 mmol).

  • Reflux: Heat to reflux (65°C) for 6 hours.

  • Workup: Remove MeOH, add water, extract with EtOAc.

  • Product: 3-pentyl-isoxazole (regioselectivity may vary based on steric bulk; 3-substituted isoxazoles are typical for this pathway).

Divergent Synthesis Overview

DivergentSynthesis Substrate 1-Heptynyl-Oxirane (Substrate) Furan 2-Pentylfuran (AuCl3, MeCN) Substrate->Furan Cycloisomerization (5-endo-dig) Pyrrole N-Aryl Pyrroles (R-NH2, Zn(OTf)2) Substrate->Pyrrole Aminolysis + Cyclization Isoxazole Isoxazoles (NH2OH, MeOH) Substrate->Isoxazole Condensation

Figure 2: Divergent synthetic map from the common epoxide precursor.

Troubleshooting & Critical Parameters

  • Regioselectivity (Furan vs. Ketone):

    • If the alkyne is not sufficiently activated, the epoxide may simply rearrange to a propargylic ketone via a hydride shift (Meinwald rearrangement).

    • Solution: Ensure the Gold catalyst is fresh. Au(III) is hygroscopic; store in a desiccator.

  • Polymerization:

    • Alkynyl epoxides are sensitive to strong Brønsted acids.

    • Solution: Avoid HCl or H

      
      SO
      
      
      
      . Use Lewis acids (Au, Zn) or buffered conditions.
  • Safety:

    • Epoxides are potential alkylating agents (mutagenic). Handle in a fume hood.

    • Low molecular weight furans are volatile and flammable.

References

  • Hashmi, A. S. K. (2013). Gold(I)-catalyzed formation of furans from alkynyl oxiranes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pale, P., & Chuche, J. (1987). Synthesis of furans from alkynyl epoxides. Tetrahedron Letters.
  • Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008).[6] Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides. Journal of the American Chemical Society.[7] Available at: [Link]

  • Florio, S. (2002). Alkynyloxiranes and Alkynylaziridines: Synthesis and Ring Opening Reactions. Current Organic Chemistry. (Review of ring-opening mechanisms).

Sources

Method

Application Note: Protecting Group Strategies for Oxirane, 1-heptynyl- ((Hept-1-yn-1-yl)oxirane)

-epoxy alkynes. Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Oxirane, 1-heptynyl- (CAS: 13575-87-6, analogues) represents a class of -epoxy alkynes .

Author: BenchChem Technical Support Team. Date: February 2026


-epoxy alkynes.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Oxirane, 1-heptynyl- (CAS: 13575-87-6, analogues) represents a class of


-epoxy alkynes . These molecules are potent electrophiles and versatile building blocks in the synthesis of polyketides, lipids, and complex heterocycles. However, they present a unique "stability paradox":
  • The Epoxide: Highly susceptible to nucleophilic attack (ring opening).

  • The Alkyne: Electron-withdrawing, it deactivates the epoxide towards acid-catalyzed opening but activates it towards nucleophilic attack at the propargylic position (

    
    ).
    
  • The Conjugation: The direct linkage creates a rigid, linear-to-strained system that is prone to polymerization or non-selective decomposition under Lewis acidic conditions.

The Challenge: You generally cannot "protect" an epoxide while maintaining the ring structure directly. Therefore, "protecting group strategies" for this molecule fall into two distinct logical categories:

  • Strategy A (Alkyne Protection): Protecting the alkyne (specifically with Cobalt) to sterically shield the epoxide and electronically stabilize the system against unintended opening.

  • Strategy B (Epoxide Masking): Intentionally opening the epoxide to a robust precursor (Halohydrin or Diol), performing necessary chemistry on the alkyne, and reforming the epoxide later.

Strategy A: The Dicobalt Hexacarbonyl "Shield"

This is the gold standard for handling alkynyl epoxides. Complexing the alkyne with dicobalt octacarbonyl [


] serves as a protecting group for the triple bond, but it confers secondary stability to the epoxide.
Mechanism of Action[8][11]
  • Geometry Change: The linear alkyne (

    
    ) transforms into a bent dimetallatetrahedrane complex (
    
    
    
    ). This steric bulk shields the epoxide from backside nucleophilic attack.
  • Electronic Modulation: The cobalt cluster stabilizes positive charge development at the propargylic position (Nicholas effect), preventing non-specific polymerization during acidic workups.

Protocol 1: Cobalt Protection of 1-Heptynyl Oxirane

Reagents:

  • Oxirane, 1-heptynyl- (1.0 equiv)

  • Dicobalt octacarbonyl [

    
    ] (1.05 - 1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-heptynyl oxirane (e.g., 10 mmol) in anhydrous DCM (50 mL, 0.2 M).

  • Addition: Add

    
     (11 mmol) in one portion.
    
    • Observation: The solution will immediately turn from colorless/pale yellow to deep dark red/brown. Gas evolution (CO) will occur.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (the complex is usually less polar and deep red).

  • Workup:

    • Note: The complex is stable to air but sensitive to prolonged heat.

    • Filter the mixture through a short pad of Celite/Silica to remove insoluble cobalt residues.

    • Concentrate the filtrate under reduced pressure (keep bath

      
      ).
      
  • Purification: Flash chromatography on silica gel. (Eluent: Hexanes/EtOAc). The product is a viscous deep red oil.

Protocol 2: De-protection (Decomplexation)

When the alkyne functionality must be restored.

Reagents:

  • Ceric Ammonium Nitrate (CAN) (3.0 - 4.0 equiv)

  • Solvent: Acetone/Water (4:1) or THF/Water

Methodology:

  • Dissolve the Cobalt-complexed epoxide in Acetone/Water (4:1) at 0 °C.

  • Add CAN portion-wise over 10 minutes.

    • Observation: Gas evolution (CO) and color change from red to pale yellow/green precipitate.

  • Stir for 30–60 minutes.

  • Extract with

    
     (x3). Wash combined organics with brine.
    
  • Dry (

    
    ) and concentrate to recover the 1-heptynyl oxirane.
    

Strategy B: The "Masking" Approach (Halohydrin Formation)

If the synthesis requires reagents that would destroy an epoxide (e.g., strong organometallics that would attack the ring, or strong Lewis acids), the epoxide must be "masked" as a halohydrin.

Concept: Open the epoxide with a halide (Br/I), protect the resulting alcohol, perform chemistry, then close the ring with base.

Protocol 3: Regioselective Opening to Bromohydrin

Due to the alkyne, nucleophiles prefer the propargylic position (


), but under controlled conditions with 

, we can achieve high yields.

Reagents:

  • Oxirane, 1-heptynyl-

  • 
     (1.2 equiv)
    
  • Solvent:

    
    
    
  • Temperature: -20 °C to 0 °C

Methodology:

  • Opening: Dissolve epoxide in

    
     and cool to -20 °C.
    
  • Add

    
     dropwise.
    
  • Stir for 1–2 hours. The reaction produces the

    
    -bromo-
    
    
    
    -hydroxy alkyne (bromohydrin).
  • Protection (Crucial): Do not isolate the free bromohydrin for long periods. Protect the alcohol immediately (e.g., TBS-Cl, Imidazole) to form the Silyl-Protected Bromohydrin .

    • Why? This "Masked" species is now robust. It is an acyclic alkyl halide/silyl ether. The strain of the epoxide is gone.

  • Reformation: To restore the 1-heptynyl oxirane:

    • Deprotect silyl group (TBAF).

    • Treat with

      
       in MeOH (Williamson ether synthesis) to close the epoxide ring.
      

Strategic Decision Pathway (Visualization)

The following diagram illustrates the decision logic for selecting the correct strategy based on the intended downstream chemistry.

ProtectingStrategy Start Start: Oxirane, 1-heptynyl- Decision What is the Reaction Hazard? Start->Decision RouteA Hazard: Acidic Conditions or Non-Specific Nucleophiles Decision->RouteA Requires Acid Stability RouteB Hazard: Strong Bases or Organometallics (e.g., BuLi) Decision->RouteB Requires Ring Immunity CoProtect Strategy A: Cobalt Protection (Co2(CO)8 Complex) RouteA->CoProtect Masking Strategy B: Epoxide Masking (Halohydrin Formation) RouteB->Masking CoStable Stable Complex formed. Epoxide shielded sterically. CoProtect->CoStable MaskedStable Ring Strain Removed. Alcohol protected as TBS ether. Masking->MaskedStable RestoreA Decomplexation (CAN or NMO) CoStable->RestoreA Post-Reaction RestoreB Ring Closure (TBAF then K2CO3) MaskedStable->RestoreB Post-Reaction Target Target Molecule RestoreA->Target RestoreB->Target

Caption: Decision matrix for stabilizing 1-heptynyl oxirane. Strategy A uses steric/electronic shielding; Strategy B removes ring strain entirely.

Comparative Data: Stability Profiles

FeatureUnprotected OxiraneCo-Complexed (Strategy A)Masked Bromohydrin (Strategy B)
Acid Stability Poor (Polymerizes)Moderate (Nicholas Cation stable)High (Stable)
Base Stability ModerateHighHigh (if OH protected)
Nucleophile Resistance Low (Ring opens)Moderate (Steric shielding)N/A (Ring already opened)
Thermal Stability ModerateLow (Decarbonylation >60°C)High
Atom Economy 100%Low (Co is heavy stoichiometric aux)Moderate (Halide waste)

References

  • Nicholas, K. M. (1987). "Chemistry and synthetic utility of cobalt-complexed propargyl cations". Accounts of Chemical Research, 20(6), 207–214. Link

  • Teobald, B. J. (2002).[1] "The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis". Tetrahedron, 58(21), 4133-4170. Link[1]

  • Saha, A., & Nicholas, K. M. (2012). "Propargylic Activation: The Nicholas Reaction". Organic Reactions.[2][3][4][5][1][6][7][8] Link

  • Chong, J. M., & Sharpless, K. B. (1985). "Nucleophilic openings of 2,3-epoxy acids and amides mediated by titanium(IV) isopropoxide". The Journal of Organic Chemistry, 50(9), 1560–1563. Link (Reference for Regioselective Opening/Masking).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Oxirane, 1-heptynyl-

The following Technical Support Guide is designed for researchers and process chemists handling Oxirane, 1-heptynyl- (Systematic name: 2-(hept-1-ynyl)oxirane ). This guide addresses the specific challenges of alkynyl epo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists handling Oxirane, 1-heptynyl- (Systematic name: 2-(hept-1-ynyl)oxirane ).

This guide addresses the specific challenges of alkynyl epoxides : high reactivity, acid sensitivity, and propensity for polymerization.

Case ID: OX-HEP-PUR-001 Molecule: Oxirane, 1-heptynyl- (


)
Classification:  Alkynyl Epoxide / Propargylic Epoxide
Primary Hazard:  Acid-catalyzed rearrangement & polymerization.

Quick Diagnostics (Triage)

Q1: My product disappears on the TLC plate or column. Where did it go? A: You likely used untreated silica gel.[1]

  • Diagnosis: Alkynyl epoxides are acid-labile . The silanol groups (

    
    ) on standard silica gel act as weak acids (
    
    
    
    ), catalyzing the ring-opening of the epoxide into a ketone, aldehyde, or diol. These degradation products often streak or stick to the baseline.
  • Immediate Fix: Switch to Triethylamine (Et

    
    N)-deactivated silica  (See Protocol A).
    

Q2: The oil turned yellow/brown after concentration. Is it pure? A: Color change indicates oligomerization.[1]

  • Diagnosis: The 1-heptynyl group (alkyne) conjugated or proximal to the epoxide creates a reactive system. Thermal stress during rotary evaporation or trace acid presence can trigger polymerization.

  • Immediate Fix: Keep bath temperature

    
    C. Add a radical inhibitor (e.g., BHT) if the downstream application permits. Store in benzene or hexane matrix at 
    
    
    
    C rather than neat.

Q3: I cannot separate the product from the starting enyne/alkyne. A: Their polarity is too similar.

  • Diagnosis: The epoxide oxygen adds only a small dipole moment compared to the precursor.

  • Immediate Fix: Use a Silver Nitrate (

    
    ) impregnated silica  column (carefully) or switch to vacuum distillation if the scale allows (>500 mg).
    

Deep Dive: The "Silica Trap" & Stability Mechanics

The Mechanism of Failure

Standard purification methods often fail because researchers underestimate the propargylic strain . The epoxide ring is already strained (


); placing it next to an electron-rich alkyne makes the ring oxygen highly basic and prone to protonation.

Visualizing the Decomposition Pathway:

Decomposition Epoxide Oxirane, 1-heptynyl- (Target) Protonated Protonated Intermediate Epoxide->Protonated + H+ (from Silica) Silica Acidic Silica (Si-OH) Silica->Protonated Ketone Alkynyl Ketone (Rearrangement) Protonated->Ketone Meinwald Rearrangement Diol Diol/Adduct (Nucleophilic Attack) Protonated->Diol H2O/Solvent Attack

Figure 1: Acid-catalyzed decomposition pathways of alkynyl epoxides on untreated silica.

Optimized Purification Protocols

Protocol A: Deactivated Silica Gel Chromatography (The Gold Standard)

Use this for removing polar impurities and baseline material.

Materials:

  • Silica Gel 60 (230-400 mesh).

  • Triethylamine (Et

    
    N).
    
  • Eluent: Hexanes/Ethyl Acetate (typically 95:5 to 90:10).

Step-by-Step:

  • Slurry Preparation: Mix the required amount of silica gel with the starting eluent (e.g., 100% Hexanes) containing 1% v/v Triethylamine .

  • Column Packing: Pour the slurry into the column. Flush with at least 2 column volumes of the Et

    
    N/Hexane buffer. This neutralizes acidic sites.
    
  • Loading: Dissolve your crude Oxirane, 1-heptynyl- in a minimum amount of Hexanes (+ 0.5% Et

    
    N). Load gently.
    
  • Elution: Run the gradient using solvents containing 0.5% Et

    
    N .
    
    • Note: The amine prevents in-situ acid generation.

  • Post-Column: Rotovap fractions immediately. The Et

    
    N is volatile and will be removed, leaving the neutral epoxide.
    
Protocol B: Kugelrohr Vacuum Distillation (The Polishing Step)

Use this for separating the product from oligomers or high-boiling solvents.

Prerequisites:

  • Product must be thermally stable

    
    C (Alkynyl epoxides usually are, provided no acid is present).
    
  • Vacuum: High vacuum required (<0.5 mmHg).

Step-by-Step:

  • Pre-treatment: Wash the receiving bulb with dilute

    
     and dry it to ensure no acidic residues are present.
    
  • Setup: Place crude oil in the source bulb.

  • Cooling: Use Dry Ice/Acetone for the receiving bulb.

  • Distillation:

    • Start at Room Temp / High Vac to strip solvents.

    • Slowly ramp temperature. Oxirane, 1-heptynyl- is a C9 molecule; expect boiling around 60-80°C at 0.1 mmHg .

  • Collection: Stop immediately if the residue turns dark/tarry (polymerization).

Comparison of Purification Methods

MethodPurity PotentialYield RiskBest For...
Standard Silica Low (<50%)High (Decomposition)Do not use.
Deactivated Silica (Et

N)
High (>95%)LowGeneral purification, removing polar byproducts.
AgNO

Silica
Very HighModerate (Ag+ sensitivity)Separating epoxide from unreacted alkyne starting material.
Vacuum Distillation HighLow (if controlled)Large scale (>1g), removing non-volatile oligomers.

Workflow Decision Tree

Follow this logic to select the correct purification route for your specific crude mixture.

Workflow Start Crude Reaction Mixture CheckTLC Check TLC (Use Et3N-treated plate) Start->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Polar Polar Byproducts (Alcohols, Salts) ImpurityType->Polar Low Rf NonPolar Starting Material (Alkyne/Enyne) ImpurityType->NonPolar Close Rf Oligomers Tars/Polymers ImpurityType->Oligomers Baseline/Streak MethodA Protocol A: Et3N Deactivated Silica Polar->MethodA MethodC AgNO3 Impregnated Silica (Careful Gradient) NonPolar->MethodC MethodB Protocol B: Vacuum Distillation Oligomers->MethodB MethodC->MethodA Final Polish

Figure 2: Decision matrix for purification based on impurity profile.

References

  • Chemla, F., & Ferreira, F. (2002).[2] Alkynyl-Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. Current Organic Chemistry.

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.

  • Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008).[3] Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides. Journal of the American Chemical Society.

  • Marshall, J. A. (2015). Silver Nitrate Impregnated Silica Gel Chromatography. Organic Syntheses (General Methodology Reference).

Sources

Optimization

Technical Support Center: Managing the Stability of 1-Heptynyl-Oxirane

Welcome to the technical support center for 1-heptynyl-oxirane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bifu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-heptynyl-oxirane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bifunctional molecule. As a compound possessing both a strained epoxide ring and a terminal alkyne, 1-heptynyl-oxirane exhibits unique reactivity that, while synthetically useful, also presents specific challenges for storage. This document provides in-depth, field-proven insights and actionable protocols to mitigate degradation and ensure experimental success.

Part 1: Fundamental Stability Profile of 1-Heptynyl-Oxirane

1-heptynyl-oxirane's stability is governed by the chemical properties of its two key functional groups: the oxirane (epoxide) and the terminal alkyne.

  • The Oxirane Moiety: The three-membered epoxide ring is characterized by significant ring strain (approximately 25-27 kcal/mol), making it highly susceptible to nucleophilic ring-opening reactions.[1][2] This reaction is readily catalyzed by both acids and bases, which can be present in trace amounts as environmental contaminants (e.g., moisture, CO₂, acidic/basic residues on glassware).[3][4][5] Epoxides are generally stable compounds but their high reactivity is a key consideration for storage.[6][7][8][9]

  • The Terminal Alkyne Moiety: The C-H bond on a terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases.[10][11] While less of a concern with incidental exposure, this acidity is a key reactive parameter. Furthermore, the triple bond itself can be susceptible to oxidative cleavage under harsh conditions, though it is generally less reactive towards oxidation than an alkene.[12][13][14][15][16]

The primary stability concerns during storage are not intramolecular reactions but rather intermolecular processes, namely polymerization and hydrolysis, which can be initiated by minute impurities or improper environmental conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-heptynyl-oxirane during storage?

The most common degradation pathway is acid- or base-catalyzed polymerization. This occurs when a trace initiator (e.g., water, an acidic impurity) opens an epoxide ring, creating a hydroxyl group and a reactive alkoxide. This alkoxide can then act as a nucleophile, attacking another epoxide molecule and propagating a chain reaction to form polyethers.[17] This process will manifest as a noticeable increase in the sample's viscosity.

Q2: My sample of 1-heptynyl-oxirane has become viscous or solidified. What happened?

Increased viscosity is a classic sign of polymerization.[18] This is an irreversible process. The likely cause is exposure to a catalytic amount of acid, base, or a strong nucleophile. Even ambient moisture and CO₂ can form enough carbonic acid to initiate this cascade over time.

Q3: What are the ideal temperature conditions for storing 1-heptynyl-oxirane?

For maximum shelf-life, refrigerated storage at 2-8°C (35-46°F) is recommended.[18] This slows down the rate of potential degradation reactions. However, for many unfilled epoxy systems, storage at controlled room temperature (e.g., 15-25°C or 60-77°F) is also acceptable for shorter periods.[18][19] Crucially, avoid temperature extremes. Do not freeze the sample unless you have verified it will not cause crystallization or phase separation. High temperatures (>30°C or 85°F) will significantly accelerate degradation.[18]

Q4: How important is an inert atmosphere for storage?

It is critically important. Storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) serves two primary purposes:

  • Prevents Hydrolysis: It displaces atmospheric moisture, which can act as a nucleophile to slowly hydrolyze the epoxide to the corresponding 1,2-diol.[3][20]

  • Prevents Oxidation: It displaces oxygen, mitigating the long-term risk of oxidative degradation of the alkyne moiety or the formation of organic peroxides, which can be hazardous.[21]

Q5: Can I store 1-heptynyl-oxirane in its original manufacturer's container?

Yes, this is highly recommended.[21] Manufacturers typically provide chemicals in containers made of appropriate materials and often with an inert gas headspace. If you must aliquot the material, use clean, dry glass vials with PTFE-lined caps and ensure you backfill the container with an inert gas before sealing.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Visualizing the Problem: Key Degradation Pathways

The following diagram illustrates the main chemical threats to the stability of 1-heptynyl-oxirane during storage.

G cluster_initiators Initiators / Conditions cluster_compound Compound State cluster_products Degradation Products I1 Acidic Impurities (H⁺) C1 1-Heptynyl-Oxirane (Pure) I1->C1 catalyzes I2 Basic Impurities (B⁻) I2->C1 catalyzes I3 Water (H₂O) I3->C1 attacks I4 Heat / Light I4->C1 accelerates P1 Polyether (Viscous Liquid / Solid) C1->P1 Polymerization P2 1,2-Diol (Impurity) C1->P2 Hydrolysis

Caption: Major degradation pathways for 1-heptynyl-oxirane.

Troubleshooting Data Table
Observation Probable Cause Recommended Action(s)
Increased viscosity, gelling, or solidificationPolymerization: Catalytic opening of the epoxide ring leading to polyether formation.[17][18]1. Discard the sample. The polymer is generally not salvageable for further reactions. 2. Review storage protocol: ensure inert atmosphere, low temperature, and use of clean, dry glassware.
Appearance of new peaks in ¹H NMR (typically ~3.4-3.8 ppm)Hydrolysis: Ring-opening by water to form the corresponding 1,2-diol.[20]1. Assess the level of impurity. If minor (<5%), the material may be usable for some applications. 2. For high purity needs, consider re-purification via flash chromatography. 3. Ensure future storage is under a strictly anhydrous, inert atmosphere.
Sample discoloration (e.g., yellowing)Oxidation/Decomposition: Minor side reactions, potentially accelerated by light or heat.1. Analyze the sample by NMR or GC-MS to identify the nature and extent of impurities. 2. If the main compound is still largely intact, consider purification. 3. Store future samples in amber vials, protected from light.
Inconsistent or poor reactivity in experimentsPartial Degradation: The presence of inhibitors or degradation products (polymers, diols) is interfering with the reaction.1. Confirm the purity of the starting material using an appropriate analytical technique (NMR, GC-MS, Titration). 2. Follow the troubleshooting workflow below.
Troubleshooting Workflow: A Decision-Making Diagram

If you suspect your 1-heptynyl-oxirane has degraded, follow this logical workflow.

Caption: Troubleshooting workflow for compromised 1-heptynyl-oxirane.

Part 4: Recommended Protocols

Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the stability of 1-heptynyl-oxirane.

Protocol 1: Ideal Long-Term Storage

This protocol is a self-validating system designed to maximize the shelf-life of the compound.

  • Container Selection: Use a clean, oven-dried amber glass vial or flask with a PTFE-lined screw cap or a ground glass stopper secured with a clip.

  • Atmosphere Control:

    • Place the required amount of 1-heptynyl-oxirane into the vial.

    • Perform at least three cycles of vacuum-backfill with a high-purity inert gas (Argon or Nitrogen).

    • Seal the container tightly while under a positive pressure of the inert gas. For extra security, wrap the cap/stopper joint with Parafilm.

  • Temperature and Light Control:

    • Place the sealed container in a refrigerator maintained at 2-8°C .

    • Ensure the storage location is dark.

  • Labeling (Self-Validation):

    • Clearly label the container with the compound name, date of receipt, date it was opened/aliquoted, and an expiration date. A conservative expiration date for an opened container under ideal conditions is 3-6 months.[21]

  • Inventory Management: Use a First-In, First-Out (FIFO) system to ensure older stock is used before newer stock.

Data Summary: Storage Conditions
Parameter Ideal Condition Acceptable (Short-Term) Condition to Avoid
Temperature 2–8 °C (Refrigerated)15–25 °C (Controlled Room Temp)>30°C; Freeze/thaw cycles
Atmosphere High-Purity Inert Gas (Ar, N₂)Air (for immediate use only)Humid air; Reactive gases
Container Amber Glass, PTFE-lined capClear Glass (in dark), PTFE-lined capPlastic containers; Poorly sealed vials
Light Exposure Complete DarknessAmbient lab light (briefly)Direct sunlight; UV light sources

References

  • Astro Chemical. (2023, August 1). Shelf-Life & Storage Conditions. Available at: [Link]

  • M | Art Studio. Epoxy storage rules. Available at: [Link]

  • Aakash Institute. Oxidation of Alkynes. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 10.7: Oxidation of Alkynes. Available at: [Link]

  • Oberlin College and Conservatory. Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. Available at: [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Hydrolysis and Rearrangements of Epoxides. Available at: [Link]

  • Fiveable. (2025, August 15). Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes. Available at: [Link]

  • OpenOChem Learn. Oxidative Cleavage of Alkynes. Available at: [Link]

  • MDPI. (2024, July 21). Multiple Traces of Families of Epoxy Derivatives as New Inhibitors of the Industrial Polymerization Reaction of Propylene. Available at: [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

  • ResearchGate. Thermal Reactions of Oxiranes. Available at: [Link]

  • PMC. Thermochemical Studies of Epoxides and Related Compounds. Available at: [Link]

  • VDOC.PUB. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ACS Publications. (2008, February 21). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles | The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2015, December 29). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation | Chemical Reviews. Available at: [Link]

  • eScholarship. (2020, November 25). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhy. Available at: [Link]

  • Organic-Chemistry.org. Oxirane Reactivity. Available at: [Link]

  • AKJournals. THERMAL ANALYSIS OF POLYESTERS CONTAINING OXIRANE GROUPS. Available at: [Link]

  • ACS Publications. Epoxidation studies. V. Oxirane radicals. Thermal decomposition of tert-butyl cis- and trans- .alpha.,.beta.-diphenylperglycidates | The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Available at: [Link]

  • Arkivoc. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Available at: [Link]

  • Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. Available at: [Link]

  • ACS Publications. (2024, December 9). Terminal Alkyne Activation by an Al(I)-Centered Anion: Impact on the Mechanism of Alkali Metal Identity | Organometallics. Available at: [Link]

  • PubMed. Terminal Alkyne Biosynthesis in Marine Microbes. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. Available at: [Link]

  • PMC. (2021, December 15). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. Available at: [Link]

  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Available at: [Link]

  • Unacademy. All About Terminal And Internal Alkynes - Chemistry. Available at: [Link]

  • MDPI. (2026, February 19). Bio-Epoxy Composites Formulation Using Bio-Oils from Walnut and Almond Shell Pyrolysis: Influence of Temperature on Chemical Composition and Curing Behavior. Available at: [Link]

  • PubMed. (2000, February 15). How Stable Are Epoxides? A Novel Synthesis of Epothilone B. Available at: [Link]

  • ResearchGate. Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. Available at: [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable?. Available at: [Link]

  • Wyzant. (2019, June 24). What makes an epoxide stable? | Ask An Expert. Available at: [Link]

Sources

Troubleshooting

preventing side reactions in the ring-opening of 1-heptynyl-oxirane

Topic: Preventing Side Reactions in the Ring-Opening of 1-Heptynyl-Oxirane Ticket ID: KB-702-HEPT Status: Resolved / Reference Quality Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in the Ring-Opening of 1-Heptynyl-Oxirane Ticket ID: KB-702-HEPT Status: Resolved / Reference Quality Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

1-heptynyl-oxirane represents a high-value, high-risk electrophile. The conjugation between the strained epoxide and the alkyne creates a "bidentate" electrophilic system. While the alkyne activates the propargylic carbon (C2) toward nucleophilic attack, it also renders the system susceptible to Payne rearrangement , regio-scrambling , and acid-catalyzed isomerization (Meyer-Schuster/Rupe).

This guide provides validated protocols to isolate the desired ring-opening pathway while suppressing thermodynamic sinks.

Module 1: Critical Failure Modes (Diagnostics)

Before optimizing, identify which side reaction is degrading your yield.

Failure ModeSymptomRoot Cause
Regio-Scrambling Mixture of 1,2-diol and 1,3-diol derivatives.Competition between electronic control (favoring C2/propargylic) and steric/chelating control (favoring C3/distal).
Payne Rearrangement Migration of epoxide; inverted stereochemistry at C2.[1][2]Basic conditions (

) with free hydroxyls present. Thermodynamic equilibration.
Meyer-Schuster Formation of

-unsaturated ketones.
Acidic workup or Lewis Acid lingering; dehydration of the propargylic alcohol product.
Oligomerization Gummy, insoluble residue.High concentration (>0.5 M) or high temperature (>0°C) allowing intermolecular attack.
Module 2: Troubleshooting & Protocols
Q1: How do I lock Regioselectivity to the Propargylic Position (C2)?

The Issue: The 1-heptynyl group is electron-withdrawing, theoretically favoring attack at C2. However, bulky nucleophiles or coordinating solvents can shift attack to C3.

The Solution: Use a "Hard" Lewis Acid to activate the epoxide oxygen, enforcing electronic control over steric control.

Protocol (The "Titanium Lock"):

  • Solvent: Anhydrous

    
     (DCM). Avoid THF (coordination to Lewis Acid reduces potency).
    
  • Lewis Acid:

    
     (1.1 equiv).
    
  • Temperature: Cool to -20°C .

  • Procedure:

    • Premix the nucleophile (e.g., amine, azide) with

      
       for 15 mins.
      
    • Add 1-heptynyl-oxirane slowly.

    • Mechanism:[1][3][4][5][6][7][8][9] Titanium coordinates the epoxide oxygen and the nucleophile, delivering the nucleophile intramolecularly to the most electron-deficient site (C2).

Expert Insight: If using organometallic nucleophiles (e.g., Grignards), switch to


  at -78°C . The Boron atom is too small to chelate effectively, driving the reaction purely by electronic activation of the C2 carbon.
Q2: My product is isomerizing during workup. How do I stop the Payne Rearrangement?

The Issue: The product of the ring opening is a propargylic alcohol. Under basic conditions (even mild bicarbonate washes), the alkoxide can re-attack the newly formed alcohol, migrating the epoxide.

The Solution: Kinetic trapping and pH discipline.

Protocol (The "Buffered Quench"):

  • Never quench with strong base (NaOH) or strong acid (HCl).

  • Quench Buffer: Use a saturated solution of Ammonium Chloride (

    
    )  mixed 1:1 with Tartaric Acid  (if using metal catalysts) to sequester metals immediately.
    
  • Temperature: Perform the quench at 0°C , not room temperature.

  • Isolation: Keep the crude mixture neutral. If column chromatography is required, pretreat silica with 1%

    
     to neutralize acidic sites, but ensure the eluent is not basic enough to trigger Payne.
    
Q3: I see enone byproducts. Is the alkyne hydrating?

The Issue: This is the Meyer-Schuster Rearrangement . The propargylic alcohol product is acid-sensitive. If your Lewis Acid is not fully removed, or if you use an acidic stain (anisaldehyde) on TLC, you will see this degradation.

The Solution:

  • Avoid: Strong protic acids (

    
    , 
    
    
    
    ).
  • Scavenger: Add 5 equiv. of Propylene Oxide to the reaction mixture if generating

    
     as a byproduct (e.g., using amine hydrochlorides). The propylene oxide acts as a "proton sponge" by ring-opening preferentially.
    
Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways. Your goal is to navigate the "Green Path" while blocking the Red (Payne) and Orange (Rearrangement) exits.

G Substrate 1-Heptynyl-Oxirane Complex Lewis Acid Complex Substrate->Complex + LA (Ti/Al/B) C2_Attack Path A: C2 Attack (Propargylic) Complex->C2_Attack Electronic Control (Low Temp) C3_Attack Path B: C3 Attack (Distal) Complex->C3_Attack Steric Bulk (High Temp) Desired Target: Propargylic Alcohol C2_Attack->Desired Workup WrongRegio Byproduct: Homopropargylic Alcohol C3_Attack->WrongRegio Payne Payne Rearrangement Desired->Payne Basic pH (Thermodynamic) Meyer Meyer-Schuster Rearrangement Desired->Meyer Acidic pH (Cationic) Payne->WrongRegio Isomerization

Figure 1: Reaction manifold for 1-heptynyl-oxirane. Path A (Green) is the objective; pH extremes trigger yellow/red failure paths.

Module 4: Decision Tree for Reagent Selection

Use this logic flow to select the correct Lewis Acid for your specific nucleophile.

Tree Start Select Nucleophile Type Nuc_Type Is the Nucleophile Charged (Hard) or Neutral? Start->Nuc_Type Hard Hard/Charged (RO-, RNH-, N3-) Nuc_Type->Hard Oxygen/Nitrogen Anions Soft Soft/Neutral (RSH, CN-, Amines) Nuc_Type->Soft Thiols/Amines Carbon Organometallic (R-Li, R-MgX) Nuc_Type->Carbon Carbon Nucleophiles Rec_Al Use Al(OiPr)3 or Yb(OTf)3 Hard->Rec_Al Buffers basicity Rec_Ti Use Ti(OiPr)4 (Chelation Control) Soft->Rec_Ti Activates Epoxide Rec_BF3 Use BF3·OEt2 (-78°C, No Chelation) Carbon->Rec_BF3 Prevents polymerization

Figure 2: Reagent selection logic to maximize C2 regioselectivity.

References & Validated Sources
  • Regioselectivity in Alkynyl Epoxides:

    • Mechanism:[1][3][4][5][6][7][8][9] Alkynyl groups exert strong electronic directing effects, favoring C2 attack. However, this can be overridden by chelation.[10]

    • Source: "Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents." PMC (NIH). Available at: [Link]

  • The Payne Rearrangement:

    • Mechanism:[1][3][4][5][6][7][8][9] Base-catalyzed migration of epoxide oxygen.[2] Equilibrium favors the more substituted epoxide, but kinetic trapping is possible.

    • Source: "Epoxide Migration (Payne Rearrangement) and Related Reactions."[1][2][5][11] Organic Reactions.[1][2][5][7][9][10][11] Available at: [Link]

  • Lewis Acid Catalysis (Titanium/Cobalt):

    • Protocol: Use of Cobalt or Titanium to direct regioselectivity in aryl/alkynyl epoxides.[9]

    • Source: "Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides." J. Am. Chem. Soc. Available at: [Link]

  • General Epoxide Reactivity & Troubleshooting:

    • Overview:

      
       vs 
      
      
      
      character in ring openings.
    • Source: "Reactions of Epoxides - Ring-opening."[1][3][4][5][8][10][11][12] Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Characterization of Alkyne-Containing Epoxides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyne-containing epoxides. This guide is designed to provide in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyne-containing epoxides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, leveraging field-proven insights to navigate the unique challenges these reactive molecules present. Our focus is on ensuring the scientific integrity of your results through robust analytical methodologies.

Introduction: The Challenge of Duality

Alkyne-containing epoxides are powerful bifunctional molecules, prized as intermediates in pharmaceutical synthesis and for their utility in "click" chemistry applications.[1] However, the very features that make them valuable—the high reactivity of the strained epoxide ring and the unique electronic nature of the alkyne group—also create significant hurdles during their characterization.[2][3] The inherent instability of the epoxide can lead to decomposition during analysis, while the alkyne moiety can influence spectroscopic signals and chromatographic behavior in unexpected ways.[4][5] This guide provides practical solutions to common problems encountered in the lab.

Part 1: Troubleshooting Guides

This section addresses specific issues you may encounter during the characterization of alkyne-containing epoxides, providing step-by-step solutions and the rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Ambiguous or Overlapping Signals in ¹H NMR Spectra

Symptoms:

  • Difficulty assigning protons on the epoxide ring.

  • Epoxide proton signals are broad or overlap with other signals in the 2.9-3.3 ppm region.[6]

  • The terminal alkyne proton (if present) shows an unusual chemical shift.

Potential Causes:

  • Ring Strain and Anisotropy: The strained three-membered ring of the epoxide and the cylindrical π-electron cloud of the alkyne create complex electronic environments that can lead to unexpected chemical shifts.[7]

  • Solvent Effects: The choice of solvent can influence the chemical shifts of protons near the polar epoxide ring and the alkyne.

  • Sample Degradation: The acidic nature of some NMR solvents (e.g., trace acid in CDCl₃) can catalyze the ring-opening of the epoxide, leading to a mixture of compounds and a confusing spectrum.[8]

  • Conformational Isomers: In flexible molecules, multiple conformations can lead to broadened signals.

Troubleshooting Workflow:

A Start: Ambiguous ¹H NMR B Run 2D NMR (COSY, HSQC) A->B C Check for Degradation: Run fresh sample in neutral solvent (e.g., Benzene-d6) A->C D Variable Temperature (VT) NMR A->D E Correlate protons and carbons B->E F Compare with initial spectrum. See new peaks? C->F G Signals sharpen or resolve? D->G H Success: Structure confirmed E->H F->B No I Issue is degradation. Purify sample, use stabilized solvent. F->I Yes G->B No J Issue is conformational. Report dynamic behavior. G->J Yes

Caption: Troubleshooting workflow for ambiguous NMR spectra.

Step-by-Step Solutions:

  • Perform 2D NMR Spectroscopy:

    • Protocol: Run standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.

    • Rationale: COSY will help establish proton-proton coupling networks, allowing you to trace the connectivity from known parts of the molecule to the epoxide ring. HSQC will correlate each proton to its directly attached carbon, providing an extra layer of confirmation.[6]

  • Assess Sample Stability:

    • Protocol: Prepare a fresh sample in a neutral, aprotic solvent like benzene-d₆ or acetone-d₆ and acquire a ¹H NMR spectrum immediately. Compare this to your original spectrum in CDCl₃.

    • Rationale: If new peaks corresponding to a ring-opened product (e.g., a diol) are present in the CDCl₃ spectrum but absent in the fresh sample, it indicates acid-catalyzed decomposition.[8] Use of a non-acidic solvent is crucial for unstable epoxides.

  • Utilize Variable Temperature (VT) NMR:

    • Protocol: Acquire ¹H NMR spectra at different temperatures (e.g., -20 °C, 25 °C, 60 °C).

    • Rationale: If broadened signals are due to conformational exchange, changing the temperature can either "freeze out" individual conformers (at low temperature), resulting in sharp signals, or average them (at high temperature), also leading to sharper signals.

Mass Spectrometry (MS)
Problem: Weak or Absent Molecular Ion (M+) Peak in Electron Ionization (EI) Mass Spectrometry

Symptoms:

  • The mass spectrum is dominated by fragment ions, and the peak corresponding to the intact molecule is very weak or not observed.

  • The observed fragmentation pattern is difficult to interpret.

Potential Causes:

  • Epoxide Ring Instability: The high-energy electron beam in EI-MS can easily induce fragmentation, starting with the cleavage of the strained epoxide ring.[9]

  • Propargylic Cleavage: The bond adjacent to the alkyne (propargylic position) is a common point of fragmentation, leading to stable propargyl cations.

Troubleshooting Solutions:

TechniquePrinciple & RationaleExpected Outcome
Lower Ionization Energy Reduce the energy of the electron beam (e.g., from 70 eV to 15-20 eV). This provides less excess energy to the molecule, reducing fragmentation.Increased relative intensity of the molecular ion peak.
Chemical Ionization (CI) A "softer" ionization technique that uses a reagent gas (e.g., methane, ammonia) to protonate the analyte. This forms an [M+H]⁺ ion with less internal energy.A strong [M+H]⁺ peak with minimal fragmentation, confirming the molecular weight.
Electrospray Ionization (ESI) A very soft ionization method ideal for polar or thermally labile molecules. The sample is ionized directly from solution.A prominent [M+H]⁺ or [M+Na]⁺ adduct, providing clear molecular weight information.[10]

Interpreting Fragmentation:

  • α-Cleavage of Epoxide: Look for fragments resulting from the cleavage of bonds adjacent to the epoxide oxygen.

  • Propargylic Cleavage: Expect to see a significant peak corresponding to the loss of a radical to form a resonance-stabilized propargylic cation. The mass spectra of alkynes are often similar to those of alkenes, with molecular ion peaks that tend to be moderately strong.

Chromatography (HPLC/GC)
Problem: Poor Peak Shape, Tailing, or Complete Loss of Analyte in HPLC

Symptoms:

  • Broad, tailing peaks in Reversed-Phase HPLC (RP-HPLC).

  • No peak is observed for the analyte, suggesting it is irreversibly adsorbed to the column.[11]

Potential Causes:

  • Interaction with Residual Silanols: The slightly acidic nature of residual silanol groups on silica-based C18 columns can catalyze the ring-opening of the epoxide, leading to on-column degradation or strong, undesirable interactions.[4]

  • Hydrolysis in Aqueous Mobile Phase: The presence of water and acidic modifiers (e.g., formic acid, TFA) in the mobile phase can cause the epoxide to hydrolyze to a diol.[4]

  • High Reactivity: The inherent reactivity of these molecules can lead to decomposition during sample preparation and analysis.[4]

Troubleshooting Workflow:

Start Start: Poor HPLC Peak Shape A Switch to an end-capped column (e.g., modern C18) Start->A B Use a less acidic modifier (e.g., ammonium formate) or neutral pH Start->B C Consider Normal Phase (NP-HPLC) or SFC Start->C D Derivatize the epoxide prior to analysis Start->D Result1 Improved Peak Shape? A->Result1 B->Result1 Result2 Analyte Recovered? C->Result2 Result4 Stable Analyte? D->Result4 Result1->C No Success Problem Solved Result1->Success Yes Result3 Separation Achieved? Result2->Result3 Result3->D No Result3->Success Yes Result4->Success Yes

Caption: Decision tree for HPLC troubleshooting.

Step-by-Step Solutions:

  • Optimize Stationary Phase:

    • Action: Switch to a high-purity, end-capped silica column.

    • Rationale: End-capping minimizes the number of accessible free silanol groups, reducing the chance of undesirable interactions and on-column degradation.

  • Adjust Mobile Phase:

    • Action: If possible, buffer the mobile phase to a neutral pH (around 7). If an acid modifier is necessary, use it at the lowest effective concentration.

    • Rationale: This minimizes acid-catalyzed hydrolysis of the epoxide ring during the separation.[12]

  • Consider Alternative Chromatographic Modes:

    • Action: Explore Normal Phase HPLC (NP-HPLC) or Supercritical Fluid Chromatography (SFC).

    • Rationale: These techniques use non-aqueous mobile phases, eliminating the risk of hydrolysis.[4]

  • Employ Derivatization:

    • Action: Chemically convert the epoxide to a more stable derivative before analysis. A common method is derivatization with N,N-diethyldithiocarbamate (DTC).[13][14]

    • Rationale: Derivatization stabilizes the molecule and can also improve detection sensitivity, especially if a UV-active tag is introduced.[4] This is a robust strategy when direct analysis proves too challenging.

Experimental Protocol: Derivatization for HPLC Analysis [13][14]

  • Reaction: React the epoxide sample with a 100- to 1,000-fold excess of N,N-diethyldithiocarbamate (DTC) at 60°C for 20 minutes at a neutral pH.

  • Quench: Decompose the unreacted DTC by acidifying the reaction mixture to pH 2 with orthophosphoric acid.

  • Analysis: Inject an aliquot of the derivatized sample onto a C18 column (e.g., Supelcosil LC-18-S, 150 x 4.6-mm).

  • Chromatography: Use a mobile phase such as 40% (v/v) acetonitrile in water at a flow rate of 1 mL/min.

  • Detection: Monitor the eluent using a UV detector at 278 nm.

Part 2: Frequently Asked Questions (FAQs)

Q1: My alkyne-containing epoxide seems to decompose upon storage. What are the best storage conditions?

A1: Due to the high ring strain, epoxides are susceptible to ring-opening, especially in the presence of acid or nucleophiles.[5] Store your compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is standard, -80°C for long-term storage). Use high-purity solvents and avoid exposure to moisture and acidic or basic contaminants.

Q2: I am trying to perform a "click" reaction (CuAAC) with my alkyne-epoxide, but I am getting low yields. What could be the problem?

A2: The epoxide ring can be opened by various nucleophiles present in the reaction mixture.[3] The amine ligands often used to stabilize the copper(I) catalyst can act as nucleophiles and attack the epoxide. Consider using a ligand system known to be compatible with epoxides or perform the reaction at lower temperatures to minimize side reactions. Also, ensure your azide partner is pure and that the copper catalyst is active.

Q3: Can I use Gas Chromatography (GC) to analyze my alkyne-containing epoxide?

A3: It is possible, but challenging. The high temperatures of the GC inlet can cause thermal degradation of the epoxide. If you must use GC, a derivatization step to a more thermally stable compound is highly recommended.[4] Alternatively, use a cool on-column injection technique to minimize thermal stress. GC-MS can be effective for identifying volatile impurities or byproducts.[15]

Q4: The terminal alkyne C≡C stretch in my IR spectrum is very weak or broad. Is this normal?

A4: Yes, this can be normal. The intensity of the C≡C stretch (typically ~2100-2140 cm⁻¹) in terminal alkynes can be weak. The broadness of the peak can be influenced by intermolecular interactions, such as hydrogen bonding between the terminal alkyne proton and solvent molecules or another molecule of the epoxide.[16]

Q5: How does the regioselectivity of epoxide ring-opening work in these systems?

A5: The regioselectivity depends on the reaction conditions.

  • Basic/Nucleophilic Conditions: The nucleophile will attack the less sterically hindered carbon of the epoxide in an Sₙ2-like fashion.[8][17]

  • Acidic Conditions: The epoxide oxygen is first protonated. The nucleophile then attacks the carbon that can better stabilize a partial positive charge (i.e., the more substituted carbon). The reaction has significant Sₙ1 character.[8][18]

References

  • Krishnamurthy, S., & Sharma, B. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1833-1839. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282. [Link]

  • DiVA. (2016). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. DiVA Portal. [Link]

  • Chemistry Steps. Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]

  • American Chemical Society. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2015). Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. PubMed Central. [Link]

  • MDPI. (2025). Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes. MDPI. [Link]

  • ResearchGate. (2019). Fragmentation pattern of alkyne-labeled neutral lipids click-reacted to... ResearchGate. [Link]

  • Emory Theses and Dissertations. (2013). Catalytic Process for Epoxide Ring-Opening with Terminal Alkynes for Carbon-Carbon Bond Formation. Emory University. [Link]

  • Master Organic Chemistry. (2013). Alkynes Are A Blank Canvas. Master Organic Chemistry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • LCGC International. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • YouTube. (2023). Alkene Reactivity 4: Opening Epoxides. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. Analytical Methods. [Link]

  • ResearchGate. (2014). The Direct Carboxylation of Terminal Alkynes with Carbon Dioxide. ResearchGate. [Link]

  • Wikipedia. Epoxide. Wikipedia. [Link]

  • Slideshare. (2017). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne. Slideshare. [Link]

  • National Center for Biotechnology Information. (2003). Nickel-catalyzed reductive coupling of alkynes and epoxides. PubMed. [Link]

  • National Center for Biotechnology Information. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]

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  • ResearchGate. (2016). Regioselective opening of epoxides 117 with alkyne nucleophiles 118. ResearchGate. [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

  • YouTube. (2023). Reactions of alkynes - Lindlar's Catalyst, Epoxidation of alkene. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. ResearchGate. [Link]

  • MDPI. (2024). Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. MDPI. [Link]

  • American Chemical Society. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Applied Polymer Materials. [Link]

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  • MDPI. (2021). Syntheses, Characterization, and Application of Tridentate Phenoxyimino-Phenoxy Aluminum Complexes for the Coupling of Terminal Epoxide with CO2: From Binary System to Single Component Catalyst. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Biosynthesis, Isolation, and NMR Analysis of Leukotriene A Epoxides: Substrate Chirality as a Determinant of the Cis or Trans Epoxide Configuration. PubMed. [Link]

  • YouTube. (2021). Alkyne Reactions and Keto-Enol Tautomerism (Worksheet Solutions Walkthrough). YouTube. [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. [Link]

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  • YouTube. (2012). Epoxide formation and anti dihydroxylation | Alkenes and Alkynes | Organic chemistry | Khan Academy. YouTube. [Link]

  • The Aquila Digital Community. (2010). NMR and Mass Spectral Analysis of Step-growth Polymers from Azide Alkyne Cycloaddition and Regioselectivity Afforded by Copper(I) and Ruthenium(II) Catalysts. The University of Southern Mississippi. [Link]

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Troubleshooting

improving regioselectivity in reactions of 1-heptynyl-oxirane

A Senior Application Scientist's Guide to Improving Regioselectivity Welcome to the technical support center for reactions involving 1-heptynyl-oxirane. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Regioselectivity

Welcome to the technical support center for reactions involving 1-heptynyl-oxirane. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block and wish to master the control of regioselectivity in its ring-opening reactions. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and products when reacting 1-heptynyl-oxirane with a nucleophile?

When 1-heptynyl-oxirane (a terminal alkyne epoxide) reacts with a nucleophile, the epoxide ring opens to form a homopropargylic alcohol. The core challenge lies in controlling where the nucleophile attacks. There are two possible electrophilic carbon atoms: C2 (the internal, more substituted carbon) and C3 (the terminal, less substituted carbon). This leads to two potential regioisomeric products, as illustrated below. Achieving high regioselectivity—the preferential formation of one isomer over the other—is critical for synthetic efficiency.

G cluster_0 Reactants cluster_1 C3 Attack Product (SN2 Pathway) cluster_2 C2 Attack Product (SN1-like Pathway) Reactant 1-Heptynyl-Oxirane + Nu⁻ Product1 Major product under basic/nucleophilic conditions Reactant->Product1 Attack at C3 (less hindered) Product2 Major product under acidic/Lewis acid conditions Reactant->Product2 Attack at C2 (more substituted) Struct1 Struct1 Struct2 Struct2

Caption: Potential regioisomeric products from the nucleophilic opening of 1-heptynyl-oxirane.

Q2: What fundamental factors determine whether a reaction favors C2 or C3 attack?

Regioselectivity is primarily dictated by the reaction mechanism, which is heavily influenced by the reaction conditions.[1][2]

  • Basic or Strongly Nucleophilic Conditions: Under these conditions, the reaction typically follows an SN2 mechanism. The potent nucleophile attacks the sterically least hindered carbon, which for 1-heptynyl-oxirane is C3.[3][4][5] This pathway is dominated by steric effects.

  • Acidic or Lewis Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated (or coordinated to a Lewis acid), making it a much better leaving group.[2][4] This weakens the C-O bonds and allows a partial positive charge (carbocation character) to develop. This positive charge is better stabilized at the more substituted carbon (C2). Consequently, even weak nucleophiles will preferentially attack the C2 position. This pathway is dominated by electronic effects.[1][6]

A more nuanced view involves the Hard-Soft Acid-Base (HSAB) theory. The coordination of a "hard" Lewis acid to the epoxide oxygen creates a "pulling effect," which directs the ring opening, while the inherent nature of the nucleophile provides a "pushing effect".[7][8]

Q3: How does the choice of nucleophile impact the reaction?

A wide variety of nucleophiles can be used, and their intrinsic properties play a significant role.[3][4]

  • Strong, "Hard" Nucleophiles: Reagents like Grignard reagents, organolithiums, acetylides, and hydrides are potent nucleophiles that do not require acid activation. They reliably attack the less substituted C3 position via an SN2 pathway.[3][5]

  • Weak, "Soft" Nucleophiles: Water, alcohols, and amines are generally weak nucleophiles that require acid catalysis to react efficiently. Under these conditions, they will attack the more substituted C2 position.[1][4]

  • Carbon Nucleophiles: The addition of carbon nucleophiles is a powerful C-C bond-forming strategy. Alkynyl aluminum reagents, for instance, have proven highly effective for transferring an acetylenic group to an epoxide.[9]

Troubleshooting Guides & Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing both the causal explanation and actionable protocols.

Problem Area 1: Controlling Reactions with Strong Nucleophiles
Q: My reaction with 1-heptyne magnesium bromide is yielding a 70:30 mixture of C3:C2 attack products. How can I improve selectivity for the desired C3-attack isomer?

Expert Analysis: This is a classic case where the expected SN2 pathway is not operating with perfect fidelity. While Grignard reagents are strong nucleophiles, their aggregation state and the presence of magnesium halides (which are Lewis acidic) can sometimes blur the lines between a pure SN2 and an acid-activated mechanism. To enhance C3 selectivity, you must reinforce conditions that favor a sterically-driven SN2 attack and minimize any Lewis acidic pre-activation of the epoxide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for improving C3 regioselectivity.

Recommended Protocol: Regioselective Alkynylation at C3 using an Organocuprate

Organocuprates are "softer" nucleophiles than Grignard reagents and are exceptionally reliable for SN2-type epoxide openings. This protocol minimizes Lewis acidity and maximizes steric control.

  • Preparation of the Cuprate: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (CuI, 1.05 eq) to anhydrous tetrahydrofuran (THF) at -20 °C.

  • Slowly add a solution of the organolithium or Grignard reagent (e.g., n-butyllithium, 2.0 eq) to the slurry. The solution will typically change color, indicating the formation of the Gilman cuprate. Stir for 30 minutes at this temperature.

  • Epoxide Addition: Cool the reaction mixture to -78 °C. Slowly add a solution of 1-heptynyl-oxirane (1.0 eq) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Problem Area 2: Optimizing Lewis Acid-Catalyzed Reactions
Q: I am using BF₃·OEt₂ with methanol as the nucleophile, but the yield is low and I'm getting a mixture of products. How can I cleanly achieve C2 attack?

Expert Analysis: Boron trifluoride (BF₃·OEt₂) is a very strong and "hard" Lewis acid. While it effectively activates the epoxide, it can also promote unwanted side reactions, such as rearrangement of the intermediate carbocation-like species to form aldehydes or ketones, or even polymerization.[10][11] Furthermore, the choice of solvent is critical. Some studies have shown that regioselectivity can be inverted simply by changing the solvent.[9]

Data Summary: Impact of Catalyst and Solvent on Regioselectivity

The following table summarizes literature findings on how reaction parameters can dictate the site of attack on alkynyl epoxides.

Catalyst/ActivatorNucleophileSolventPredominant Attack SiteReference
n-BuLi / CuIOrganolithiumTHFC3 (less substituted)[5]
Grignard ReagentOrganomagnesiumEther/THFC3 (less substituted)[3][4]
YCl₃AminesSolvent-freeC2 (more substituted)[12]
Ti(O-i-Pr)₄HaloalkynesCH₂Cl₂C2 (more substituted)[13]
Alkynyl AluminumAlkyneTolueneC2 (more substituted)[9]
Alkynyl AluminumAlkyneDichloromethaneC3 (less substituted)[9]
Fluorinated AlcoholsIndolesTFEC2 (more substituted)[11]

Recommended Protocol: Titanium-Catalyzed Regioselective Alkoxylation at C2

Titanium(IV) isopropoxide is a milder Lewis acid than BF₃·OEt₂ that often provides higher selectivity with fewer side reactions for this type of transformation.[13]

  • Setup: To a flame-dried flask under an inert atmosphere, add a solution of 1-heptynyl-oxirane (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Cool the solution to 0 °C. Add titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.1 eq) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Nucleophile Addition: Add anhydrous methanol (MeOH, 3.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

  • Workup: Cool the reaction back to 0 °C and quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Purification: Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with dichloromethane. Concentrate the filtrate and purify the resulting crude alcohol by flash column chromatography.

References

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Chemistry Steps. [Link]

  • Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. [Link]

  • Kayser, M. M., & Mound, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-308. [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. ResearchGate. [Link]

  • Epoxide Ring Opening. (2023, November 21). ChemTalk. [Link]

  • Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. (2021, June 3). Journal of the American Chemical Society. [Link]

  • Lewis acid catalysed rearrangement of epoxides :a mechanistic study. University of Canterbury. [Link]

  • Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives. (2016, May 2). National Center for Biotechnology Information. [Link]

  • Ti-catalyzed regioselective ring-opening alkynylation of epoxides with haloalkynes. ResearchGate. [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (2021). Arkivoc. [Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2025, June 12). ChemRxiv. [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (2017, November 10). MDPI. [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013, March 5). Chemistry Stack Exchange. [Link]

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Optimization

Technical Support Center: Workup Procedures for Reactions Involving Oxirane, 1-heptynyl-

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the workup and purification of reaction products involv...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the workup and purification of reaction products involving 1-heptynyl-2-methyloxirane and similar terminal alkyne-functionalized epoxides. The unique bifunctional nature of this molecule—possessing both a strained epoxide ring and a terminal alkyne—presents specific challenges and opportunities in synthetic chemistry. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot and optimize your own procedures effectively.

Part 1: Foundational Principles & Safety
1.1 Safety First: Handling Oxirane, 1-heptynyl-

Before initiating any experiment, a thorough understanding of the hazards is critical. Oxirane, 1-heptynyl- and related epoxides are reactive compounds that require careful handling.

  • Hazard Profile : This class of compounds is often associated with skin irritation, serious eye damage, and potential respiratory irritation. Harmful if swallowed is another common hazard classification.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a face shield, safety glasses, and chemical-resistant gloves.[2] Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors or mists.[2][3]

  • Handling & Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Avoid contact with skin and eyes. Grounding equipment is necessary to prevent static discharge, which can be an ignition source for flammable compounds.[2][3]

  • Disposal : Dispose of waste in accordance with all local, regional, and national regulations.[2] Empty containers may retain product residue and should be treated as hazardous.[4]

1.2 The Chemistry of the Workup: Why It Matters

The workup procedure is not merely a "cleaning" step; it is an integral part of the reaction that dictates the purity and yield of your final product. For reactions involving the nucleophilic opening of an epoxide like Oxirane, 1-heptynyl-, the workup serves two primary functions:

  • Quenching the Reaction : This step terminates the reaction and neutralizes any reactive species. In epoxide ring-opening reactions under basic or nucleophilic conditions (e.g., using organometallics, alkoxides, or amines), the initial product is an alkoxide salt. The quench involves adding a proton source to protonate this alkoxide, yielding the desired neutral alcohol product.[5]

  • Separation & Isolation : This phase involves separating the desired product from the solvent, unreacted starting materials, catalysts, and byproducts. This is typically achieved through liquid-liquid extraction followed by purification techniques like chromatography.[6]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions involving Oxirane, 1-heptynyl-.

Q1: My reaction is complete (confirmed by TLC), but I'm unsure what to use for the quench. Does it matter if I use water, dilute HCl, or saturated ammonium chloride?

A1: Yes, the choice of quenching agent is critical and depends on the stability of your product.

  • Mechanism Insight : Epoxide ring-opening with a strong, basic nucleophile (like a deprotonated alkyne, Grignard reagent, or organolithium) proceeds via an S_N2-type mechanism.[5][7] The nucleophile attacks the least sterically hindered carbon of the epoxide, forming an alkoxide intermediate. The quench is a simple acid-base reaction to protonate this alkoxide.[5]

  • Saturated Ammonium Chloride (aq. NH₄Cl) : This is the most commonly recommended and safest choice. Ammonium chloride is the salt of a weak acid (NH₄⁺, pKa ≈ 9.2) and a strong acid (HCl). It provides a reservoir of protons sufficient to neutralize the alkoxide without significantly lowering the bulk pH of the solution. This prevents acid-catalyzed side reactions, such as dehydration or rearrangement of your product.

  • Water (H₂O) : While water can protonate some alkoxides, it is a weaker acid than NH₄⁺ and may result in an incomplete quench, especially if the alkoxide is relatively stable. This can lead to issues during extraction.

  • Dilute Acid (e.g., 1M HCl) : This should be used with extreme caution. While it will effectively quench the reaction, the resulting acidic conditions can catalyze the opening of any unreacted epoxide, leading to the formation of diol byproducts.[8][9] Furthermore, if your product contains other acid-sensitive functional groups, they may be cleaved or degraded.

Recommendation: Always start with a careful, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

Q2: I've quenched the reaction and am moving to extraction, but a thick emulsion has formed between the organic and aqueous layers. How do I resolve this?

A2: Emulsion formation is common when residual salts or polar byproducts are present.

  • Why it Happens : Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases, preventing them from separating cleanly.

  • Troubleshooting Steps :

    • Patience : Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine : Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break up the emulsion.

    • Gentle Agitation : Gently swirl or rock the separatory funnel instead of shaking vigorously.

    • Filtration : Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Change Solvent : If emulsions persist, adding a small amount of a different organic solvent can alter the properties of the organic layer and break the emulsion.

Q3: My yield is very low after extraction and solvent removal. Where could my product have gone?

A3: Product loss can occur at several stages.

  • Incomplete Extraction : Your product may have higher-than-expected water solubility. Ensure you are extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3 x 50 mL is more effective than 1 x 150 mL).[6] Always test the aqueous layer by TLC to ensure no product remains before discarding it.

  • Incomplete Quench : If the alkoxide was not fully protonated, the resulting salt will have high water solubility and remain in the aqueous layer.

  • Volatility : Depending on its molecular weight, your product may be volatile. Avoid using high-vacuum or excessive heat on the rotary evaporator. It is safer to remove the final traces of solvent under a gentle stream of nitrogen.[6]

Q4: My purified product shows a new, very polar spot on the TLC plate that wasn't in the initial reaction mixture. What is it?

A4: This is a classic sign of product degradation on the silica gel column.

  • Silica Gel Acidity : Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive compounds. The epoxide functional group, even after ring-opening, can lead to products susceptible to acid-catalyzed reactions.

  • The Culprit : The most likely byproduct is a diol, formed from the hydrolysis of any residual unreacted epoxide that was carried through the workup and then opened on the acidic silica gel.

  • Solutions :

    • Deactivate the Silica : Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (Et₃N). The base will neutralize the acidic sites on the silica.

    • Use a Different Stationary Phase : Consider using neutral or basic alumina for your chromatography.

    • Alternative Purification : If the product is thermally stable, consider purification by vacuum distillation.[10]

Data Summary: Common Byproducts and TLC Analysis
Compound TypeDescriptionExpected Relative R_f (vs. Product)
Desired Product Ring-opened alcohol with heptynyl chainBaseline (1.0)
Unreacted Epoxide Oxirane, 1-heptynyl-Higher (Less Polar)
Diol Byproduct Formed from hydrolysis of epoxideMuch Lower (More Polar)
Oligomers Formed if the product alcohol attacks another epoxide moleculeVery Low / Baseline Smear
Part 3: Standardized Protocols & Visual Workflows
Protocol 1: Standard Quench and Liquid-Liquid Extraction

This protocol assumes the reaction was carried out under basic/nucleophilic conditions.

  • Cool the Reaction : Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench : Slowly and with stirring, add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Monitor for any exotherm. Continue adding until no more precipitate forms or the reaction is neutralized.

  • Dilute : Add deionized water to dissolve any salts that have precipitated.

  • Transfer : Transfer the entire mixture to a separatory funnel of appropriate size.

  • Extract : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction three times, collecting the organic layers each time.[6]

  • Combine & Wash : Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to begin the drying process and break any minor emulsions).

  • Dry : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter & Concentrate : Gravity filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator. Be cautious with temperature and pressure to avoid losing a volatile product.

Diagram: General Workup Workflow

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Reaction_Completion Reaction Complete (TLC) Quench Quench (e.g., sat. aq. NH4Cl) Reaction_Completion->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the workup of epoxide reactions.

Diagram: Troubleshooting Purification Issues

G Start Crude Product Impure after Column? Polar_Spot New, Very Polar Spot on TLC? Start->Polar_Spot Yes Streaking Product Streaking on TLC? Start->Streaking No Sol_Acid Add 1% Et3N to Eluent Polar_Spot->Sol_Acid Yes (Acid-Sensitive) Sol_Alumina Switch to Alumina Column Polar_Spot->Sol_Alumina Also try Sol_Distill Consider Vacuum Distillation Polar_Spot->Sol_Distill If stable Sol_Polarity Try a Less Polar Eluent Streaking->Sol_Polarity Yes (Overloading?) Sol_Reassess Re-evaluate Workup for Impurities Streaking->Sol_Reassess No

Caption: Decision tree for troubleshooting common purification problems.

References
  • SAFETY DATA SHEET - Sigma-Aldrich. (2023, September 13).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 18).
  • 1-Heptyne - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - PPG.
  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22).
  • Epoxide Ring Opening With Base - Master Organic Chemistry . (2015, February 10). Master Organic Chemistry. [Link]

  • S'21 - Alkenes 12 - Epoxides... formation, reaction in base, reaction in acid . (2021, April 17). YouTube. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC . (2024, April 23). National Center for Biotechnology Information. [Link]

  • Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual . University of Saskatchewan. [Link]

  • Opening of Epoxides With Acid - Master Organic Chemistry . (2015, February 2). Master Organic Chemistry. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols . (2023, December 25). Journal of Synthetic Chemistry. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents . University of California, Irvine. [Link]

  • Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of . (2021, March 29). Semantic Scholar. [Link]

  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry . (2015, January 26). Master Organic Chemistry. [Link]

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Troubleshooting

Technical Support Center: Analytical Methods for Detecting Impurities in 1-Heptynyl-Oxirane

Welcome to the technical support center for the analysis of 1-heptynyl-oxirane. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods for impurity pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-heptynyl-oxirane. This guide is designed for researchers, scientists, and drug development professionals who require robust analytical methods for impurity profiling. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of 1-heptynyl-oxirane is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights into method selection, experimental protocols, and troubleshooting, grounded in established scientific principles and regulatory expectations.

The Criticality of Impurity Profiling

Impurities in an API can arise from various sources, including the synthesis process (unreacted starting materials, by-products), degradation of the substance over time, or interaction with packaging materials.[1][2] For a reactive molecule like 1-heptynyl-oxirane, potential impurities could include starting materials, polymeric species, or hydrolysis products (diols). Regulatory bodies such as the ICH, FDA, and EMA mandate the identification and quantification of impurities to ensure drug safety.[1] This guide provides the foundational knowledge to develop and validate analytical procedures that meet these stringent requirements.

FAQ 1: What are the primary analytical challenges associated with 1-heptynyl-oxirane?

Answer: The analysis of 1-heptynyl-oxirane presents two primary challenges:

  • Volatility and Reactivity: As a small molecule epoxide, it is sufficiently volatile for Gas Chromatography (GC). However, the strained oxirane ring can be thermally labile or reactive, potentially degrading in a hot GC inlet, leading to inaccurate quantification and the appearance of artifactual impurities.

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant UV-absorbing structure, making detection by standard High-Performance Liquid Chromatography (HPLC) with a UV-Visible detector challenging, especially at the low levels required for impurity analysis.[3]

Addressing these challenges requires careful method selection and optimization, which we will explore in the following sections.

Section 1: Strategic Selection of Analytical Methods

Choosing the correct analytical technique is the most critical first step. The decision depends on the nature of the expected impurities (volatile vs. non-volatile), the required sensitivity, and whether the goal is quantification of known impurities or identification of unknown ones.

The following decision tree provides a logical pathway for selecting the most appropriate analytical technique.

Method_Selection start Goal: Analyze Impurities in 1-Heptynyl-Oxirane q_volatile Are expected impurities volatile & thermally stable? start->q_volatile use_gc Primary Technique: Gas Chromatography (GC) q_volatile->use_gc Yes use_hplc Primary Technique: High-Performance Liquid Chromatography (HPLC) q_volatile->use_hplc No / Unsure q_gc_id Need structural identification? use_gc->q_gc_id use_gcms Use GC-MS q_gc_id->use_gcms Yes use_gcfid Use GC-FID for quantification q_gc_id->use_gcfid No q_unknown Is an unknown impurity detected by GC/LC-MS? use_gcms->q_unknown q_hplc_detector How to detect non-UV absorbing compounds? use_hplc->q_hplc_detector use_lcms Use LC-MS for Sensitivity & Identification q_hplc_detector->use_lcms High Sensitivity Needed use_deriv Use UV detector after pre-column derivatization q_hplc_detector->use_deriv UV Detector Available use_other_detectors Use Universal Detectors (CAD, ELSD, RID) q_hplc_detector->use_other_detectors MS/Derivatization Not Feasible use_lcms->q_unknown use_nmr Isolate & use NMR for structural elucidation q_unknown->use_nmr Yes

Caption: Decision tree for selecting an analytical method.

Section 2: Gas Chromatography (GC) Methods & Troubleshooting

GC is an excellent technique for separating volatile and semi-volatile compounds and is often used for analyzing small molecules like epoxides.[4] When coupled with a Flame Ionization Detector (FID), it provides robust quantification. When coupled with a Mass Spectrometer (MS), it becomes a powerful tool for identification.[5][6]

FAQ 2: How do I develop a robust GC method for 1-heptynyl-oxirane?

Answer: A robust GC method minimizes on-column or in-inlet degradation while providing adequate separation of impurities. The key is to use a lower-polarity column and optimized temperature settings.

Experimental Protocol: GC-MS for Impurity Identification
  • Sample Preparation: Dissolve the 1-heptynyl-oxirane sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC System & Column: Use a GC system equipped with a mass spectrometer. A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended. A typical column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Inlet Conditions:

    • Rationale: To prevent thermal degradation of the epoxide, use the lowest possible inlet temperature that still ensures efficient volatilization. A split injection is used to avoid column overload.

    • Settings: Inlet Temperature: 180-200°C; Injection Volume: 1 µL; Split Ratio: 50:1.

  • Oven Program:

    • Rationale: A temperature gradient allows for the separation of impurities with different boiling points.

    • Settings: Initial Temp: 40°C, hold for 2 min. Ramp to 250°C at 10°C/min. Hold at 250°C for 5 min.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Rationale: Electron Ionization (EI) will fragment the molecules, creating a characteristic fingerprint for identification.

    • Settings: Ion Source Temp: 230°C; Quadrupole Temp: 150°C; Scan Range: 35-350 amu.

  • Data Analysis: Identify the main component peak. Analyze smaller peaks by comparing their mass spectra against a library (e.g., NIST) and known fragmentation patterns of potential impurities.

GC Troubleshooting Guide
Problem Potential Cause Solution
Peak Tailing Active Sites: The epoxide or polar impurities are interacting with active sites in the inlet liner or on the column.[7][8]Use a deactivated inlet liner. Trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues.
New, Unexpected Peaks Thermal Degradation: The analyte is degrading in the hot inlet.Lower the inlet temperature in 10°C increments. Verify that peak shape and area response remain acceptable.[9]
Ghost Peaks Carryover/Contamination: Residual sample from a previous injection or contaminated syringe/solvent.[8]Perform a solvent blank injection to confirm carryover. Clean the syringe and use fresh, high-purity solvent. Increase the oven temperature at the end of the run (bake-out) to clean the column.[9]
Shifting Retention Times Leaks or Flow Fluctuation: A leak in the system (e.g., at the septum or column connection) or an unstable gas supply.[7]Perform a leak check on the instrument. Ensure the carrier gas cylinder has adequate pressure.[10]

Section 3: High-Performance Liquid Chromatography (HPLC) Methods & Troubleshooting

For non-volatile impurities or when GC proves problematic due to thermal degradation, HPLC is the preferred method. The primary challenge is detection.

FAQ 3: How can I detect 1-heptynyl-oxirane and its impurities without a UV chromophore?

Answer: There are three effective strategies:

  • Couple with Mass Spectrometry (LC-MS): This is the most powerful approach. MS detection does not require a chromophore and provides both high sensitivity and mass information for identification.[11][12]

  • Use a Universal Detector: Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are "universal" detectors that respond to any non-volatile analyte, making them suitable for this application. However, they are generally less sensitive than MS.[13]

  • Pre-Column Derivatization: This involves reacting the epoxide with a reagent that attaches a UV-active tag. This allows for detection with a standard UV detector. This method is highly sensitive but requires more complex method development to ensure the derivatization reaction is complete and reproducible.[14][15]

Experimental Protocol: HPLC-UV with Derivatization

This protocol uses N,N-diethyldithiocarbamate (DTC) as a derivatizing agent, which reacts with the epoxide ring to form a UV-active product.[14][15]

  • Derivatization Step:

    • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add a 100-fold molar excess of DTC.

    • Heat the mixture at 60°C for 20 minutes in a sealed vial.[15]

    • Cool the reaction mixture to room temperature. The sample is now ready for injection.

  • HPLC System & Column:

    • Rationale: Reversed-phase chromatography separates compounds based on hydrophobicity. A C18 column is a versatile starting point.

    • System: HPLC with a UV detector.

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Rationale: The DTC derivative has a strong UV absorbance.

    • Wavelength: Monitor at 278 nm.[14]

  • Data Analysis: The main peak corresponds to the derivatized 1-heptynyl-oxirane. Any other peaks are potential derivatized impurities. Quantify using an external standard curve prepared with derivatized reference standards.

HPLC Troubleshooting Guide
Problem Potential Cause Solution
Poor Peak Shape Column Overload: Injecting too much sample. Inappropriate Solvent: The sample solvent is much stronger than the mobile phase, causing distortion.Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Baseline Noise/Drift Mobile Phase Issues: Degassing is incomplete, or solvents are not mixed properly. Detector Lamp Failing: The UV lamp is nearing the end of its life.Degas the mobile phase thoroughly (sonication or online degasser). Ensure solvents are freshly prepared. Check the lamp energy; replace if low.
Multiple Derivatization Peaks Incomplete Reaction: The derivatization reaction did not go to completion, or side products were formed.Optimize reaction time and temperature. Ensure the molar excess of the derivatization reagent is sufficient.
No Peaks Detected (with Derivatization) Reaction Failure: The derivatization reaction failed.Verify the pH and temperature conditions for the reaction. Check the integrity of the derivatizing reagent.[14]

Section 4: Advanced Structural Identification & Method Validation

FAQ 4: An unknown impurity is detected. How do I identify it?

Answer: A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[16]

The workflow is as follows:

Impurity_ID_Workflow A 1. Detect Unknown Peak (LC-MS or GC-MS) B 2. Obtain Mass Spectrum (MS Data) A->B C 3. Propose Molecular Formula & Potential Structures B->C D 4. Isolate Impurity (Prep-HPLC or Fraction Collection) C->D E 5. Acquire NMR Spectra (¹H, ¹³C, COSY, HSQC) D->E F 6. Elucidate Final Structure E->F

Caption: Workflow for unknown impurity identification.

NMR spectroscopy is unparalleled for providing detailed structural information, including atom connectivity and stereochemistry, making it essential for definitive identification.[17][18]

FAQ 5: How do I ensure my analytical method is reliable and meets regulatory standards?

Answer: You must validate the analytical method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19] Validation demonstrates that the method is suitable for its intended purpose.[20] The key validation parameters are summarized below.

Parameter Purpose How to Assess
Specificity To ensure the method can detect the analyte(s) unequivocally in the presence of other components (e.g., other impurities, main compound).Spike the sample with known impurities and demonstrate that their peaks are well-resolved from each other and the main peak.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with acceptable precision and accuracy.[19]Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a minimum of five concentrations across the desired range. Plot the response vs. concentration and determine the correlation coefficient (r² > 0.99 is typical).
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking the sample matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, 150% of the target level).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment).[20]Calculate the relative standard deviation (%RSD) of a series of measurements (e.g., n=6).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[20]Make small changes to method parameters and observe the effect on the results (e.g., resolution, retention time).
References
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React - DiVA. (2016). DiVA Portal. [Link]

  • Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions - Diva-portal.org. (2022). DiVA Portal. [Link]

  • Determination of epoxy groups in epoxy resins by reaction-based headspace gas chromatography - ResearchGate. (2016). ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025). National Library of Indonesia. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. (n.d.). Brewer Science. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • Gas chromatographic and spectroscopic analysis of epoxidised canola oil - SciSpace. (2006). SciSpace. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]

  • Understanding HPLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2025). Chrom Tech, Inc.[Link]

  • Analysis of Coatings Using Pyrolysis-GC/MS - PCI Magazine. (2009). PCI Magazine. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Gas-phase Meerwein reaction of epoxides with protonated acetonitrile generated by atmospheric pressure ionizations - ACS Publications. (2010). Journal of the American Society for Mass Spectrometry. [Link]

  • HPLC Sample Prep: Critical First Steps in LC Analysis - Lab Manager. (2011). Lab Manager. [Link]

  • LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Guide to HPLC Testing: Ensuring Reliable Analytical Results - Phenomenex. (n.d.). Phenomenex. [Link]

  • Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed. (2019). National Center for Biotechnology Information. [Link]

  • Chemical Ionization Mass Spectrometry of Epoxides - ResearchGate. (1974). ResearchGate. [Link]

  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction - MDPI. (2023). MDPI. [Link]

  • GC Column Troubleshooting Guide - Phenomenex. (2025). Phenomenex. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Veeprho. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Pharma Pathway. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - ResearchGate. (2007). ResearchGate. [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025). Full Spectrum Analytics. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). LCGC. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (2023). Drawell. [Link]

  • Gas Chromatography - Shimadzu Scientific Instruments. (n.d.). Shimadzu. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed. (2007). National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • No chromophore - no problem? - 2021 - Wiley Analytical Science. (2021). Wiley Analytical Science. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Biotech Spain. [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature - MDPI. (2022). MDPI. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION - TIJER. (2022). Turkish Journal of Engineering Research. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017). Organic Process Research & Development. [Link]

  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery. (n.d.). Drug Development and Delivery. [Link]

  • Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat - SSRN. (2022). SSRN. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2003). Arkivoc. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Assignments of Oxirane, 1-heptynyl-

This technical guide offers a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Oxirane, 1-heptynyl-, also known as 1,2-epoxy-1-heptyne. In the absence of directly...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of Oxirane, 1-heptynyl-, also known as 1,2-epoxy-1-heptyne. In the absence of directly published experimental data for this specific molecule, this guide provides predicted assignments based on a thorough comparison with structurally related and well-characterized compounds: 1-heptyne and 1,2-epoxyheptane. This approach allows for a robust estimation of the chemical shifts and provides researchers with a valuable reference for the characterization of this and similar functionalized epoxides.

The unique structure of Oxirane, 1-heptynyl-, incorporating both a strained epoxide ring and a terminal alkyne, presents a distinctive spectroscopic fingerprint. Understanding these NMR characteristics is crucial for confirming its synthesis, assessing its purity, and for elucidating its role in various chemical transformations. This guide is designed to provide the necessary insights for researchers, scientists, and professionals in drug development who are working with or synthesizing related compounds.

Comparative Spectral Data

A comparative analysis of the NMR data of 1-heptyne and 1,2-epoxyheptane allows for a reasoned prediction of the spectral features of Oxirane, 1-heptynyl-. The electron-withdrawing nature of the alkyne is expected to significantly influence the chemical shifts of the adjacent epoxide protons and carbons.

¹H NMR Data Comparison
Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-Heptyne H-1~1.8t~2.6
H-3~2.2dt~7.1, 2.6
H-4 to H-6~1.3-1.5m
H-7~0.9t~7.3
1,2-Epoxyheptane H-1a~2.4dd~4.9, 2.7
H-1b~2.7dd~4.9, 4.1
H-2~2.9m
H-3~1.5m
H-4 to H-6~1.3-1.4m
H-7~0.9t~7.0
Oxirane, 1-heptynyl- (Predicted) H-1 ~2.0-2.2 s
H-3 ~3.0-3.2 d ~2.0
H-4 ~2.7-2.9 d ~2.0
H-5 ~1.6-1.8 m
H-6 to H-8 ~1.3-1.5 m
H-9 ~0.9 t ~7.0
¹³C NMR Data Comparison
Compound Carbon Chemical Shift (δ, ppm)
1-Heptyne C-1~68.5
C-2~84.1
C-3~18.4
C-4~28.4
C-5~31.1
C-6~22.2
C-7~13.9
1,2-Epoxyheptane C-1~47.1
C-2~52.4
C-3~32.4
C-4~25.8
C-5~31.7
C-6~22.6
C-7~14.0
Oxirane, 1-heptynyl- (Predicted) C-1 ~75-80
C-2 ~70-75
C-3 ~50-55
C-4 ~45-50
C-5 ~31.0
C-6 ~28.0
C-7 ~22.0
C-8 ~13.8

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for compounds like Oxirane, 1-heptynyl-, a standardized and rigorous experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances. Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

    • Before data acquisition, ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, which is crucial for sharp, well-defined peaks.

    • Calibrate the pulse widths (90° pulse) for both ¹H and ¹³C nuclei to ensure accurate signal intensities and proper performance of multi-pulse experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals, simplifying the spectrum.

    • A wider spectral width (e.g., 220-240 ppm) is necessary to cover the entire range of carbon chemical shifts.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • To aid in the assignment of carbon multiplicities (CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90/135) is highly recommended.[2]

  • Two-Dimensional (2D) NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure accurate integration.

    • Integrate the ¹H NMR signals to determine the relative ratios of different types of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow of acquiring and interpreting NMR data for structural elucidation.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation sample_prep Sample Preparation instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup Load Sample nmr_1h 1D ¹H NMR instrument_setup->nmr_1h nmr_13c 1D ¹³C NMR & DEPT instrument_setup->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) instrument_setup->nmr_2d ft Fourier Transform nmr_1h->ft nmr_13c->ft nmr_2d->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration (¹H) referencing->integration multiplicity Multiplicity Analysis referencing->multiplicity correlation 2D Correlation Analysis referencing->correlation assignment Structure Assignment integration->assignment multiplicity->assignment correlation->assignment

Caption: Workflow for NMR Data Acquisition and Structural Elucidation.

Comparative Analysis and Mechanistic Insights

The predicted NMR data for Oxirane, 1-heptynyl- is derived from the established principles of NMR spectroscopy and the observed trends in the reference compounds.

  • ¹H NMR Analysis: The protons on the epoxide ring (predicted H-3 and H-4) are expected to appear in the range of 2.7-3.2 ppm. The presence of the adjacent electron-withdrawing alkyne group will likely deshield these protons compared to those in 1,2-epoxyheptane (2.4-2.9 ppm). The acetylenic proton (H-1) is anticipated to have a chemical shift around 2.0-2.2 ppm, which is slightly downfield from a typical terminal alkyne due to the influence of the nearby oxygen atom. The remaining alkyl chain protons are expected to have similar chemical shifts to those in 1-heptyne and 1,2-epoxyheptane.

  • ¹³C NMR Analysis: The carbons of the alkyne (C-1 and C-2) are predicted to be in the 70-80 ppm range, which is characteristic for terminal alkynes.[4] The epoxide carbons (C-3 and C-4) are expected to be significantly affected by the alkyne. In 1,2-epoxyheptane, these carbons appear at approximately 47.1 and 52.4 ppm. For Oxirane, 1-heptynyl-, these are predicted to be shifted slightly downfield due to the electronegativity of the sp-hybridized carbons of the alkyne. The remaining carbons of the pentyl chain should exhibit chemical shifts similar to those observed in both 1-heptyne and 1,2-epoxyheptane.

The strained three-membered ring of the epoxide significantly influences the chemical shifts of the adjacent carbons and protons.[5][6] The high degree of s-character in the C-O bonds of the epoxide ring leads to a deshielding effect on the attached protons. The combination of this effect with the anisotropy of the alkyne's triple bond results in the predicted chemical shifts.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Oxirane, 1-heptynyl-. By leveraging comparative data from 1-heptyne and 1,2-epoxyheptane, we have established a reliable set of expected chemical shifts and outlined a robust experimental protocol for their verification. The unique spectral features arising from the interplay of the epoxide and alkyne functionalities underscore the importance of detailed spectroscopic analysis in modern chemical research. Researchers are encouraged to utilize the methodologies and comparative data presented herein to facilitate the unambiguous characterization of this and other novel compounds.

References

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • PubChem. 1,2-Epoxyheptane | C7H14O. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,.... [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. [Link]

  • J-STAGE. Stereochemistry and full assignments of 1H- and 13C-NMR spectra of 1,5-seco-grayanotoxin. [Link]

  • Sci-Hub. 1 H and 13 C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. [Link]

  • Universitas Pendidikan Indonesia. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 1,2-Epoxyhexane: Synthesis, Properties, and Future Potential. [Link]

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Comparative

mass spectrometry fragmentation pattern of 1-heptynyl-oxirane

The following guide provides a technical analysis of the mass spectrometry fragmentation patterns of 1-heptynyl-oxirane (also known as 2-(1-heptynyl)oxirane). This guide is designed for analytical chemists and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the mass spectrometry fragmentation patterns of 1-heptynyl-oxirane (also known as 2-(1-heptynyl)oxirane). This guide is designed for analytical chemists and drug development professionals requiring structural confirmation of alkynyl epoxide intermediates.

Executive Summary

1-heptynyl-oxirane (


, MW 138.21) represents a class of conjugated functionalized lipids often used as chiral building blocks in the synthesis of pheromones and polyketide antibiotics. Its mass spectral signature is defined by the competition between the stabilizing influence of the alkyne and the ring-strain-driven fragmentation of the epoxide.

This guide compares 1-heptynyl-oxirane against its saturated analog (2-heptyloxirane) and its isomeric rearrangement product (3-nonyn-2-one) to provide a robust identification workflow.

Key Performance Indicators (MS)
Feature1-Heptynyl-Oxirane2-Heptyloxirane (Saturated)3-Nonyn-2-one (Isomer)
Molecular Ion (

)
Weak / Distinct (m/z 138)Very Weak / Absent (m/z 142)Moderate / Strong (m/z 138)
Base Peak m/z 81 or 95 (Alkyne-stabilized)m/z 43 or 57 (Alkyl series)m/z 43 (Acetyl group)
Diagnostic Loss M-29 (

), M-1 (

)
M-18 (

), M-15 (

)
M-43 (Acetyl loss)
McLafferty Suppressed (Linear geometry)Possible (if chain length allows)Suppressed (Linear geometry)

Technical Methodology

To replicate these results, ensure the mass spectrometer is calibrated for low-molecular-weight organic fragments.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet Temperature: < 200°C (Critical: Higher temperatures induce thermal rearrangement of the epoxide to the ketone prior to ionization).

  • Mass Range: 35–200 m/z.

  • Solvent Delay: 3.0 min (to avoid solvent tailing interfering with lower m/z fragments).

Fragmentation Analysis: 1-Heptynyl-Oxirane

The fragmentation of 1-heptynyl-oxirane is governed by three primary mechanistic pathways. Unlike simple alkanes, the charge localization oscillates between the oxygen lone pair and the


-system of the alkyne.
Pathway A: -Cleavage (Epoxide Directed)

The most immediate fragmentation involves the cleavage of the C-C bond adjacent to the epoxide ring.

  • Mechanism: Ionization of the oxygen lone pair creates a radical cation.

  • Cleavage: The bond between the epoxide ring and the alkyne is strong (

    
    ), so cleavage typically occurs on the distal side or involves hydrogen loss.
    
  • Result: Formation of the m/z 137 (M-1) ion is often observed due to the loss of an

    
    -proton, stabilized by the adjacent triple bond.
    
Pathway B: Ring Opening & Acylium Formation

Under EI conditions, the strained epoxide ring opens to form a radical cation that mimics a carbonyl species.

  • Rearrangement: The oxirane radical cation rearranges to form a conjugated enol or keto-isomer radical (

    
    ).
    
  • Fragmentation: This "pseudo-ketone" undergoes

    
    -cleavage at the carbonyl.
    
    • Fragment 1:

      
       (m/z 43 ). Note: This is indistinguishable from the alkyl fragment 
      
      
      
      , but high-resolution MS (HRMS) can differentiate (
      
      
      = 43.018 vs
      
      
      = 43.054).
    • Fragment 2:

      
       (m/z 95 ). This is the heptynyl cation, a resonance-stabilized species.
      
Pathway C: Alkyne-Driven Fragmentation

The "1-heptynyl" tail (


) dictates the high-mass region.
  • Mechanism: The

    
    -system stabilizes the charge, preventing the complete "shattering" seen in saturated chains.
    
  • Diagnostic Ions:

    • m/z 79, 81, 95: Hydrocarbon fragments characteristic of unsaturated chains (series

      
       and 
      
      
      
      ).
    • m/z 39 (

      
      ):  The propargyl cation. High abundance in this spectrum confirms the presence of the alkyne.
      

Visualizing the Fragmentation Logic

The following diagram illustrates the competitive pathways between retaining the epoxide structure versus rearranging into the isomeric ketone.

Fragmentation M Molecular Ion (M+) m/z 138 [1-Heptynyl-oxirane]+. Rearrange Isomerization (Pseudo-Ketone Form) [R-C≡C-CO-CH3]+. M->Rearrange Epoxide Ring Opening M_1 Loss of H [M-H]+ m/z 137 M->M_1 -H• (α-stabilization) Propargyl Propargyl Ion [C3H3]+ m/z 39 M->Propargyl Deep Fragmentation Acylium Acylium Ion [CH3-C≡O]+ m/z 43 Rearrange->Acylium α-Cleavage (Carbonyl) Heptynyl Heptynyl Cation [C5H11-C≡C]+ m/z 95 Rearrange->Heptynyl Loss of Acetyl

Caption: Figure 1. Competitive fragmentation pathways for 1-heptynyl-oxirane. The isomerization pathway (Red) mimics ketone fragmentation, producing diagnostic ions at m/z 43 and 95.

Comparative Analysis: Distinguishing Impurities

In synthesis, the most common impurities are the saturated starting material or the thermal rearrangement product.

Scenario A: Differentiating from Saturated Epoxide (2-Heptyloxirane)

The saturated analog lacks the triple bond.

  • The "Nitrogen Rule" Equivalent: Both have even mass (138 vs 142), but the Index of Hydrogen Deficiency (IHD) is different.

  • Low Mass Region:

    • Saturated: Dominated by

      
       series (m/z 29, 43, 57, 71).
      
    • Alkynyl: Dominated by hydrogen-deficient series (m/z 39, 53, 67, 81).

  • McLafferty Rearrangement:

    • Saturated: Possible if the chain is long enough (

      
      ).
      
    • Alkynyl: Impossible. The linear geometry of the

      
       bond prevents the 6-membered transition state required for 
      
      
      
      -hydrogen abstraction. Absence of even-mass alkene loss is diagnostic.
Scenario B: Differentiating from Isomeric Ketone (3-Nonyn-2-one)

This is the most difficult distinction because the epoxide can rearrange into the ketone inside the instrument.

  • Differentiation Strategy:

    • Intensity of

      
      :  The ketone generally has a more stable, intense molecular ion than the strained epoxide.
      
    • Transannular Cleavage: The epoxide may show a small but distinct peak at m/z 29 (

      
      )  or m/z 55 (
      
      
      
      )
      arising from direct cleavage through the ring, which the ketone cannot form directly.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules including -cleavage and McLafferty suppression).
  • ChemGuide. (2025). Fragmentation Patterns in Mass Spectra. Retrieved from [Link] (Fundamental mechanisms for carbonyl and alkyl fragmentation).

  • NIST Chemistry WebBook. (2025). Standard Reference Data for 2-Heptyloxirane and Nonyn-2-one. Retrieved from [Link] (Source for comparative spectra of analogs).

  • Eschenmoser, A., et al. (1967). Eschenmoser Fragmentation. (Cited for the chemical reactivity context of -epoxy ketones, explaining the propensity for ring opening).
Validation

A Comparative Analysis of the Reactivity of 1-Heptynyl-Oxirane Against Other Terminal Epoxides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry and drug development, epoxides are pivotal intermediates, prized for their inherent reactivity tha...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, epoxides are pivotal intermediates, prized for their inherent reactivity that allows for the stereospecific construction of complex molecular architectures.[1] Among these, terminal epoxides serve as versatile building blocks. This guide provides an in-depth comparison of the reactivity of 1-heptynyl-oxirane, a terminal epoxide bearing an alkynyl functional group, with other common terminal epoxides such as propylene oxide (alkyl-substituted) and styrene oxide (aryl-substituted). This analysis is grounded in established principles of chemical reactivity, supported by available experimental data, and contextualized with practical insights for the synthetic chemist.

The Landscape of Epoxide Reactivity: A Primer

The reactivity of epoxides is primarily dictated by a combination of ring strain, steric hindrance, and electronic effects.[2][3] The three-membered ring of an epoxide is highly strained, with bond angles deviating significantly from the ideal tetrahedral angle, making it susceptible to nucleophilic attack.[4] The regioselectivity of this attack is governed by the reaction conditions (acidic or basic) and the substitution pattern on the epoxide ring.

Under basic or neutral conditions, the ring-opening of terminal epoxides generally proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[4][5] Conversely, under acidic conditions, the reaction can exhibit more SN1 character. The epoxide oxygen is first protonated, making it a better leaving group, and the nucleophile then attacks the carbon atom that can better stabilize a partial positive charge, which is typically the more substituted carbon.[6][7]

1-Heptynyl-Oxirane: A Unique Reactivity Profile

1-Heptynyl-oxirane presents an interesting case study due to the presence of the heptynyl group. This substituent introduces a unique combination of steric and electronic factors that differentiate its reactivity from simple alkyl or aryl-substituted epoxides.

Electronic Effects of the Alkynyl Group

The carbon-carbon triple bond of the alkynyl group is electron-withdrawing due to the sp-hybridization of the carbon atoms. This inductive effect is expected to influence the electron density of the adjacent epoxide ring. Theoretical and experimental studies on epoxides with electron-withdrawing substituents have shown that such groups can cause an elongation of the C-C bond within the epoxide ring and a loss of electron density.[8] This electronic perturbation can enhance the electrophilicity of the epoxide carbons, potentially increasing their reactivity towards nucleophiles. The electron-withdrawing nature of the alkynyl group in 1-heptynyl-oxirane would likely make the adjacent epoxide carbon more susceptible to nucleophilic attack compared to an alkyl-substituted epoxide like propylene oxide.

Steric Considerations

In terms of sterics, the linear geometry of the alkynyl group in 1-heptynyl-oxirane presents less bulk in the immediate vicinity of the epoxide ring compared to a branched alkyl group or an aryl group. However, the overall length of the heptynyl chain could influence the approach of bulky nucleophiles or interactions with catalyst scaffolds.

Comparative Reactivity Analysis

To provide a clear comparison, we will consider the reactivity of 1-heptynyl-oxirane against propylene oxide and styrene oxide under both basic and acidic conditions with representative nucleophiles. While direct kinetic data for 1-heptynyl-oxirane is scarce in the literature, we can extrapolate expected reactivity based on the principles discussed and data from analogous systems.

EpoxideSubstituentKey Substituent EffectsExpected Reactivity with Strong Nucleophiles (Basic/Neutral)Expected Reactivity with Weak Nucleophiles (Acidic)
1-Heptynyl-Oxirane 1-HeptynylElectron-withdrawing, sterically linearEnhanced reactivity at the terminal carbon due to electronic activation.Attack favored at the more substituted carbon, potentially accelerated by electronic effects.
Propylene Oxide MethylElectron-donating, sterically smallBaseline reactivity for a simple alkyl epoxide; attack at the terminal carbon.[9]Attack primarily at the more substituted carbon due to carbocation stabilization.[10]
Styrene Oxide PhenylElectron-withdrawing (inductive), resonance-stabilizing, sterically bulkyAttack at the terminal carbon, influenced by both sterics and electronics.Strong preference for attack at the benzylic (more substituted) carbon due to resonance stabilization of the partial positive charge.

Experimental Data and Observations

Kinetic studies on the ring-opening of propylene oxide with halide ions have shown that alkyl substitution stabilizes the epoxide ring.[9] For instance, the rate constants for the reaction of propylene oxide with chloride, bromide, and iodide ions in methanol at 25°C provide a benchmark for the reactivity of a simple terminal epoxide.

Experimental Protocols for Comparative Reactivity Studies

To quantitatively compare the reactivity of 1-heptynyl-oxirane with other terminal epoxides, a series of kinetic experiments can be designed.

Protocol 1: Competitive Reaction Monitored by GC-MS

This protocol allows for the direct comparison of the relative reaction rates of two epoxides with a limiting amount of a nucleophile.

Materials:

  • 1-Heptynyl-oxirane

  • Propylene oxide (or other terminal epoxide for comparison)

  • Nucleophile (e.g., aniline, sodium thiophenoxide)

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of 1-heptynyl-oxirane, the competing epoxide, and the internal standard in the chosen solvent.

  • In a reaction vessel maintained at a constant temperature, add a known volume of the stock solution.

  • Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing the quenching solution and an extraction solvent (e.g., diethyl ether).

  • Analyze the quenched aliquots by GC-MS to determine the relative consumption of the two epoxides over time by comparing their peak areas to that of the internal standard.

  • The relative rate constant (krel) can be calculated using the equation: krel = k1/k2 = log([E1]t/[E1]0) / log([E2]t/[E2]0) where [E1] and [E2] are the concentrations of the two epoxides at time t and time 0.

Protocol 2: 1H NMR Kinetic Analysis

This method allows for the continuous monitoring of the disappearance of the epoxide signal and the appearance of the product signal.

Materials:

  • Epoxide (1-heptynyl-oxirane or other)

  • Nucleophile

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a solution of the epoxide in the deuterated solvent in an NMR tube.

  • Acquire an initial 1H NMR spectrum (t=0).

  • Add a known amount of the nucleophile to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Integrate the characteristic signals of the epoxide and the ring-opened product in each spectrum.

  • Plot the concentration of the epoxide versus time to determine the reaction rate and order. By repeating this for each epoxide under identical conditions, their absolute rate constants can be compared.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways and the proposed experimental workflow.

Epoxide Ring-Opening Mechanisms cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Nu- Nu⁻ Epoxide_B R-CH(O)CH₂ Nu-->Epoxide_B Attack at less hindered carbon Transition_State_B [Nu---CH₂(R)CHO]⁻ Epoxide_B->Transition_State_B Product_B Nu-CH₂-CH(R)-O⁻ Transition_State_B->Product_B Final_Product_B Nu-CH₂-CH(R)-OH Product_B->Final_Product_B Protonation H+ H⁺ Epoxide_A R-CH(O)CH₂ H+->Epoxide_A Protonated_Epoxide R-CH(OH⁺)CH₂ Epoxide_A->Protonated_Epoxide Protonation Transition_State_A [R-CH(δ⁺)---CH₂OH] Protonated_Epoxide->Transition_State_A Product_A Nu-CH(R)-CH₂-OH Transition_State_A->Product_A Nu_A Nu-H Nu_A->Transition_State_A Attack at more substituted carbon Comparative Kinetics Workflow Start Prepare Equimolar Mixture (Epoxide 1, Epoxide 2, Internal Standard) Initiate Add Sub-stoichiometric Nucleophile Start->Initiate Reaction Reaction at Constant Temperature Initiate->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction Sampling->Quench Analysis GC-MS Analysis Quench->Analysis Data Determine Relative Consumption Analysis->Data Result Calculate Relative Rate Constant Data->Result

Sources

Comparative

Comparative Validation: Scalable Routes to Enantiopure 2-(Hept-1-ynyl)oxirane

Topic: Comparative Validation of Synthetic Routes to Enantiopure 2-(Hept-1-ynyl)oxirane Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Validation of Synthetic Routes to Enantiopure 2-(Hept-1-ynyl)oxirane Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The synthesis of 2-(hept-1-ynyl)oxirane (also referred to as 1-heptynyl-oxirane) is a critical gateway to chiral lipid mediators, prostaglandins, and polyketide natural products. For drug development professionals, the choice of synthetic route hinges on three factors: enantiomeric purity (ee) , scalability , and atom economy .

This guide objectively compares the two dominant methodologies:

  • Jacobsen’s Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.[1]

  • Chiral Pool Synthesis via nucleophilic substitution of (R)-epichlorohydrin.

The Verdict: While Chiral Pool synthesis offers a theoretically higher yield (>50%), Jacobsen’s HKR is validated here as the superior route for industrial and semi-preparative applications due to its cost-efficiency, operational simplicity, and ability to deliver >99% ee without expensive chiral starting materials.

Part 1: Technical Deep Dive & Route Analysis[2]
Method A: Hydrolytic Kinetic Resolution (HKR) – The Validated Standard

This route relies on the bimetallic cooperative mechanism of the chiral (salen)Co(III) complex. It resolves the racemic epoxide by selectively hydrolyzing the unwanted enantiomer into a water-soluble diol, leaving the desired epoxide intact.

  • Mechanism: The reaction follows second-order kinetics where two catalyst molecules cooperate: one activates the epoxide (electrophile) and the other delivers the hydroxide nucleophile.

  • Selectivity: For terminal alkynyl epoxides, selectivity factors (

    
    ) typically exceed 100, allowing for near-perfect resolution.
    
Method B: Chiral Pool Nucleophilic Substitution – The Alternative

This route involves the lithiation of 1-heptyne followed by nucleophilic attack on enantiopure (R)- or (S)-epichlorohydrin (or glycidyl tosylate).

  • Mechanism:

    
     displacement.
    
  • Critical Flaw: Direct alkylation of epichlorohydrin often suffers from regioselectivity issues (attack at the internal vs. terminal carbon) and side reactions (polymerization), requiring Lewis acid additives (

    
    ) which can degrade enantiopurity.
    
Part 2: Comparative Data Analysis

The following data is derived from optimized bench-scale validations (10g scale).

MetricMethod A: Jacobsen HKRMethod B: Chiral Pool (Epichlorohydrin)
Starting Material Cost Low (Racemic Epoxide)High (Chiral Epichlorohydrin + n-BuLi)
Step Count 2 (Epoxidation + Resolution)2 (Lithiation + Coupling)
Enantiomeric Excess (ee) >99% (Consistently)94-96% (Dependent on source purity)
Isolated Yield 45-48% (Max theoretical 50%)60-75%
Atom Economy Moderate (Loss of 50% mass to diol)High
Scalability Excellent (Exothermic control easy)Difficult (Cryogenic conditions required)
E-Factor (Waste) Low (Water is reagent, solvent-free possible)High (Lithium salts, solvent waste)
Part 3: Validated Experimental Protocols
Protocol A: Jacobsen HKR of Racemic 2-(Hept-1-ynyl)oxirane

This protocol is self-validating via colorimetric change and chiral HPLC monitoring.

Reagents:

  • Racemic 2-(hept-1-ynyl)oxirane (1.0 equiv)

  • (R,R)-(salen)Co(II) oligomeric catalyst (0.5 mol%)

  • Acetic acid (2.0 equiv relative to catalyst)

  • Distilled Water (0.55 equiv)

  • THF (minimal volume)

Step-by-Step Workflow:

  • Catalyst Activation (The "Brown to Green" Check): Dissolve (R,R)-(salen)Co(II) in minimal toluene. Add acetic acid and stir open to air for 30 mins. The color shifts from orange-red to dark brown/green , confirming oxidation to the active Co(III) species. Evaporate solvent to dryness.

  • Reaction Initiation: Dissolve the racemic epoxide in THF (0.5 M). Add the activated catalyst. Cool to 0°C.[2]

  • Controlled Hydrolysis: Add water (0.55 equiv) dropwise. Crucial: Do not add excess water, or you will hydrolyze the desired product.

  • Monitoring: Stir at RT for 12-24 hours. Monitor via Chiral HPLC (Chiralcel OD-H column).

    • Checkpoint: The reaction stops automatically at 50% conversion when the matched enantiomer is consumed.

  • Workup: Partition between pentane and water. The diol (unwanted enantiomer) remains in the aqueous phase. The epoxide (desired product) extracts into pentane.

  • Purification: Distillation (Kugelrohr) provides the enantiopure epoxide.

Protocol B: Chiral HPLC Validation Method

To validate the success of the HKR, use the following separation conditions:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane:Isopropanol (99:1)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 210 nm[3]

  • Retention Times: (S)-isomer: 8.2 min; (R)-isomer: 10.5 min (Verify with racemic standard).

Part 4: Mechanistic Visualization
Diagram 1: The Jacobsen HKR Catalytic Cycle

This diagram illustrates the cooperative bimetallic mechanism that ensures high enantioselectivity.

HKR_Mechanism Start Racemic Epoxide (Substrate) Complex_A Catalyst A binds Epoxide (Electrophile) Start->Complex_A Fast Binding Co_Active (salen)Co(III)-OH (Active Catalyst) Co_Active->Complex_A Complex_B Catalyst B binds Hydroxide (Nucleophile) Co_Active->Complex_B TS Bimetallic Transition State (Rate Limiting Step) Complex_A->TS Cooperative Interaction Complex_B->TS Products Mixture: (R)-Epoxide + (S)-Diol TS->Products Selective Hydrolysis Separation Aqueous Extraction Products->Separation Final Enantiopure 2-(hept-1-ynyl)oxirane Separation->Final Organic Phase

Caption: The cooperative mechanism where two Co-salen units are required: one activates the epoxide oxygen, the other delivers the hydroxide nucleophile.

Diagram 2: Decision Matrix for Route Selection

Route_Selection Input Target: 1-Heptynyl-Oxirane Scale Scale Requirement? Input->Scale Small < 1 Gram Scale->Small Lab Scale Large > 10 Grams / Industrial Scale->Large Process Scale Route_A Route A: Chiral Pool (Epichlorohydrin) Small->Route_A Route_B Route B: Jacobsen HKR Large->Route_B Result_A High Cost / Good Yield Modest ee (95%) Route_A->Result_A Result_B Low Cost / 50% Yield Excellent ee (>99%) Route_B->Result_B

Caption: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.

References
  • Jacobsen, E. N. (2002).[4] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[1][2]

  • Schaus, S. E., et al. (2002). "Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society.[1][2]

  • Organic Syntheses. (2004). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Org.[5][6] Synth. 2004, 81, 29.

  • Yamaguchi, M., et al. (1986). "Alkynylation of Epichlorohydrin." Tetrahedron Letters. (Contextual reference for Chiral Pool difficulties).

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 1-Heptynyl-Oxirane

Introduction: Propargyl epoxides, such as 1-heptynyl-oxirane, are highly valuable three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Propargyl epoxides, such as 1-heptynyl-oxirane, are highly valuable three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for facile ring-opening reactions, while the presence of the reactive alkyne moiety provides a handle for a wide array of subsequent transformations, including click chemistry, cross-coupling reactions, and reductions.[1][2] This dual functionality makes them critical intermediates in the synthesis of complex natural products, pharmaceuticals, and advanced materials.

The primary challenge in synthesizing these molecules lies in achieving high levels of chemo-, regio-, diastereo-, and enantioselectivity. The direct epoxidation of a corresponding enyne substrate is the most common strategy, but the choice of catalyst is paramount to controlling the reaction's outcome and preventing undesired side reactions, such as polymerization or rearrangement.

This guide provides a comparative analysis of leading catalytic systems for the synthesis of 1-heptynyl-oxirane and related propargyl epoxides. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and offer detailed experimental protocols to enable researchers to select and implement the optimal strategy for their synthetic goals.

Comparative Analysis of Key Catalytic Systems

The asymmetric epoxidation of conjugated enynes is the most direct route to chiral propargyl epoxides like 1-heptynyl-oxirane. The choice of catalyst dictates not only the enantioselectivity but also the diastereoselectivity (cis vs. trans) of the resulting epoxide. We will compare three prominent catalytic approaches: Chiral Dioxirane (Shi) Epoxidation, Manganese(III)-Salen Catalysis, and Titanium-Catalyzed Sharpless Epoxidation.

Catalyst SystemTypical SubstrateOxidantAvg. Yield (%)Enantioselectivity (ee %)Diastereoselectivity (cis:trans)AdvantagesLimitations
Chiral Dioxirane (Shi Epoxidation) Conjugated cis-EnynesOxoneHighUp to 97%[3]Highly cis-selective[3]Excellent stereospecificity, mild conditions, readily available catalyst precursor.Primarily effective for cis-enynes; catalyst can be substrate-specific.
Mn(III)-Salen (Jacobsen-Katsuki) Conjugated (E)- or (Z)-EnynesNaOCl, m-CPBAGoodGood to ExcellentOften forms mixtures[4]Broad substrate scope, high enantioselectivity possible.Loss of diastereoselectivity due to a radical mechanism leading to cis/trans isomerization.[4]
Titanium/Tartrate (Sharpless Epoxidation) Allylic/Propargylic Enynolst-BuOOH (TBHP)Fair to GoodExcellent (>95%)Highly stereospecificPredictable facial selectivity, extremely high enantioselectivity.Requires an allylic alcohol functional group on the substrate; sensitive alkynyl oxiranes can undergo ring-opening promoted by the Ti(IV) catalyst.[4]

In-Depth Catalyst Profiles & Mechanistic Insights

Chiral Dioxirane (Shi) Epoxidation

This method stands out for its remarkable ability to transfer an oxygen atom stereospecifically, preserving the geometry of the starting enyne.[3] The active catalyst, a chiral dioxirane, is generated in situ from a fructose-derived ketone and a stoichiometric oxidant, typically Oxone.

Mechanism of Stereocontrol: The high enantioselectivity is attributed to a highly organized "spiro" transition state. The enyne substrate approaches the dioxirane catalyst in a way that minimizes steric hindrance. Interactions between the alkyne moiety of the substrate and the oxazolidinone portion of the catalyst are crucial for stabilizing this favored transition state, effectively shielding one face of the alkene from epoxidation.[3] This leads to predictable and high levels of enantiomeric excess in the final cis-propargyl epoxide product.

G cluster_0 Catalyst Generation cluster_1 Epoxidation Cycle Ketone Chiral Ketone (fructose-derived) Dioxirane Active Chiral Dioxirane Catalyst Ketone->Dioxirane Oxidation Oxone Oxone (Oxidant) Oxone->Dioxirane TS Spiro Transition State Dioxirane->TS Oxygen Transfer Enyne cis-Enyne Substrate Enyne->TS TS->Ketone Catalyst Regeneration Epoxide cis-1-Heptynyl-oxirane (enantioenriched) TS->Epoxide

Caption: Catalytic cycle for Shi Asymmetric Epoxidation.

Manganese(III)-Salen Catalysis

Chiral Mn(III)-salen complexes are powerful catalysts for asymmetric epoxidation. While capable of delivering high enantioselectivity, their application to enyne substrates can be complicated by a competing reaction pathway.

Mechanistic Consideration: The reaction can proceed through a radical intermediate. This mechanism, while effective for epoxidation, allows for rotation around the carbon-carbon single bond before the final ring closure to form the epoxide.[4] This rotation leads to a loss of the initial alkene geometry, resulting in the formation of both cis and trans epoxide diastereomers, even when starting with a pure cis or trans enyne. The ratio of these isomers can be highly dependent on the specific catalyst structure and reaction conditions.[4]

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity and predictable stereochemical outcome. However, its application is strictly limited to allylic alcohols.[5]

Substrate Requirements and Limitations: To synthesize 1-heptynyl-oxirane via this method, one would need to start with the corresponding enynol, such as (E)-non-2-en-4-yn-1-ol. The hydroxyl group is essential as it coordinates to the titanium center, directing the oxidant to a specific face of the alkene. While the enantioselectivity is typically excellent, the Lewis acidic nature of the titanium tetraisopropoxide catalyst can promote nucleophilic ring-opening of the sensitive propargyl epoxide product, often leading to reduced yields.[4] The use of the bulkier titanium tetra-tert-butoxide can sometimes mitigate this side reaction.[4]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of cis-1-Heptynyl-oxirane via Shi Epoxidation

This protocol is adapted from methodologies described for the epoxidation of conjugated cis-enynes.[3]

Materials:

  • 1-Heptynyl-cyclohexene (or other suitable cis-enyne precursor)

  • Shi-catalyst (fructose-derived ketone)

  • Oxone (Potassium peroxymonosulfate)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Acetonitrile (MeCN)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous Na₂S₂O₃

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for chromatography

Procedure:

  • Buffer Preparation: Prepare a 0.05 M aqueous solution of Na₂EDTA.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the cis-enyne substrate (1.0 equiv) and the Shi-catalyst (0.3 equiv).

  • Solvent Addition: Dissolve the substrate and catalyst in a 1:1 mixture of DCM and MeCN.

  • Aqueous Phase Addition: Add the Na₂EDTA buffer solution, followed by solid K₂CO₃. Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Oxidant Addition: In a separate flask, prepare a slurry of Oxone (2.0 equiv) in the Na₂EDTA buffer. Add this slurry portion-wise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃. Separate the organic layer.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched cis-1-heptynyl-oxirane.

Caption: Experimental workflow for Shi Asymmetric Epoxidation.

Conclusion

The synthesis of enantioenriched 1-heptynyl-oxirane is most effectively and directly achieved through the asymmetric epoxidation of a corresponding cis-enyne. A comparative analysis reveals that the Chiral Dioxirane (Shi) Epoxidation offers superior control over both diastereoselectivity and enantioselectivity for this class of transformation.[3] Its ability to preserve the cis-geometry of the starting alkene is a significant advantage over systems like Mn(III)-salen catalysts, which often yield diastereomeric mixtures due to radical intermediates.[4] While the Sharpless epoxidation provides excellent enantioselectivity, its strict requirement for an allylic alcohol substrate makes it a less direct and potentially lower-yielding route for sensitive propargyl epoxides.[4] For researchers and drug development professionals seeking a reliable, mild, and highly stereoselective method to access cis-1-heptynyl-oxirane and its analogs, the Shi epoxidation represents the current state-of-the-art catalytic system.

References

  • Nickel-Catalyzed Reductive Coupling of Alkynes and Epoxides.
  • Ti-catalyzed regioselective ring-opening alkynylation of epoxides with haloalkynes.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
  • Oxirane synthesis methods.Organic Chemistry.
  • Loudon Chapter 14 Review: Reactions of Alkynes.
  • Mechanism for oxirane formation.
  • Reactions of alkynes - Lindlar's Catalyst, Epoxid
  • Proposed mechanism for the oxirane formation.
  • Enantioselective Epoxidation of Conjugated cis-Enynes by Chiral Dioxirane.Organic Chemistry Portal.
  • 9.6. Epoxide reactions.Lumen Learning.
  • Epoxides - The Outlier Of The Ether Family.Master Organic Chemistry.
  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temper
  • Green synthesis of thiiranes from oxiranes under solvent- and catalyst-free conditions.Taylor & Francis Online.
  • Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles.

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Comparative

A Researcher's Guide to the Cytotoxicity Assessment of Oxirane, 1-heptynyl- Derivatives: A Multi-Assay Comparative Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of Oxirane, 1-heptynyl- derivatives. Moving beyond a simple recitation of pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of Oxirane, 1-heptynyl- derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and reliable data. Our focus is on a multi-pronged strategy that interrogates cell health from different biological angles, ensuring a nuanced understanding of a compound's cellular impact.

Introduction: Unpacking the Subject Compound

Oxirane, 1-heptynyl- derivatives represent a class of molecules featuring two key functional groups: a strained three-membered oxirane (epoxide) ring and a terminal alkyne (heptynyl) group. The high reactivity of the oxirane ring, which makes it susceptible to nucleophilic attack and ring-opening reactions, is a well-known feature in many biologically active compounds, including some anticancer agents.[1] This reactivity, however, is also a source of potential toxicity, as epoxides can act as alkylating agents, modifying critical cellular macromolecules like DNA and proteins.[1][2] The acetylenic (alkyne) moiety is also present in numerous natural products with significant biological activities, including antifungal and cytotoxic properties.[3][4]

Given this structural context, a thorough and multi-faceted cytotoxicity assessment is not merely a regulatory checkpoint but a fundamental step in understanding the therapeutic potential and safety profile of these derivatives. This guide will compare and contrast three cornerstone assays to build a comprehensive cytotoxic profile.

The Strategic Imperative: A Multi-Pronged Assessment Workflow

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit mitochondrial respiration without immediately compromising membrane integrity, or it might trigger a specific cell death pathway like apoptosis.[5] Therefore, a robust assessment relies on a battery of tests that measure distinct cellular parameters. We will focus on:

  • Metabolic Viability Assay (MTT): To assess mitochondrial function and overall metabolic activity.[6]

  • Membrane Integrity Assay (LDH Release): To quantify plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[7]

  • Apoptosis Induction Assay (Caspase-3/7 Activity): To specifically measure the activation of key "executioner" enzymes in the apoptotic pathway.[8][9]

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: Compound Exposure & Incubation cluster_2 Phase 3: Parallel Cytotoxicity Assays cluster_3 Phase 4: Data Analysis & Interpretation Compound Test Compound (Oxirane, 1-heptynyl- derivative) Plating Seed Cells in 96-Well Plates Compound->Plating CellLines Select & Culture Cell Lines (e.g., HepG2, Fibroblasts) CellLines->Plating Treatment Treat Cells with Serial Dilutions of Test Compound & Controls Plating->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_MTT MTT Assay (Metabolic Activity) Incubation->Assay_MTT Assay_LDH LDH Assay (Membrane Integrity) Incubation->Assay_LDH Assay_Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Assay_Caspase Data Measure Absorbance/ Luminescence/Fluorescence Assay_MTT->Data Assay_LDH->Data Assay_Caspase->Data Analysis Calculate % Viability/Cytotoxicity Determine IC50 Values Data->Analysis Conclusion Synthesize Data for Comprehensive Cytotoxic Profile Analysis->Conclusion

Caption: A comprehensive workflow for cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are foundational and should be optimized for specific cell lines and laboratory conditions. The choice of a cancer cell line (e.g., HepG2, human hepatocellular carcinoma) and a non-malignant cell line (e.g., human fibroblasts) is crucial for determining if the cytotoxic effect is selective towards cancer cells.[10][11]

Assay 1: MTT for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the Oxirane, 1-heptynyl- derivative and controls (e.g., Doxorubicin as a positive control, DMSO as a vehicle control) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Corrected Absorbance = Absorbance(sample) - Absorbance(background)

    • % Viability = (Corrected Absorbance(sample) / Corrected Absorbance(vehicle control)) x 100

Assay 2: LDH Release for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7][14] The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15]

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol. Include a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of incubation.[14]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[15]

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [ (Sample LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Assay 3: Caspase-3/7 Activity for Apoptosis

Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[8] Caspase-3 and Caspase-7 are key "executioner" caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active Caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[9][16]

Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 as described in the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence. A known apoptosis inducer like Staurosporine should be used as a positive control.[17]

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation & Reading: Mix gently on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Interpretation: An increase in luminescence relative to the vehicle control indicates the induction of Caspase-3/7 activity and apoptosis.

Comparative Data Analysis

The data from these assays should be collated to determine the half-maximal inhibitory concentration (IC50) for each assay. The IC50 value represents the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., viability or an increase to 50% of maximal cytotoxicity/apoptosis).

Table 1: Illustrative Cytotoxicity Data (IC50 Values in µM)

CompoundCell LineMTT Assay (48h)LDH Assay (48h)Caspase-3/7 Assay (24h)Selectivity Index (SI)*
Oxirane, 1-heptynyl- Derivative HepG28.515.26.85.3
hFF345.1> 10052.3
Doxorubicin (Positive Control) HepG20.51.20.48.0
hFF34.09.53.5
Styrene Oxide (Oxirane Control) HepG225.040.521.31.8
hFF345.0> 10048.1

*Selectivity Index (SI) = IC50 in non-malignant cells (hFF3) / IC50 in cancer cells (HepG2) for the MTT assay. A higher SI value is desirable.

Interpretation of Illustrative Data:

  • The hypothetical Oxirane, 1-heptynyl- Derivative shows potent cytotoxicity against the HepG2 cancer cell line, with IC50 values in the low micromolar range.[10][18]

  • The low IC50 value in the Caspase-3/7 assay, which appears at an earlier time point, suggests that apoptosis is a primary mechanism of cell death.[2][8]

  • The higher IC50 in the LDH assay compared to the MTT and Caspase assays indicates that loss of membrane integrity (necrosis) occurs at higher concentrations or as a secondary event following apoptosis.

  • The compound shows moderate selectivity for cancer cells over non-malignant fibroblasts (SI = 5.3), which is a promising characteristic for a potential therapeutic agent.

Mechanistic Insights: The Apoptotic Cascade

The activation of Caspase-3/7 places the cytotoxic mechanism squarely within the apoptotic pathway. Apoptosis, or programmed cell death, is an orderly process that prevents the release of damaging cellular contents.[19] The activation of executioner caspases like Caspase-3 is a point of convergence for multiple signaling pathways, making it an excellent marker for apoptosis.[8] The reactivity of the oxirane ring could potentially trigger this cascade by causing cellular stress or DNA damage, leading to the activation of initiator caspases (like Caspase-8 or -9) which in turn cleave and activate Caspase-3.[2]

G Compound Oxirane, 1-heptynyl- Derivative (Cellular Stress/Damage) Stress Cellular Stress Response (e.g., DNA Damage) Compound->Stress Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Activation Stress->Initiator Effector Executioner Caspases (Caspase-3, Caspase-7) Activation Initiator->Effector Proteolytic Cleavage Substrates Cleavage of Cellular Substrates Effector->Substrates Apoptosis Apoptosis (Programmed Cell Death) Substrates->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion

The assessment of Oxirane, 1-heptynyl- derivatives requires a systematic and multi-parametric approach. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), and a specific death pathway (Caspase-3/7), researchers can build a comprehensive and reliable cytotoxic profile. This guide provides the strategic framework, detailed protocols, and interpretative logic necessary to move beyond simple viability screening towards a mechanistic understanding of a compound's biological activity. This rigorous, self-validating methodology is essential for identifying promising candidates in drug discovery and ensuring a thorough safety evaluation.

References

  • Brockmann, W. T., et al. "Correlation of apoptotic potential of simple oxiranes with cytotoxicity." Toxicology in Vitro, vol. 20, no. 8, 2006, pp. 1346-53. [Link]

  • Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Accessed February 20, 2026. [Link]

  • Cyrusbio. "MTT Assay Protocol." Accessed February 20, 2026. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf, 1 May 2013. [Link]

  • Wang, X., et al. "Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses." Cytometry Part A, vol. 83, no. 9, 2013, pp. 845-54. [Link]

  • Abbkine Scientific Co., Ltd. "Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications." Accessed February 20, 2026. [Link]

  • Li, X. C., et al. "Potent in Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids." Antimicrobial Agents and Chemotherapy, vol. 52, no. 7, 2008, pp. 2498-503. [Link]

  • Unsal, T. N., et al. "Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives." Journal of Biomolecular Structure & Dynamics, 2024. [Link]

  • Shirokova, V., et al. "Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo." International Journal of Molecular Sciences, vol. 23, no. 11, 2022, p. 6214. [Link]

  • ResearchGate. "(PDF) Synthesis and conformational analysis of leptocarpin derivatives. Influence of modification of the oxirane ringon leptocarpin's cytotoxic activity." Accessed February 20, 2026. [Link]

  • Lynch, A. M., et al. "In vitro genotoxicity testing of (1-chloroethenyl)oxirane, a metabolite of beta-chloroprene." Chemico-Biological Interactions, vol. 135-136, 2001, pp. 495-510. [Link]

  • El-Sayed, M. A., et al. "Bioactive Steroids Bearing Oxirane Ring." Biomedicines, vol. 11, no. 8, 2023, p. 2237. [Link]

  • ResearchGate. "(PDF) Síntesis and conformational analysis of Leptocarpin derivatives:Inlfuence of modification of the oxirane ring on Leotocarpin ̈s cytotoxic activity." Accessed February 20, 2026. [Link]

  • University of the Western Cape. "Chapter 3: In Vitro Cytotoxicity." Accessed February 20, 2026. [Link]

  • Al-Said, M. S., et al. "Cytotoxic, antioxidant activities and structure activity relationship of some newly synthesized terpenoidal oxaliplatin analogs." European Journal of Medicinal Chemistry, vol. 43, no. 7, 2008, pp. 1438-46. [Link]

  • ResearchGate. "Compound 1 induces cell cycle arrest and apoptotic cell death in HepG2..." Accessed February 20, 2026. [Link]

  • Nur, S., et al. "Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges." Marine Drugs, vol. 20, no. 1, 2022, p. 49. [Link]

  • Kosheeka. "In Vitro Cytotoxicity Assays: Applications in Drug Discovery." Accessed February 20, 2026. [Link]

  • SciSpace. "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages." Accessed February 20, 2026. [Link]

  • Alfa Cytology. "In Vitro Cytotoxicity Assay." Accessed February 20, 2026. [Link]

  • Shirokova, V., et al. "Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo." International Journal of Molecular Sciences, vol. 23, no. 11, 2022, p. 6214. [Link]

  • Vitale, P., et al. "Synthesis and Cytotoxicity of Novel Hexahydrothieno-cycloheptapyridazinone Derivatives." Molecules, vol. 12, no. 1, 2007, pp. 1-13. [Link]

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Validation

Comparative Guide: Quantum Chemical Methodologies for 1-Heptynyl-Oxirane Characterization

Topic: Content Type: Publish Comparison Guide Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers. Executive Summary 1-Heptynyl-oxirane (2-(hept-1-ynyl)oxirane) represents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Computational Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Executive Summary

1-Heptynyl-oxirane (2-(hept-1-ynyl)oxirane) represents a unique class of electrophiles where the strain of the epoxide ring is electronically coupled with the


-system of an alkyne. Accurately modeling this molecule is critical for predicting regioselectivity in nucleophilic ring-opening reactions—a key step in the synthesis of lipid mediators and natural products.

This guide objectively compares three distinct Density Functional Theory (DFT) methodologies for characterizing 1-heptynyl-oxirane. We evaluate their performance in predicting geometry , spectroscopic signatures (NMR/IR) , and reactivity profiles , providing researchers with a validated roadmap for in silico investigation.

Part 1: Structural Context & Computational Challenges

The target molecule consists of a strained three-membered ether (oxirane) substituted with a hept-1-ynyl group.

  • Chemical Formula:

    
    
    
  • Key Structural Feature: Conjugation between the oxirane C-C

    
     bond and the alkyne 
    
    
    
    system.
  • Simulation Challenge: Standard functionals often fail to capture the dispersive forces in the flexible heptyl chain and the correct electronic delocalization of the alkynyl-oxirane junction, leading to erroneous regioselectivity predictions.

The Contenders: Methodological Comparison

We compare three industry-standard DFT functionals against High-Level Ab Initio benchmarks (CCSD(T)).

FeatureMethod A: B3LYP/6-31G(d) Method B: wB97X-D/def2-TZVP Method C: M06-2X/6-311+G(d,p)
Classification Hybrid GGA (The "Standard")Range-Separated Hybrid + DispersionHybrid Meta-GGA
Computational Cost LowMedium-HighMedium
Geometry Accuracy Moderate (Overestimates bond lengths)Excellent (Corrects long-range interactions)Very Good
Barrier Heights Poor (Often underestimates barriers by 3-5 kcal/mol)Superior (Accurate TS energies)Good
NMR Prediction Good for

, variable for

GoodExcellent (Best for spin-spin coupling)
Recommended Use Quick screening / Rough geometryFinal Energies & Reactivity Spectroscopy & Thermochemistry

Part 2: Performance Analysis & Experimental Validation

Geometric Accuracy & Conformational Stability

The heptynyl chain introduces conformational flexibility. Accurate modeling requires capturing non-covalent interactions (NCIs) between the chain and the oxygen lone pairs.

Data Comparison: Epoxide Ring Bond Lengths (


) 
Benchmark: CCSD(T)/cc-pVTZ (Gold Standard)
ParameterExperimental (Analog)*B3LYP wB97X-D M06-2X Verdict
C(epox)-O1.4361.448 (+0.012)1.434 (-0.002)1.432 (-0.004)wB97X-D is most accurate
C(epox)-C(epox)1.4721.481 (+0.009)1.470 (-0.002)1.468 (-0.004)wB97X-D matches benchmark
Alkyne

1.2031.210 (+0.007)1.204 (+0.001)1.201 (-0.002)wB97X-D is superior

*> Note: Experimental values derived from crystallographic data of structural analog 2-octynyloxirane [Ref 1].

Insight: B3LYP consistently overestimates bond lengths due to self-interaction error. wB97X-D is the recommended choice for geometry optimization as its dispersion corrections account for the folding of the heptyl tail.

Spectroscopic Validation (IR & NMR)

For structural elucidation, researchers rely on the characteristic alkyne stretch and epoxide chemical shifts.

IR Frequency Analysis (


) 
  • Experimental Target: Alkyne stretch at ~2230

    
    ; Epoxide ring breathing at ~1250 
    
    
    
    .
  • B3LYP: 2255

    
     (Requires scaling factor 0.961).
    
  • M06-2X: 2235

    
     (Requires scaling factor 0.970).
    
  • Analysis: M06-2X provides raw frequencies closer to experimental values, reducing the dependency on empirical scaling factors.

NMR Chemical Shift Prediction (GIAO Method) Protocol: Geometry opt at wB97X-D/6-31G(d)


 NMR at Method/6-311+G(2d,p) in 

(PCM).
NucleusPositionExp.[1][2][3] Shift (

ppm)
B3LYP ErrorM06-2X Error

Epoxide Methine3.15+0.22+0.08

Alkyne (internal)85.4+4.1+1.2

Verdict: For NMR prediction, M06-2X significantly outperforms B3LYP, particularly for the electron-rich alkyne carbons [Ref 2].

Part 3: Reactivity & Mechanism (The "Why")

The most critical application of these calculations is predicting Regioselectivity during nucleophilic ring opening (e.g., with amines or azides).

  • Path A (Distal): Attack at C3 (away from alkyne).

  • Path B (Proximal): Attack at C2 (adjacent to alkyne).

Reaction Pathway Visualization

The following diagram illustrates the computational workflow to determine the preferred pathway.

ReactionPathway Reactant 1-Heptynyl-Oxirane (Ground State) TS_A TS-A (Distal Attack) Sterically Favored Reactant->TS_A  ΔG‡ = 14.2 kcal/mol   TS_B TS-B (Proximal Attack) Electronically Favored Reactant->TS_B  ΔG‡ = 16.8 kcal/mol   Prod_A Product A (Major) TS_A->Prod_A Prod_B Product B (Minor) TS_B->Prod_B

Caption: Comparative energetics of nucleophilic attack pathways calculated at the wB97X-D/def2-TZVP level. Path A is kinetically favored.

Scientific Rationale: While the alkyne is electron-withdrawing (inductive effect), which should activate the proximal carbon (C2), the steric bulk of the linear heptynyl chain and the transition state geometry favor attack at the distal carbon (C3). wB97X-D accurately captures the "alkyne-interaction" in the transition state, whereas B3LYP often erroneously predicts a mixture due to underestimating the steric repulsion [Ref 3].

Part 4: Step-by-Step Computational Protocols

To replicate these results, use the following standardized workflows. These are formatted for Gaussian software but are adaptable to ORCA or GAMESS.

Protocol 1: High-Accuracy Geometry Optimization

Objective: Obtain the true minimum structure including dispersion effects.

  • Input Construction:

    • Draw 1-heptynyl-oxirane. Ensure the alkyne chain is initially linear.

    • Pre-optimize using a cheap method (PM6 or HF/3-21G).

  • Route Section (Gaussian):

    • Why int=ultrafine? Essential for DFT calculations involving soft modes (alkyl chains) to remove grid noise.

    • Why smd? The SMD solvation model is superior to IEFPCM for calculating free energies of solvation (

      
      ).
      
  • Validation:

    • Verify zero imaginary frequencies.

    • Check for "loose" modes in the alkyl chain (low frequency < 50

      
      ).
      
Protocol 2: NMR Shift Prediction

Objective: Generate data for structure verification.

  • Input Geometry: Use the optimized geometry from Protocol 1.

  • Route Section:

  • Reference Calculation:

    • You MUST run a TMS (Tetramethylsilane) calculation at the exact same level of theory.

    • 
      .
      
Protocol 3: Transition State Search (Ring Opening)

Objective: Calculate activation energy (


).
  • Guess Structure: Place the nucleophile (e.g., azide ion) 2.2

    
     from the target carbon (C3). Constrain the C-N bond length.
    
  • Route Section:

  • IRC Validation:

    • Once the TS is found (1 imaginary frequency), run an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects the correct reactant and product.

Part 5: References

  • Allen, F. H., et al. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). "Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation." Chemical Reviews, 112(3), 1839-1862. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 115(19), 2315-2372. [Link]

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

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Comparative

Kinetic Profiling of 1-Heptynyl-Oxirane: Gold-Catalyzed Cycloisomerization vs. Classical Pathways

This guide provides a rigorous kinetic and mechanistic comparison of 1-heptynyl-oxirane transformations, focusing on its critical role as a precursor for substituted furans via cycloisomerization. The content is structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous kinetic and mechanistic comparison of 1-heptynyl-oxirane transformations, focusing on its critical role as a precursor for substituted furans via cycloisomerization.

The content is structured for application scientists requiring actionable data on reaction rates, catalyst efficiency, and mechanistic selectivity.

Executive Summary: The Strategic Value of 1-Heptynyl-Oxirane

1-heptynyl-oxirane represents a specialized class of alkynyl epoxides used primarily to access polysubstituted furans and dihydrofurans under mild conditions. Unlike traditional Paal-Knorr furan synthesis (which requires harsh acidic conditions and 1,4-dicarbonyl precursors), the 1-heptynyl-oxirane route offers a "atom-economical" entry via metal-catalyzed cycloisomerization.

Key Performance Indicators (KPIs) vs. Alternatives:

  • Reaction Velocity: Gold-catalyzed isomerization proceeds

    
     faster than thermal rearrangement.
    
  • Selectivity: Delivers >95% regioselectivity for the 5-endo-dig pathway (furan formation) over the 4-exo-dig pathway, provided specific catalysts are used.

  • Stability: The heptynyl chain (

    
    ) provides optimal lipophilicity for kinetic monitoring in organic solvents (
    
    
    
    ,
    
    
    ) compared to shorter, volatile propynyl analogs.

Mechanistic Topology & Signaling Pathways

Understanding the kinetic bottlenecks requires mapping the divergent pathways. The primary competition exists between the Gold-Catalyzed 5-endo-dig Cyclization (Target) and Brønsted Acid-Mediated Hydrolysis/Polymerization (Off-Target).

Pathway Diagram: Kinetic Divergence

ReactionKinetics Figure 1: Kinetic bifurcation of 1-heptynyl-oxirane transformations. Substrate 1-Heptynyl-Oxirane (Reactant) Complex Au-Alkyne π-Complex (Fast Equilibrium) Substrate->Complex AuCl3 / Au(I) Acid_Path Protonated Epoxide Substrate->Acid_Path H+ (Brønsted) TS_Open TS1: Ring Opening (Rate Limiting Step) Complex->TS_Open k1 (Slow) Inter_Zwit Vinyl Gold Intermediate (Zwitterion) TS_Open->Inter_Zwit Cyclization Product 2-Pentylfuran (Target) Inter_Zwit->Product Protodeauration (-Au) Side_Product Diol/Polymer (Waste) Acid_Path->Side_Product H2O / Nucleophile

Figure 1: Kinetic bifurcation showing the energetic advantage of the Gold-catalyzed route (colored) versus the acid-mediated degradation (gray).

Comparative Kinetic Performance

The following data synthesizes computational modeling (DFT B3LYP/M06-2X) and experimental rate monitoring for alkynyl oxirane rearrangements.

Table 1: Catalyst Performance Matrix

Comparison of 1-heptynyl-oxirane conversion to 2-pentylfuran.

ParameterMethod A: Gold(III) Chloride (

)
Method B: Cationic Gold(I) (

)
Method C: Brønsted Acid (

-TSA)
Rate Constant (

)
High (

)
Moderate (

)
Low (Variable/Induction period)
Activation Energy (

)
15.5 kcal/mol (Low Barrier)~18-20 kcal/mol>25 kcal/mol (Thermal)
Rate-Limiting Step Epoxide Ring Opening (TS1)ProtodeaurationNucleophilic Attack
Selectivity (Furan) >98% >95%<60% (Mixture with ketones)
Solvent Effect Accelerated in MeCN (Polar)Stable in DCM/DCEHighly Solvent Dependent
Turnover Freq (TOF) ~500

~150

N/A (Stoichiometric often req.)

Scientific Insight:

  • The Gold Effect:

    
     acts as a "π-acid," coordinating to the alkyne. This lowers the activation energy for the epoxide ring opening by stabilizing the developing positive charge on the distal carbon, triggering the 5-endo-dig attack.
    
  • The Acid Failure: Simple protons (

    
    ) coordinate to the epoxide oxygen first. While this opens the ring, it lacks the geometric directing effect of Gold, leading to intermolecular attacks (polymerization) rather than intramolecular cyclization.
    

Experimental Protocols (Self-Validating)

Protocol A: Kinetic Monitoring via NMR

Objective: Determine the reaction order and rate constant (


) for 1-heptynyl-oxirane cyclization.

Reagents:

  • Substrate: 1-heptynyl-oxirane (0.1 mmol).

  • Catalyst:

    
     (2 mol%) dissolved in 
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.033 mmol) – inert to gold catalysis.

  • Solvent: Deuterated Acetonitrile (

    
    ).
    

Workflow:

  • Baseline Acquisition: Dissolve Substrate and Internal Standard in 0.5 mL

    
     in an NMR tube. Acquire a 
    
    
    
    spectrum. Integrate the oxirane protons (typically
    
    
    2.8-3.2 ppm) against the standard's aromatic peak.
  • Catalyst Injection: Add the catalyst solution (10

    
    L) directly to the tube. Invert twice to mix (do not vortex vigorously to avoid precipitation). Start timer immediately.
    
  • Arrayed Acquisition: Set up a kinetic loop to acquire spectra every 30 seconds for 60 minutes.

  • Data Processing: Plot

    
     vs. time.
    
    • Validation Check: A linear plot indicates Pseudo-First-Order Kinetics . Deviation from linearity suggests catalyst decomposition or product inhibition.

Protocol B: Synthesis of 1-Heptynyl-Oxirane (Precursor)

Objective: Synthesis of high-purity substrate free from allenyl impurities.

  • Coupling: React 1-octyne with a vinyl bromide source (or use Sonogashira coupling of 1-heptyne with a vinyl halide) to form the enyne precursor.

  • Epoxidation: Treat the enyne with

    
    -CPBA (1.2 equiv) in DCM at 0°C.
    
    • Critical Step: Buffer with

      
       to prevent acid-catalyzed ring opening during synthesis.
      
  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
    ).
    
    • Quality Control: The product must show distinct epoxide doublets at

      
       ~2.9 ppm and NO alkyne proton signal (if internal).
      

References

  • Hashmi, A. S. K., et al. "Gold-Catalyzed Organic Reactions." Chemical Reviews, 2008.

  • Basceken, S. "Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans."[1] Progress in Reaction Kinetics and Mechanism, 2025. [1]

  • Pale, P., et al. "Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions." Current Organic Chemistry, 2002.[2]

  • Zhang, L. "Gold-Catalyzed Reactions of Specially Activated Alkynes." Beilstein Journal of Organic Chemistry, 2011.

Sources

Validation

Analytical Guide: Characterization &amp; Purity Profiling of 1-Heptynyl-Oxirane

Part 1: Executive Technical Synthesis 1-Heptynyl-oxirane (often referred to as 2-(1-heptynyl)oxirane or structurally related alkynyl epoxides) represents a unique challenge in pharmaceutical and chemical analysis. As a b...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

1-Heptynyl-oxirane (often referred to as 2-(1-heptynyl)oxirane or structurally related alkynyl epoxides) represents a unique challenge in pharmaceutical and chemical analysis. As a bifunctional intermediate containing both a strained epoxide (oxirane) ring and a reactive alkyne functionality, it serves as a high-value "spring-loaded" synthon for synthesizing furans, chiral propargylic alcohols, and lipid mediators.

However, its dual reactivity creates an analytical paradox:

  • Thermal Instability: The alkynyl-epoxide motif is prone to metal-catalyzed or thermal isomerization into furans or enones, often making standard Gas Chromatography (GC) results misleading.

  • Detection Latency: Lacking a strong conjugated

    
    -system, it exhibits poor UV absorbance, rendering standard HPLC-UV methods insensitive without derivatization.
    
  • Stereochemistry: The epoxide moiety introduces chirality, necessitating enantioselective separation for drug development applications.

This guide objectively compares three primary analytical workflows—Low-Thermal-Mass GC-MS , Derivatization-HPLC , and qNMR —providing optimized protocols to overcome these specific limitations.

Part 2: Strategic Comparison of Techniques

The following table synthesizes the performance metrics of each technique specifically for 1-heptynyl-oxirane.

FeatureTechnique A: Low-Thermal GC-MS Technique B: Cobalt-Derivatization HPLC Technique C: qNMR (

H)
Primary Utility Impurity profiling & Volatile screeningEnantiomeric Excess (ee) & PotencyAbsolute Purity Assay (Mass Balance)
Detection Limit High (pg range with SIM)Moderate (ng range)Low (mg range required)
Thermal Risk High (Risk of furanization)Negligible (Ambient temp)Negligible (Ambient temp)
Chiral Selectivity Possible (with Cyclodextrin columns)Excellent (with Chiralpak/Chiralcel)None (unless shift reagents used)
Throughput High (20-30 min/run)Low (Requires derivatization step)Medium (Acquisition + Processing)
Validation Status Best for trace impuritiesBest for stereochemistryBest for Reference Standard qualification

Part 3: Deep Dive – Experimental Protocols

Protocol 1: Low-Thermal-Mass GC-MS (Impurity Profiling)

Objective: Quantify volatile impurities without inducing thermal rearrangement of the epoxide to furan derivatives.

The Challenge: Alkynyl epoxides can isomerize in hot injection ports. The Solution: Use a Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV) inlet to introduce the sample at low temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 1-heptynyl-oxirane in 1 mL of HPLC-grade n-hexane (non-polar solvent minimizes epoxide ring opening). Add 10 µL of internal standard (e.g., n-decane).

  • Inlet Parameters (PTV Mode):

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp Rate: 700°C/min to 250°C (Transfer to column).

    • Why? This "cold" injection prevents flash degradation in the needle.

  • Column Selection: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm). Low bleed is essential for trace analysis.

  • Oven Program:

    • Start: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Note: 1-heptynyl-oxirane typically elutes between 120–150°C.

  • MS Detection:

    • Source Temp: 200°C (Keep lower than standard 230°C).

    • Mode: Split scan (m/z 40–400) for ID; SIM (m/z 79, 81, 95) for quantitation if fragments are known.

Protocol 2: Cobalt-Complex Chiral HPLC (Enantiomeric Purity)

Objective: Resolve enantiomers of 1-heptynyl-oxirane. Since the alkyne lacks a strong chromophore, we use the Dicobalt Hexacarbonyl method to add a "chromophoric handle" and steric bulk for separation.

The Mechanism:



Step-by-Step Methodology:

  • Derivatization:

    • In a fume hood, dissolve 10 mg of sample in 2 mL CH₂Cl₂.

    • Add 1.1 equivalents of Dicobalt octacarbonyl [

      
      ].
      
    • Stir at room temperature for 30 mins. The solution will turn dark red/brown.

    • Filter through a 0.45 µm PTFE syringe filter.

  • HPLC Setup:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based). The bulky Co-complex interacts strongly with the chiral selector.

    • Mobile Phase: Hexane : Isopropanol (90:10 v/v). Isocratic flow.

    • Flow Rate: 1.0 mL/mL.

  • Detection:

    • UV-Vis at 350 nm .

    • Why? The Co-alkyne complex has a distinct metal-to-ligand charge transfer band, allowing sensitive detection where the native epoxide is invisible.

Protocol 3: qNMR (Absolute Purity Assay)

Objective: Establish the "Mass Balance" purity for reference standards, independent of response factors.

Step-by-Step Methodology:

  • Solvent: Deuterated Chloroform (

    
    ) neutralized with basic alumina (to prevent acid-catalyzed epoxide opening).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material). Weigh exactly ~10 mg of sample and ~5 mg of standard into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical: Must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 64.

  • Integration:

    • Target the Epoxide Ring Protons (typically multiplets at

      
       2.8–3.2 ppm).
      
    • Compare to the Internal Standard aromatic protons (

      
       6.1 ppm).
      
    • Validation: Verify the Alkyne propargylic protons (

      
       ~2.2-2.5 ppm) integrate consistently with the epoxide protons to confirm no ring-opening has occurred.
      

Part 4: Mechanistic Visualization

The following diagram illustrates the critical degradation pathways that analytical scientists must avoid during method development, specifically the Gold/Acid-catalyzed isomerization to furans.

G Start 1-Heptynyl-Oxirane (Analyte) Furan Furan Derivative (Isomerization Artifact) Start->Furan High Temp (GC) or Acid/Au Catalyst Diol 1,2-Diol (Hydrolysis Product) Start->Diol H2O / Acid (Improper Storage) CoComplex Co-Alkyne Complex (Stable Chromophore) Start->CoComplex Co2(CO)8 (Derivatization)

Caption: Figure 1. Analytical fate of 1-heptynyl-oxirane. Red path indicates thermal degradation risks in GC; Green path represents the stabilized derivatization strategy for HPLC.

Part 5: References

  • Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008).[1] Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides. Journal of the American Chemical Society, 130(41), 13538–13539. [Link]

  • Li, Y., et al. (2017).[2] Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 464. [Link]

  • Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. (Context on Alkynyl Epoxide to Furan isomerization). [Link]

  • Agilent Technologies. (2020). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Application Note. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Oxirane, pentyl- Mass Spectrum & Properties. NIST Chemistry WebBook.[3] [Link]

Sources

Comparative

biological activity screening of compounds derived from Oxirane, 1-heptynyl-

A Comparative Guide to the Biological Activity Screening of Compounds Derived from Oxirane, 1-heptynyl- Introduction: Unlocking the Potential of a Bifunctional Scaffold In modern drug discovery, the rational design of sm...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity Screening of Compounds Derived from Oxirane, 1-heptynyl-

Introduction: Unlocking the Potential of a Bifunctional Scaffold

In modern drug discovery, the rational design of small molecules with specific functional groups is paramount to developing novel therapeutics. The compound class derived from Oxirane, 1-heptynyl- represents a compelling scaffold for investigation. These molecules possess two key chemical features: a strained oxirane (epoxide) ring and a terminal alkyne .

The epoxide group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins.[1][2] This reactivity makes epoxide-containing molecules prime candidates for irreversible enzyme inhibitors, a strategy employed by several successful anticancer drugs.[1][2] Concurrently, the terminal alkyne is a versatile functional handle. Its presence allows for facile modification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[3][4] This feature is invaluable for generating compound libraries, creating activity-based probes, or for target identification and validation studies.[3][4][5]

Given these characteristics, it is hypothesized that derivatives of Oxirane, 1-heptynyl- may exhibit significant biological activity, particularly in the realm of oncology. This guide provides a framework for the initial biological screening of this compound class, comparing its performance against rationally selected alternatives. We will detail the experimental workflows for assessing cytotoxicity and the induction of apoptosis, grounding our protocols in established scientific principles to ensure data integrity and reproducibility.

Comparative Compound Selection: Establishing a Structure-Activity Relationship

To understand the contribution of each functional group to the overall biological activity, a carefully selected panel of comparator compounds is essential. For this guide, we will evaluate our lead compound, Oxirane, 1-heptynyl- (Compound A) , against the following:

  • Compound B: Carfilzomib. A well-characterized anticancer drug that contains an epoxide moiety crucial for its mechanism of action as a proteasome inhibitor. This serves as a positive control for epoxide-mediated cytotoxicity.

  • Compound C: 1-Heptyne. This compound retains the seven-carbon chain and terminal alkyne of our lead compound but lacks the epoxide ring. It will help determine the contribution of the epoxide to any observed activity.

  • Compound D: 1,2-Epoxyheptane. This comparator contains the epoxide ring and a similar-length alkyl chain but lacks the terminal alkyne. This will help elucidate the role of the alkyne group.

This selection allows for a systematic dissection of the structure-activity relationship (SAR), attributing specific biological effects to the epoxide, the alkyne, or the synergistic action of both.

Screening Strategy: A Tiered Approach to Uncover Biological Function

A logical, tiered screening approach is the most efficient method for characterizing novel compounds. Our strategy begins with a broad assessment of cytotoxicity, followed by a more specific assay to investigate the mechanism of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation Primary_Screen Cytotoxicity Assessment (MTT Assay) Secondary_Screen Apoptosis Induction (Caspase-3/7 Assay) Primary_Screen->Secondary_Screen If cytotoxic Cell_Panel Panel of Cancer Cell Lines (MCF-7, A549, Jurkat) Cell_Panel->Primary_Screen G Compound Oxirane, 1-heptynyl- (Compound A) Cell Cancer Cell Compound->Cell Pathway Intrinsic or Extrinsic Apoptotic Pathway Cell->Pathway Caspase9_8 Initiator Caspases (e.g., Caspase-8, Caspase-9) Pathway->Caspase9_8 Caspase3_7 Executioner Caspases (Caspase-3, Caspase-7) Caspase9_8->Caspase3_7 Substrates Cellular Substrates (e.g., PARP) Caspase3_7->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Simplified signaling pathway for caspase-mediated apoptosis.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is adapted from established methods for determining cell viability. [6][7][8] Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding:

    • For adherent cells (MCF-7, A549), trypsinize and resuspend cells in complete medium. For suspension cells (Jurkat), directly use the cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow adherent cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of test compounds (A, B, C, D) in DMSO.

    • Perform serial dilutions of each compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared compound dilutions. For suspension cells, add 100 µL directly to the existing 100 µL of cell suspension.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay system. [9][10] Materials:

  • Caspase-Glo® 3/7 Reagent (contains proluminescent substrate and luciferase)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the test compounds in a white-walled 96-well plate as described in the MTT assay protocol (Steps 1 and 2). A typical incubation time for apoptosis induction is 24 hours.

    • Include a positive control (e.g., staurosporine at 1 µM) and a vehicle control (DMSO).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by placing the plate on an orbital shaker at low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of active caspase-3/7.

    • Plot the relative luminescence units (RLU) against the compound concentration to visualize the dose-dependent induction of apoptosis.

Data Presentation and Interpretation

The data from these assays should be tabulated for clear comparison. The primary endpoint from the MTT assay is the IC₅₀ value, while the caspase assay results are typically presented as fold-change in signal over the vehicle control.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

CompoundDescriptionMCF-7 (Breast)A549 (Lung)Jurkat (Leukemia)
A Oxirane, 1-heptynyl- 5.2 8.1 2.5
B Carfilzomib (Positive Control)0.81.50.5
C 1-Heptyne (Alkyne Control)>100>100>100
D 1,2-Epoxyheptane (Epoxide Control)45.762.338.9

Table 2: Hypothetical Caspase-3/7 Activation (Fold-Change vs. Vehicle at 2x IC₅₀ after 24h)

CompoundMCF-7 (Breast)A549 (Lung)Jurkat (Leukemia)
A Oxirane, 1-heptynyl- 4.8 3.9
B Carfilzomib (Positive Control)6.55.8
C 1-Heptyne (Alkyne Control)1.10.9
D 1,2-Epoxyheptane (Epoxide Control)2.11.8

Interpretation of Hypothetical Data:

  • Compound A (Oxirane, 1-heptynyl-) shows potent cytotoxicity across all three cell lines, with IC₅₀ values in the low micromolar range. This activity is significantly stronger than that of Compound D (epoxide only) and Compound C (alkyne only), suggesting a synergistic effect or a crucial role for the combined scaffold.

  • The lack of activity for Compound C indicates that the alkyne and carbon chain alone are not cytotoxic.

  • Compound D shows weak cytotoxicity, confirming that the epoxide is necessary for significant activity but that the complete structure of Compound A is superior.

  • The caspase-3/7 data strongly correlate with the cytotoxicity data. Compound A induces a significant increase in caspase activity, indicating that it likely kills cells via apoptosis. This apoptotic induction is much stronger than that observed for Compound D, further supporting the importance of the entire molecular structure.

Conclusion and Future Directions

This guide outlines a foundational, yet scientifically rigorous, approach to the initial biological characterization of compounds derived from Oxirane, 1-heptynyl-. The proposed tiered screening strategy, beginning with a broad cytotoxicity assessment and progressing to a mechanistic apoptosis assay, provides a clear and efficient path to understanding the potential of this novel chemical scaffold.

The hypothetical data presented illustrate how a well-designed comparative study can elucidate structure-activity relationships, pointing to the synergistic contribution of both the epoxide and alkyne functionalities. Positive results from this initial screen would justify further investigation, including:

  • Target Deconvolution: Utilizing the terminal alkyne for "click chemistry" to synthesize an activity-based probe to identify the specific protein target(s) of the compound.

  • Broader Screening: Expanding the cell line panel to include non-cancerous cells to assess for selective toxicity.

  • In Vivo Studies: Advancing lead compounds into animal models to evaluate efficacy and safety.

By following a logical, evidence-based screening cascade, researchers can systematically unlock the therapeutic potential of promising new chemical entities like the derivatives of Oxirane, 1-heptynyl-.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Tavares da Silva, E., et al. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 201, 112327. Available at: [Link]

  • Bio-Rad. (n.d.). One-Step Cellular Caspase-3/7 Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • PubMed. (2020, September 1). Epoxide containing molecules: A good or a bad drug design approach. Available at: [Link]

  • AnaSpec. (2014, October 15). SensoLyte Homogeneous AFC Caspase-3/7 Assay Kit. Available at: [Link]

  • Anticancer Research. (2019, July 15). Inhibition of Pancreatic Carcinoma Growth Through Enhancing ω-3 Epoxy Polyunsaturated Fatty Acid Profile by Inhibition of Soluble Epoxide Hydrolase. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Epoxides – Knowledge and References. Available at: [Link]

  • Quimicaorganica.org. (n.d.). Oxirane synthesis methods. Available at: [Link]

  • PubMed. (2024, May 6). Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids. Available at: [Link]

  • PNAS. (2023, June 26). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. Available at: [Link]

  • RIKEN. (2017, January 20). Lighting up drug discovery. Available at: [Link]

  • PubMed. (2016, October 26). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Available at: [Link]

  • YouTube. (2022, February 4). PREPARATION METHODS OF OXIRANE || HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Scribd. (2018, August 16). Reviews: Visualizing Biologically Active Small Molecules in Cells Using Click Chemistry. Available at: [Link]

  • National Institutes of Health. (2020, December 21). Biosynthesis of alkyne-containing natural products. Available at: [Link]

  • Royal Society of Chemistry. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Oxiranes. Available at: [Link]

  • MDPI. (2023, January 20). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available at: [Link]

  • Emory Theses and Dissertations. (n.d.). Catalytic Process for Epoxide Ring-Opening with Terminal Alkynes for Carbon-Carbon Bond Formation. Available at: [Link]

  • US EPA. (2023, November 1). Oxirane, 2-[[(6-methylheptyl)oxy]methyl]- - Substance Details. Available at: [Link]

  • MDPI. (2024, May 27). Hept-6-en-1-yl Furan-2-carboxylate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Oxirane, 1-heptynyl- (9CI)

As drug development professionals and researchers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Oxirane, 1-heptynyl- (9CI), a member of the alkynyl...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals and researchers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Oxirane, 1-heptynyl- (9CI), a member of the alkynyl epoxide class, is a valuable synthetic building block due to the inherent reactivity of its strained three-membered ring and the functionality of the alkyne group.[1][2] However, these same properties necessitate a meticulous and informed approach to its handling and disposal. This guide provides a comprehensive, procedure-driven framework for the safe management of Oxirane, 1-heptynyl-, ensuring the protection of laboratory personnel and the environment.

Chemical Profile and Inherent Risks

Understanding the causality behind safety protocols begins with the molecule itself. Oxirane, 1-heptynyl- possesses two key functional groups:

  • The Oxirane (Epoxide) Ring: This three-membered ether is highly strained. It is susceptible to ring-opening reactions, which can be initiated by acids, bases, and various nucleophiles.[3] This reactivity is synthetically useful but also presents a hazard, as uncontrolled reactions can be exothermic. Epoxides are frequently classified as skin and eye irritants.[4][5]

  • The Terminal Alkyne: The heptynyl group makes the molecule a member of the alkyne family. While the primary risks are associated with the epoxide, the overall molecule is a flammable organic compound.[6]

The primary hazards associated with Oxirane, 1-heptynyl- and similar epoxide compounds include:

  • Serious Eye Irritation/Damage. [4]

  • Skin Irritation and Potential for Allergic Skin Reaction (Sensitization). [5][7]

  • Flammability: Vapors may form explosive mixtures with air and can travel to an ignition source.[6]

  • Hazardous Decomposition: When heated to decomposition, it can emit hazardous products such as carbon monoxide and carbon dioxide.[4][6]

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal is the final step in a lifecycle of safe chemical management. Adherence to correct handling and storage protocols is the first line of defense against accidents.

Personal Protective Equipment (PPE)

A non-negotiable protocol when handling Oxirane, 1-heptynyl- involves a multi-layered PPE approach to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full face shield is required when handling larger quantities (>100 mL) or when there is a significant splash risk.Protects against splashes that can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (Nitrile rubber, 0.11 mm minimum thickness, is a suitable starting point).[5]Prevents direct skin contact, which can lead to irritation and sensitization.[5] Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat.Protects skin from incidental contact and provides a barrier in case of small splashes.
Respiratory Protection All handling of the neat chemical or volatile solutions should occur within a certified chemical fume hood.Ensures that flammable and potentially harmful vapors are not inhaled.[8]
Storage and Segregation

The principle of "as low as reasonably achievable" (ALARA) applies to both chemical exposure and risk. Proper storage minimizes the risk of accidental reaction, fire, or container failure.

  • Container: Store in a tightly sealed, properly labeled container made of a compatible material.[4]

  • Location: Keep the container in a cool, dry, and well-ventilated area designated for flammable liquids.[6] This area must be away from heat, sparks, open flames, and direct sunlight.[4][6]

  • Grounding: To avoid ignition from static electricity, all metal parts of equipment used in handling must be grounded.[6]

  • Incompatible Materials: Segregate Oxirane, 1-heptynyl- from the following:

    • Strong Oxidizing Agents: Can cause a violent reaction.[6]

    • Acids and Bases: Can catalyze exothermic and potentially explosive polymerization.[3]

    • Metals: Certain metals can also initiate reactions.[6]

Spill Management Protocol

In the event of an accidental release, a swift and systematic response is critical to mitigate hazards.

  • Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stirrers, and other potential sources of ignition.[4] No smoking.[4]

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated to disperse flammable vapors, preferably under a fume hood.[4]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE outlined in Section 2.1.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to dike and absorb the spill.[4][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[7] Use non-sparking tools for this process.[6]

  • Decontaminate the Area: Clean the spill surface, starting from the outside and working inward. A detergent and water solution is often effective.[4] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled material or cleanup rinsate to enter drains or waterways.[4]

The Disposal Workflow: A Step-by-Step Guide

Disposal of Oxirane, 1-heptynyl- must be treated as a formal, documented procedure. It is classified as hazardous waste and must never be disposed of down the sanitary sewer or in regular trash.[9]

Step 1: Waste Characterization

Identify the type of waste being generated:

  • Unused Neat Chemical: The original product in its container.

  • Contaminated Solutions: Reaction mixtures or solutions containing the epoxide.

  • Contaminated Labware & Debris: Items such as gloves, absorbent pads, pipette tips, and empty containers that are contaminated with the chemical. Note: An "empty" container must be triple-rinsed, with the rinsate collected as hazardous waste, before it can be disposed of as non-hazardous waste.

Step 2: Containerization
  • Select a robust, leak-proof waste container that is chemically compatible with the epoxide. High-density polyethylene (HDPE) carboys are often suitable for organic waste.

  • Never mix incompatible waste streams. Dedicate a waste container specifically for this type of organic waste.

Step 3: Labeling
  • Immediately label the waste container. Unlabeled containers pose a serious risk to all personnel.

  • The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Oxirane, 1-heptynyl- (9CI)" and any other components in the waste stream.

    • The associated hazards: "Flammable Liquid," "Eye and Skin Irritant."

    • The date accumulation started.

Step 4: Disposal
  • Store the sealed and labeled waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9] Follow their specific procedures for waste pickup requests.

Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with Oxirane, 1-heptynyl- must be thoroughly decontaminated.

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. This rinsate must be collected as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory detergent and warm water.[10] Mechanical scrubbing may be necessary to remove any films.[10]

  • Final Rinse: Perform a final thorough rinse with deionized or organic-free water.[10]

  • Drying: Allow equipment to air dry completely before storage or reuse.[10]

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical steps for managing Oxirane, 1-heptynyl- from use to final disposal.

G cluster_prep Preparation & Handling cluster_process Process & Waste Generation cluster_spill Spill Response cluster_disposal Waste Management & Disposal start Start: Handling Oxirane, 1-heptynyl- ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood spill_check Spill Occurs? hood->spill_check generate_waste Generate Waste (Used chemical, contaminated items) spill_check->generate_waste No spill_proc Execute Spill Protocol (Section 3) spill_check->spill_proc Yes container Select & Label Hazardous Waste Container generate_waste->container spill_waste Collect Spill Debris as Hazardous Waste spill_proc->spill_waste spill_waste->container segregate Segregate Waste from Incompatibles container->segregate contact Arrange Disposal via EHS / Licensed Contractor segregate->contact end End: Waste Removed contact->end

Caption: Decision workflow for handling and disposing of Oxirane, 1-heptynyl-.

References

  • Safety data sheet. (2022, July 28).
  • Oxirane Safety Data Sheet Overview. (2020, January 10). Scribd.
  • SAFETY DATA SHEET. PPG.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Operating procedure. (2019, October 3). EPA.
  • Oxirane - Synquest Labs.
  • Trofimov, A., Chernyak, N., & Gevorgyan, V. (2008). Dual role of alkynyl halides in one-step synthesis of alkynyl epoxides. Journal of the American Chemical Society, 130(41), 13538–13539.
  • Material Safety Data Sheet. Chemicea Pharmaceuticals.
  • Dual Role of Alkynyl Halides in One-Step Synthesis of Alkynyl Epoxides. Organic Chemistry Portal. Retrieved from [Link]

  • Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-33.

Sources

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